molecular formula C24H34O25 B15562770 D-Tetramannuronic acid

D-Tetramannuronic acid

カタログ番号: B15562770
分子量: 722.5 g/mol
InChIキー: GOIKIOHGMNUNBL-WOAFRKGNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Tetramannuronic acid is a useful research compound. Its molecular formula is C24H34O25 and its molecular weight is 722.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C24H34O25

分子量

722.5 g/mol

IUPAC名

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,21+,22+,23+,24+/m0/s1

InChIキー

GOIKIOHGMNUNBL-WOAFRKGNSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of D-Tetramannuronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Tetramannuronic acid, an oligosaccharide derived from the enzymatic or chemical hydrolysis of alginates found in marine brown algae, is emerging as a molecule of significant interest in biomedical research. Comprising four β-D-mannuronic acid residues linked by 1,4-glycosidic bonds, this compound exhibits a range of biological activities with potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, biological functions, and associated signaling pathways. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanisms of action.

Physicochemical Properties

This compound is a polyanionic carbohydrate. Its structure, characterized by multiple hydroxyl and carboxyl groups, dictates its physical and chemical behavior. While specific experimental data for the tetramer is limited, the properties of its constituent monomer, D-mannuronic acid, and related alginate oligosaccharides provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueRemarks
Molecular Formula C₂₄H₃₄O₂₅For the free acid form.
Molecular Weight 722.51 g/mol For the free acid form.[1]
Appearance Reported as an off-white to light yellow powder.Based on supplier information.
pKa ~3.38This is the pKa for the mannuronic acid monomer.[2] The pKa of the tetramer is expected to be in a similar range due to the carboxyl groups.
Solubility High water solubility.[3][4][5]Alginate oligosaccharides are known to be readily soluble in aqueous solutions.[3][4][5] Insoluble in most organic solvents.[6]

Biological Activity and Therapeutic Potential

This compound has demonstrated notable biological effects, particularly in the context of cellular protection and immune modulation. Its potential applications in pain and vascular dementia research have been suggested.[1] A key area of investigation has been its protective role against UVA-induced photo-aging in skin cells.

Anti-Photoaging Effects

Research has shown that this compound tetrasodium (B8768297) salt (referred to as M4 in the study) can protect human keratinocytes (HaCaT cells) from damage induced by UVA radiation.[7] Pre-treatment with this compound has been observed to:

  • Increase cell viability following UVA exposure.[7]

  • Suppress the generation of reactive oxygen species (ROS).[7]

  • Prevent mitochondrial dysfunction.[7]

  • Regulate the SIRT1/pGC-1α signaling pathway.[7]

  • Activate the NRF1/NRF2 transcriptional pathway, which is crucial for cellular antioxidant responses.[7]

These findings highlight the potential of this compound as an active ingredient in dermatological and cosmetic formulations aimed at preventing or mitigating the effects of sun damage.

Immunomodulatory Activity

Polymers of mannuronic acid have been shown to interact with the innate immune system through Toll-like receptors (TLRs), specifically TLR2 and TLR4. This interaction can trigger downstream signaling cascades that lead to the production of cytokines, suggesting a role for this compound in modulating immune responses.

Signaling Pathways

NRF2 Signaling Pathway in UVA-Induced Photo-aging

This compound exerts its protective effects against UVA-induced oxidative stress by activating the NRF2 signaling pathway. The diagram below illustrates the proposed mechanism.

NRF2_Pathway cluster_0 UVA Radiation cluster_1 Cellular Stress cluster_2 This compound Action cluster_3 NRF2 Activation cluster_4 Gene Expression & Cellular Protection UVA UVA ROS ROS Generation UVA->ROS NRF2_KEAP1 NRF2-KEAP1 Complex ROS->NRF2_KEAP1 induces dissociation DTM D-Tetramannuronic Acid DTM->NRF2_KEAP1 promotes dissociation KEAP1 KEAP1 KEAP1->NRF2_KEAP1 NRF2 NRF2 NRF2->NRF2_KEAP1 NRF2_N Nuclear NRF2 NRF2->NRF2_N translocation NRF2_KEAP1->NRF2 releases ARE Antioxidant Response Element (ARE) NRF2_N->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Protection Cellular Protection (Reduced Photo-aging) Antioxidant_Genes->Protection

Caption: NRF2 signaling pathway activation by this compound in response to UVA-induced stress.

Toll-like Receptor (TLR) Signaling Pathway

Mannuronic acid polymers can activate immune cells through TLR2 and TLR4. The following diagram outlines this signaling cascade.

TLR_Pathway cluster_0 Extracellular cluster_1 Intracellular Signaling cluster_2 Nuclear Events & Cellular Response DTM D-Tetramannuronic Acid TLR2 TLR2 DTM->TLR2 TLR4 TLR4/MD2 DTM->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (JNK, p38) TAK1->MAPKs NFkB NF-κB IKK->NFkB activates NFkB_N Nuclear NF-κB NFkB->NFkB_N translocation AP1 AP-1 MAPKs->AP1 activates Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_N->Cytokines induces gene transcription AP1->Cytokines induces gene transcription

Caption: TLR2/TLR4 signaling pathway initiated by this compound.

Experimental Protocols

Preparation of this compound

This compound is typically prepared by the enzymatic digestion of high mannuronic acid content alginate.

Workflow for Enzymatic Preparation of this compound

Preparation_Workflow Start High Mannuronic Acid Alginate Enzymatic_Digestion Enzymatic Digestion (Alginate Lyase) Start->Enzymatic_Digestion Termination Reaction Termination (e.g., Heat Inactivation) Enzymatic_Digestion->Termination Purification Purification (Size-Exclusion Chromatography) Termination->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization End This compound Characterization->End

Caption: Workflow for the preparation and purification of this compound.

Materials:

  • High mannuronic acid content sodium alginate

  • Alginate lyase (specific for mannuronic acid linkages)

  • Reaction buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.0-8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Deionized water

Procedure:

  • Substrate Preparation: Dissolve the sodium alginate in the reaction buffer to a final concentration of 1-5% (w/v). Stir until fully dissolved.

  • Enzymatic Reaction: Add the alginate lyase to the substrate solution. The enzyme-to-substrate ratio should be optimized based on the enzyme activity. Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40°C) with gentle agitation.

  • Monitoring the Reaction: Monitor the progress of the digestion by periodically taking samples and analyzing the molecular weight distribution of the products using techniques like gel permeation chromatography (GPC) or polyacrylamide gel electrophoresis (PAGE).

  • Reaction Termination: Once the desired degree of depolymerization is achieved, terminate the reaction by heating the mixture to 100°C for 10 minutes to inactivate the enzyme.

  • Purification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant containing the oligosaccharides is then subjected to size-exclusion chromatography to separate the this compound fraction from larger and smaller saccharides.

  • Characterization and Quantification: The purified this compound can be characterized by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity. Quantification can be performed using a validated HPLC method with an appropriate standard.

Assessment of Anti-Photoaging Activity in HaCaT Cells

This protocol is based on the methodology described for evaluating the protective effects of this compound tetrasodium salt against UVA-induced damage in human keratinocytes.[7]

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound tetrasodium salt

  • Phosphate-buffered saline (PBS)

  • UVA light source (with a filter to block UVB and UVC)

  • Cell viability assay kit (e.g., MTT or WST-1)

  • ROS detection kit (e.g., DCFH-DA)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the HaCaT cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound tetrasodium salt dissolved in DMEM for 24 hours. A control group without treatment should be included.

  • UVA Irradiation: After the pre-treatment period, wash the cells with PBS. Add fresh PBS to each well and expose the cells to a specific dose of UVA radiation (e.g., 10-30 J/cm²). A non-irradiated control group should also be maintained.

  • Post-Irradiation Incubation: Following irradiation, replace the PBS with fresh DMEM (with or without the test compound) and incubate the cells for a further 24-48 hours.

  • Cell Viability Assay: Assess cell viability using a standard MTT or WST-1 assay according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • ROS Measurement: To measure intracellular ROS levels, incubate the cells with a fluorescent probe such as DCFH-DA after the post-irradiation incubation period. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Calculate cell viability as a percentage of the non-irradiated control. Analyze the ROS levels and compare the treated groups to the UVA-irradiated control group. Statistical analysis should be performed to determine the significance of the observed effects.

Conclusion

This compound is a promising bioactive oligosaccharide with demonstrated protective effects against cellular stress and the ability to modulate immune responses. Its well-defined chemical structure and water solubility make it an attractive candidate for further investigation in the fields of dermatology, immunology, and neuropharmacology. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this marine-derived compound. Further research is warranted to establish a more detailed toxicological profile and to elucidate its efficacy in in vivo models.

References

The Discovery and Natural Occurrence of D-Tetramannuronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tetramannuronic acid, an oligosaccharide derived from the naturally occurring polymer alginate, is gaining significant attention within the scientific community for its diverse biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, natural sources, and key experimental methodologies related to this compound. It is designed to serve as a foundational resource for researchers engaged in the exploration and application of this promising biomolecule.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the history of its parent polysaccharide, alginate. The journey began in the 1880s with the work of British chemist E.C.C. Stanford, who first isolated a new colloidal substance from brown seaweed, which he named "algin".[1][2][3] Stanford patented a method for its extraction in 1881.[2][3]

It wasn't until the 1930s that the chemical nature of alginate began to be unraveled, with proposals suggesting it was a polymer of uronic acids.[2][4] The definitive structure of alginate as a linear copolymer of β-D-mannuronic acid and α-L-guluronic acid was confirmed in the 1950s.[2] this compound, as a specific oligomer consisting of four mannuronic acid units, was subsequently identified as a structural component of the alginate polymer.

Natural Sources of this compound

This compound is not found as a free molecule in nature but is a constituent of the polysaccharide alginate. The primary natural sources of alginate are marine brown algae (Phaeophyceae) and certain species of bacteria.[1][5]

Marine Brown Algae

Brown seaweeds are the most abundant and commercially significant source of alginate.[5] The composition of alginate, specifically the ratio of D-mannuronic acid (M) to L-guluronic acid (G), known as the M/G ratio, varies considerably between different species, and even between different parts of the same plant.[5][6] A higher M/G ratio indicates a greater proportion of D-mannuronic acid, and therefore a higher potential yield of D-mannuronic acid oligomers like this compound.

Seaweed SpeciesAlginate Yield (% of Dry Weight)M/G RatioReference(s)
Himanthalia elongata (dried)Not Specified3.61[6]
Himanthalia elongata (canned)Not Specified3.59[6]
Laminaria digitataNot Specified1.2 - 2.1[6]
Saccharina latissimaNot Specified1.2 - 2.1[6]
Sargassum fluitansNot Specified0.59[6]
Sargassum natansNot Specified0.51[6]
Rugulopteryx okamurae~29.4Not Specified[7]
Bacterial Sources

Certain Gram-negative bacteria are also known to produce exocellular alginate. Notable examples include species from the genera Azotobacter and Pseudomonas.[8][9][10] Bacterial alginates can differ from their algal counterparts in that the mannuronic acid residues may be acetylated.[8][11]

  • Azotobacter vinelandii : This soil bacterium is a well-studied producer of alginate.[9][12][13]

  • Pseudomonas aeruginosa : This opportunistic human pathogen produces alginate as a key component of its biofilm, which contributes to its antibiotic resistance.[8][11]

Experimental Protocols

The isolation of this compound typically involves a multi-step process beginning with the extraction of the parent alginate, followed by controlled hydrolysis and chromatographic purification of the desired oligomer.

Extraction of Alginate from Brown Seaweed

This protocol outlines a general method for the extraction of alginate.

  • Pre-treatment :

    • Thoroughly wash the collected seaweed with fresh water to remove salts, sand, and other debris.

    • Dry the seaweed at 60°C to a constant weight and then mill it into a fine powder.

    • Perform an acid pre-treatment by stirring the powdered seaweed in 0.1 M HCl at room temperature to convert alginate salts into the less soluble alginic acid.

  • Alkaline Extraction :

    • After removing the acid, treat the seaweed powder with a sodium carbonate solution (e.g., 2% w/v) at an elevated temperature (e.g., 60°C) for several hours. This converts the alginic acid to soluble sodium alginate.

  • Precipitation :

    • Separate the solid residue by filtration or centrifugation.

    • Precipitate the sodium alginate from the supernatant by adding ethanol (B145695) or by acidification to a low pH.

  • Purification and Drying :

    • Wash the precipitated alginate with ethanol and/or water.

    • Dry the purified alginate to obtain a powdered product.

Enzymatic Production of this compound

Controlled enzymatic hydrolysis of alginate is the preferred method for producing specific alginate oligosaccharides.[14][15][16]

  • Substrate Preparation : Prepare a solution of purified sodium alginate (preferably with a high M/G ratio) in a suitable buffer (e.g., Tris-HCl with NaCl).[17]

  • Enzymatic Digestion : Add a polymannuronate-specific alginate lyase to the alginate solution. These enzymes cleave the glycosidic bonds within the polymannuronic regions of the alginate chain.[14][17]

  • Reaction Monitoring : Monitor the reaction progress by measuring the increase in absorbance at 230 nm, which is characteristic of the formation of a double bond at the non-reducing end of the oligosaccharide products.[17]

  • Reaction Termination : Inactivate the enzyme by heat treatment or by adjusting the pH once the desired degree of hydrolysis is achieved.

Purification and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of alginate oligomers.[18][19]

  • Chromatographic Separation :

    • Utilize an anion-exchange or size-exclusion chromatography column suitable for separating oligosaccharides.[18][20]

    • Employ a suitable mobile phase, often a salt gradient (e.g., sodium acetate), to elute the oligomers based on their size and charge.[20]

  • Detection : Detect the separated oligomers using a UV detector (at 210-230 nm) or a refractive index detector.

  • Quantification : Quantify the amount of this compound by comparing the peak area to that of a purified standard.

Signaling Pathways and Biological Activity

D-mannuronic acid and its oligomers, including this compound, have been shown to modulate key signaling pathways, particularly those involved in inflammation.

Inhibition of Toll-Like Receptor (TLR) Signaling

β-D-mannuronic acid has been identified as an antagonist of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[21] By blocking these receptors, it can inhibit the downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[21][22]

TLR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Tetramannuronic_acid This compound TLR4 TLR4/MD2/CD14 D-Tetramannuronic_acid->TLR4 TLR2 TLR2/CD14 D-Tetramannuronic_acid->TLR2 LPS LPS / LTA LPS->TLR4 LPS->TLR2 MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: Inhibition of TLR2 and TLR4 signaling by this compound.

Modulation of SIRT1/pGC-1α Pathway

The tetrasodium (B8768297) salt of this compound has been shown to protect against UVA-induced photo-aging in skin cells.[23] This protective effect is associated with the upregulation of SIRT1 and PGC-1α, key regulators of mitochondrial function and cellular stress responses.[23]

Experimental and Logical Workflows

Workflow for Production and Analysis of this compound

The following diagram illustrates a typical workflow from the natural source to the purified oligomer.

Production_Workflow Source Brown Algae / Bacteria Extraction Alginate Extraction (Alkaline Extraction) Source->Extraction Purification1 Alginate Purification (Precipitation) Extraction->Purification1 Hydrolysis Enzymatic Hydrolysis (Alginate Lyase) Purification1->Hydrolysis Purification2 Oligomer Purification (HPLC) Hydrolysis->Purification2 Analysis Structural Analysis (MS, NMR) Purification2->Analysis FinalProduct Purified this compound Analysis->FinalProduct

Caption: Workflow for this compound production and analysis.

Conclusion

This compound represents a compelling area of research with significant potential for therapeutic applications, particularly in the realm of inflammatory diseases. A thorough understanding of its origins, the methods for its isolation and purification, and its mechanisms of action is crucial for advancing its development. This guide provides a foundational overview to support the endeavors of researchers in this exciting field.

References

An In-depth Technical Guide to the Structure and Stereochemistry of D-Tetramannuronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tetramannuronic acid is a linear oligosaccharide composed of four β-(1→4)-linked D-mannuronic acid residues. As a member of the alginate oligosaccharide family, it is derived from alginates, which are naturally occurring anionic polysaccharides found in the cell walls of brown algae and as an extracellular product of certain bacteria. These oligosaccharides, including this compound, are of significant interest to the scientific and medical communities due to their diverse biological activities, including immunomodulatory, anti-inflammatory, and neuroprotective effects. A thorough understanding of the structure and stereochemistry of this compound is fundamental to elucidating its mechanism of action and for the rational design of novel therapeutics.

Core Structure and Stereochemistry

The fundamental building block of this compound is the D-mannuronic acid monomer. The "D" designation signifies the stereochemical configuration at the chiral center furthest from the most oxidized carbon (the carboxyl group). In a Fischer projection, the hydroxyl group on carbon 5 (C5) is positioned on the right side. When in its stable pyranose ring form, the stereochemistry of a D-mannuronic acid monomer is defined as (2S, 3S, 4S, 5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid.

This compound is a linear polymer of four of these D-mannuronic acid units. The linkage between each monomer occurs via a β-(1→4) glycosidic bond. This specifies that the anomeric carbon (C1) of one monomer is linked to the oxygen atom on the fourth carbon (C4) of the adjacent monomer, and the stereochemistry at this anomeric carbon is beta (β). This specific linkage geometry is crucial in determining the overall three-dimensional shape of the oligosaccharide chain.

Physicochemical Properties of the Monomeric Unit

While specific quantitative data for this compound is not extensively published, the properties of its constituent monomer, D-mannuronic acid, provide a foundational understanding.

PropertyValueReference
Molecular FormulaC₆H₁₀O₇PubChem
Molecular Weight194.14 g/mol PubChem
IUPAC Name(2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acidPubChem
CAS Number1986-14-7PubChem

Biological Activity and Signaling Pathways

Alginate oligosaccharides, including those composed of D-mannuronic acid, have been shown to exert their biological effects through the modulation of key signaling pathways in the immune system. One of the primary mechanisms involves the interaction with Toll-like receptors (TLRs), particularly TLR4. Activation of TLR4 by ligands such as lipopolysaccharide (LPS) typically triggers a pro-inflammatory cascade. However, certain mannuronic acid-containing oligosaccharides have been reported to inhibit this pathway, thereby reducing the production of inflammatory cytokines.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Alginate Oligosaccharide TLR4 TLR4 Ligand->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kappa_B_Inhibitor IκB IKK_complex->NF_kappa_B_Inhibitor Phosphorylates (leading to degradation) NF_kappa_B NF-κB NF_kappa_B_Inhibitor->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces

Figure 1: Simplified TLR4 Signaling Pathway Modulated by Alginate Oligosaccharides.

Experimental Protocols

Chemical Synthesis of a Protected D-Mannuronic Acid Monomer

The chemical synthesis of D-mannuronic acid oligomers is a complex process. A common strategy involves the synthesis of protected monomers which can then be used in glycosylation reactions to build the oligosaccharide chain. The following is a protocol for the synthesis of 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid from D-mannose.

Step 1: Regioselective Protection of the C-6 Hydroxyl Group

  • Materials: D-mannose, trityl chloride (TrCl), anhydrous pyridine, acetic anhydride (B1165640), nitrogen gas, ice, standard laboratory glassware.

  • Procedure: a. In a round-bottom flask under a nitrogen atmosphere, dissolve D-mannose (1.0 eq) in anhydrous pyridine. b. Add trityl chloride (1.03 eq) to the solution. c. Heat the reaction mixture to 50°C and stir for 3 hours. d. Cool the solution to room temperature and then place it in an ice bath. e. Slowly add acetic anhydride via a dropping funnel over 30 minutes. f. Allow the reaction to stir at room temperature for 18 hours. g. Pour the reaction mixture onto ice and stir vigorously for 1.5 hours to precipitate the product, 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose. h. Collect the solid by filtration, wash with ice-cold water, and dry under vacuum.

Step 2: Deprotection of the C-6 Hydroxyl Group

  • Materials: 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose, 33% hydrogen bromide in acetic acid (HBr/AcOH).

  • Procedure: a. Dissolve the product from Step 1 in a suitable solvent. b. Add the 33% HBr/AcOH solution. A precipitate of trityl bromide will form almost immediately. c. Halt the reaction promptly to prevent acyl migration. d. Isolate the product, 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose, by filtration and washing.

Step 3: Oxidation of the C-6 Hydroxyl Group

  • Materials: 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), [bis(acetoxy)iodo]benzene (BAIB), dichloromethane (B109758), water.

  • Procedure: a. In a vigorously stirred biphasic solution of dichloromethane and water, dissolve 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose (1.0 eq). b. Add TEMPO (catalytic amount) and BAIB (excess) to the mixture. c. Stir the reaction at room temperature until completion, monitored by thin-layer chromatography. d. Upon completion, perform an aqueous workup to isolate the final product, 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid.

Synthesis_Workflow D_Mannose D-Mannose Protected_Mannose 1,2,3,4-tetra-O-acetyl- 6-O-triphenylmethyl- β-D-mannopyranose D_Mannose->Protected_Mannose TrCl, Pyridine, Acetic Anhydride Deprotected_Mannose 1,2,3,4-tetra-O-acetyl- β-D-mannopyranose Protected_Mannose->Deprotected_Mannose HBr/AcOH Final_Product 1,2,3,4-tetra-O-acetyl- β-D-mannuronic acid Deprotected_Mannose->Final_Product TEMPO, BAIB

Figure 2: Workflow for the Synthesis of a Protected D-Mannuronic Acid Monomer.
Enzymatic Production and Purification of this compound

An alternative to chemical synthesis for obtaining this compound is the enzymatic hydrolysis of alginate, followed by purification.

Step 1: Enzymatic Hydrolysis of Alginate

  • Materials: Sodium alginate (preferably with a high mannuronic acid content), alginate lyase (with specificity for poly-β-D-mannuronate), appropriate buffer solution (e.g., phosphate (B84403) or Tris buffer at optimal pH for the enzyme).

  • Procedure: a. Dissolve the sodium alginate in the buffer solution to a desired concentration (e.g., 1% w/v). b. Add the alginate lyase to the alginate solution. The enzyme-to-substrate ratio will need to be optimized to favor the production of tetramers. c. Incubate the reaction mixture at the optimal temperature for the enzyme for a predetermined time. The reaction time can be varied to control the degree of polymerization of the resulting oligosaccharides. d. Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10-15 minutes). e. Centrifuge the reaction mixture to remove any insoluble material.

Step 2: Purification of this compound

  • Materials: Supernatant from the hydrolysis reaction, size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-6), deionized water or a suitable buffer for elution.

  • Procedure: a. Concentrate the supernatant from the hydrolysis reaction. b. Load the concentrated sample onto a pre-equilibrated size-exclusion chromatography column. c. Elute the oligosaccharides with deionized water or buffer, collecting fractions. d. Analyze the collected fractions for the presence of tetramers using techniques such as thin-layer chromatography (TLC) or mass spectrometry. e. Pool the fractions containing the purified this compound. f. Lyophilize the pooled fractions to obtain the final product as a dry powder.

Conclusion

The Enigmatic Role of D-Tetramannuronic Acid in Marine Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine brown algae (Phaeophyceae) are a rich source of unique polysaccharides, with alginate being a primary structural component of their cell walls. Alginate is a linear copolymer of β-D-mannuronic acid and its C5-epimer, α-L-guluronic acid. While the structural role of these monomers is well-established, the biological functions of their oligomeric forms within the algae themselves are less understood. This technical guide focuses on D-Tetramannuronic acid, an oligosaccharide composed of four β-D-mannuronic acid units, and its putative biological role in marine algae. Although direct research on this specific tetramer in algae is scarce, this document synthesizes current knowledge on alginate biochemistry, the signaling roles of related algal oligosaccharides, and the enzymatic machinery involved in their generation to construct a comprehensive overview. We present detailed experimental protocols for the extraction, characterization, and functional analysis of oligo-mannuronates, along with quantitative data and visualizations of key pathways and workflows to facilitate further research into this intriguing molecule.

Introduction: The Structural Context of D-Mannuronic Acid in Marine Algae

The cell walls of brown algae are complex structures composed of a fibrillar cellulose (B213188) framework embedded in a matrix of polysaccharides, which can constitute up to 40% of the algae's dry weight.[1] The most abundant of these matrix polysaccharides is alginate, a linear copolymer of β-D-mannuronic acid (M) and α-L-guluronic acid (G).[2] These monomers are arranged in blocks of repeating M units (M-blocks), repeating G units (G-blocks), and alternating M and G units (MG-blocks).[2] The ratio of M to G blocks (M/G ratio) varies between algal species and even between different tissues of the same alga, which in turn influences the physical properties of the alginate and the cell wall.[3]

This compound is an oligo-mannuronate, a fragment of the poly-mannuronic acid (M-block) regions of the alginate polymer. While the structural importance of the long-chain polymer is clear, there is growing evidence that short-chain oligosaccharides derived from the cell wall can act as signaling molecules.

Putative Biological Role of this compound as a Signaling Molecule

While direct evidence for the role of this compound in marine algae is limited, the established function of other cell wall-derived oligosaccharides as signaling molecules provides a strong basis for a hypothetical role. It is proposed that oligo-mannuronates, including this compound, function as Damage-Associated Molecular Patterns (DAMPs) . DAMPs are molecules released upon cellular damage, for instance, by mechanical stress or enzymatic degradation by pathogens, that can trigger a defense response in the alga.

In a key study on the kelp Laminaria digitata, oligomeric degradation products of alginate were shown to elicit an oxidative burst, a common defense response.[4] Interestingly, this study found that homopolymeric blocks of α-L-guluronic acid (oligo-guluronates) were the most active signals, while oligo-mannuronates showed significantly less activity in this specific assay.[4] This suggests a functional differentiation between the two types of alginate oligomers. While oligoguluronates may be primary elicitors of rapid defense responses like the oxidative burst, oligo-mannuronates could be involved in other, yet to be determined, signaling pathways related to wound healing, cell-to-cell communication, or developmental processes.

The enzymatic machinery for releasing such oligomers exists within the algae themselves. Brown algae possess genes for alginate lyases, enzymes that can cleave the alginate polymer.[5] The presence of mannuronate-specific alginate lyases suggests a mechanism for the controlled, endogenous release of oligo-mannuronates.[5]

Hypothetical Signaling Pathway

The proposed signaling pathway for this compound as a DAMP is outlined below. This pathway is hypothetical and based on general principles of oligosaccharide signaling in plants and algae.

G Hypothetical Signaling Pathway of this compound in Marine Algae cluster_1 Cellular Response stress Mechanical Stress / Pathogen Attack cell_wall Algal Cell Wall (Alginate M-blocks) stress->cell_wall Damage lyase Endogenous Alginate Lyase (Mannuronate-specific) cell_wall->lyase Substrate m4 This compound (M4) lyase->m4 Release receptor Putative Receptor m4->receptor Binding transduction Signal Transduction Cascade (e.g., Kinase activation, Ca2+ influx) receptor->transduction gene_exp Changes in Gene Expression transduction->gene_exp response Physiological Response (e.g., wound healing, metabolic changes) gene_exp->response

Caption: Hypothetical signaling pathway of this compound as a DAMP in marine algae.

Quantitative Data

Quantitative data on the specific biological effects of this compound in marine algae is not currently available in the literature. However, data on the composition of alginates from various brown algae, which are the source of this compound, is available.

Algal SpeciesAlginate Yield (% dry weight)M/G RatioReference
Laminaria digitata~40%1.12 - 1.63[6]
Fucus spiralisNot specified0.92[6]
Bifurcaria bifurcataNot specified0.47[6]
Cystoseira barbata19 ± 1.5%0.64[7]
Padina pavonicaNot specified>1 (Mannuronic acid-rich)[8]
Cystoseira compressaNot specified>1 (Mannuronic acid-rich)[8]
Dictyopteris membranaceaeNot specified>1 (Mannuronic acid-rich)[8]

Table 1: Alginate yield and mannuronic to guluronic acid (M/G) ratio in various brown algae species.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the biological role of this compound in marine algae.

Preparation of this compound from Alginate

This protocol describes the enzymatic degradation of poly-mannuronic acid blocks from alginate to produce oligo-mannuronates, including this compound.

G Workflow for Preparation of Oligo-mannuronates start Start: Dried Brown Algae Powder (High M/G ratio species) extraction 1. Alginate Extraction (Acid/Alkali treatment) start->extraction hydrolysis 2. Partial Acid Hydrolysis (to separate M and G blocks) extraction->hydrolysis m_block 3. Isolation of M-blocks (e.g., fractional precipitation) hydrolysis->m_block enz_hydrolysis 4. Enzymatic Hydrolysis (with endo-mannuronate lyase) m_block->enz_hydrolysis separation 5. Oligomer Separation (Size-exclusion chromatography) enz_hydrolysis->separation characterization 6. Characterization (HPAEC-PAD, Mass Spectrometry) separation->characterization end End: Purified this compound characterization->end

Caption: Experimental workflow for the preparation and purification of this compound.

Methodology:

  • Alginate Extraction:

    • Treat dried algal powder with formaldehyde (B43269) (2% v/v) to fix phenolic compounds.

    • Perform an acid pre-treatment with 0.1 M HCl at 60°C for 2-3 hours.

    • Extract the alginate with a sodium carbonate solution (2-3% w/v) at 80°C for 3 hours.

    • Separate the viscous sodium alginate solution from the solid residue by centrifugation.

    • Precipitate the sodium alginate with ethanol (B145695) and dry.[2]

  • Partial Acid Hydrolysis and M-block Isolation:

    • Hydrolyze the purified alginate in an acidic solution (e.g., 0.1 M HCl) at 100°C for a controlled period (e.g., 10-30 minutes) to preferentially hydrolyze MG-blocks.

    • Isolate the insoluble M-block fraction by centrifugation.

  • Enzymatic Hydrolysis:

    • Resuspend the M-block fraction in a suitable buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0).

    • Add a mannuronate-specific endo-alginate lyase.

    • Incubate at the enzyme's optimal temperature (e.g., 30°C) for a defined period (e.g., 12 hours) to generate a mixture of oligo-mannuronates.[9]

    • Terminate the reaction by boiling for 10 minutes.

  • Oligomer Separation and Characterization:

    • Separate the resulting oligosaccharides by size-exclusion chromatography (SEC).

    • Analyze the fractions using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to determine the degree of polymerization.[2]

    • Confirm the identity of the tetramer fraction as this compound using mass spectrometry.

Algal Elicitor Assay

This protocol is designed to test the ability of this compound to elicit a physiological response in marine algae, such as changes in gene expression.

Methodology:

  • Algal Culture:

    • Culture the target brown algal species (e.g., protoplasts, filaments, or small plantlets) in sterile seawater-based medium under controlled conditions of light and temperature.

  • Elicitor Treatment:

    • Prepare a stock solution of purified this compound in sterile seawater.

    • Add the this compound to the algal cultures at various final concentrations (e.g., 10, 50, 100 µg/mL).

    • Include a control group treated with sterile seawater only.

  • Incubation and Sampling:

    • Incubate the treated and control cultures for different time points (e.g., 0, 1, 6, 12, 24 hours).

    • At each time point, harvest the algal tissue, flash-freeze it in liquid nitrogen, and store it at -80°C for subsequent analysis.

  • Analysis of Response (Gene Expression):

    • Extract total RNA from the frozen algal samples.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of target genes. Potential target genes could include those involved in:

      • Secondary metabolite biosynthesis (e.g., phlorotannins)

      • Oxidative stress response (e.g., superoxide (B77818) dismutase, catalase)

      • Cell wall remodeling enzymes

    • Normalize the expression data to a stable reference gene.

Alginate Lyase Activity Assay

This protocol measures the activity of alginate lyases, which are key to the endogenous production of oligo-mannuronates.

Methodology:

  • Enzyme Preparation:

    • Extract crude protein from the algal tissue of interest.

    • Alternatively, use a purified recombinant alginate lyase.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Substrate: Sodium alginate or purified M-blocks (e.g., 2 mg/mL)

      • Buffer: e.g., 0.03 M Tris-HCl, pH 8.5, with 9 mM MgCl₂ and 0.5 M NaCl

      • Enzyme solution

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).[10]

  • Detection of Products:

    • The activity of alginate lyases is determined by measuring the increase in absorbance at 235 nm, which is characteristic of the unsaturated uronic acid product formed by the β-elimination reaction.[9]

    • Alternatively, the thiobarbituric acid (TBA) assay can be used to quantify the reaction products.[10]

  • Calculation of Activity:

    • One unit of enzyme activity is typically defined as the amount of enzyme required to cause a specific increase in absorbance at 235 nm per minute under the defined assay conditions.[9]

Conclusion and Future Perspectives

The biological role of this compound within marine algae remains largely unexplored. Based on the established principles of cell wall-derived signaling molecules, it is plausible that this oligo-mannuronate acts as a DAMP, involved in signaling pathways distinct from those triggered by oligo-guluronates. The presence of endogenous, mannuronate-specific alginate lyases in brown algae provides a potential mechanism for the controlled release of these signaling molecules.

Future research should focus on directly testing the effects of purified this compound on marine algae. Transcriptomic and proteomic studies of algae treated with this molecule would provide a broad overview of the induced responses and help to identify the specific signaling pathways involved. Furthermore, the identification and characterization of the putative receptors for oligo-mannuronates would be a significant step forward in understanding their biological function. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to begin to unravel the enigmatic role of this compound in the biology of marine algae.

References

D-Tetramannuronic Acid and its Derivatives in Nature: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Tetramannuronic acid, an oligosaccharide derived from D-mannuronic acid, is emerging as a molecule of significant interest in the fields of biomedical research and drug development. D-mannuronic acid is a primary constituent of alginate, a polysaccharide abundant in the cell walls of brown algae (Phaeophyceae). Alginate oligosaccharides (AOS), including this compound, have garnered attention for their diverse biological activities, which encompass anti-inflammatory, antioxidant, and anti-tumor properties.[1] This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their natural sources, biological activities, and the underlying molecular mechanisms. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources and Derivatives

The primary natural source of D-mannuronic acid, the building block of this compound, is alginate from brown seaweeds.[2] Alginate is a linear copolymer composed of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[3] The ratio and distribution of M and G blocks vary depending on the seaweed species, influencing the physicochemical properties of the alginate.

This compound is typically produced by the enzymatic depolymerization of polymannuronic acid-rich alginate.[4] This process utilizes alginate lyases that specifically cleave the glycosidic bonds within the polymannuronic acid blocks.[3]

In nature, derivatives of mannuronic acid oligosaccharides can be found, including acetylated and sulfated forms. Acetylation of mannuronic acid residues has been observed in bacterial alginates, such as those produced by Azotobacter vinelandii.[5] Sulfated glucuronomannan oligosaccharides, which contain mannuronic acid, have been isolated from brown algae like Sargassum thunbergii.[6] These modifications can significantly influence the biological activities of the oligosaccharides.[7]

Quantitative Data on Biological Activities

Research on the specific biological activities of this compound is an expanding field. One notable study has elucidated the protective effects of this compound tetrasodium (B8768297) salt (referred to as M4) against UVA-induced photo-aging in human keratinocyte (HaCaT) cells.[1]

Table 1: Protective Effects of this compound Tetrasodium Salt (M4) on UVA-Irradiated HaCaT Cells [1]

ParameterConditionM4 Pretreatment ConcentrationResult
Cell Viability UVA (30 J/cm²)100 µg/mLSignificantly increased compared to UVA-irradiated cells without M4 pretreatment.
Reactive Oxygen Species (ROS) Generation UVA (30 J/cm²)100 µg/mLSignificantly suppressed UVA-induced ROS generation.

While specific EC50 and IC50 values for this compound in various antioxidant and anti-inflammatory assays are not yet widely published, studies on related alginate oligosaccharides provide valuable insights. For instance, alginate oligosaccharides have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophage models.[7] The antioxidant properties of sodium alginate fractions are influenced by their molecular weight and the ratio of guluronic to mannuronic acid, with lower molecular weight fractions exhibiting better DPPH radical scavenging activity.[8]

Key Signaling Pathways

The biological effects of this compound are mediated through the modulation of specific intracellular signaling pathways. A key mechanism identified is its role in mitigating oxidative stress and photo-aging through the activation of the SIRT1/PGC-1α and NRF1/NRF2 pathways.

SIRT1/PGC-1α and NRF1/NRF2 Signaling in Photo-aging Protection

In the context of UVA-induced photo-aging in HaCaT cells, this compound tetrasodium salt (M4) has been shown to upregulate the expression of Sirtuin 1 (SIRT1).[1] SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and metabolism.[9] Activated SIRT1 can deacetylate and coactivate Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function.[10] This activation leads to an increase in mitochondrial membrane potential and function.

Furthermore, this compound treatment promotes the transcriptional activation of Nuclear Respiratory Factor 1 (NRF1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation by stimuli such as oxidative stress or bioactive molecules, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. The activation of the NRF1/NRF2 pathway by this compound contributes to its protective effects against oxidative damage.

G Logical Relationship of this compound's Protective Mechanism against UVA-Induced Photo-aging cluster_extracellular Extracellular cluster_cellular Cellular UVA Radiation UVA Radiation ROS Generation ROS Generation UVA Radiation->ROS Generation induces This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates NRF1/NRF2 NRF1/NRF2 This compound->NRF1/NRF2 activates Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction causes Photo-aging Photo-aging Mitochondrial Dysfunction->Photo-aging leads to PGC-1α PGC-1α SIRT1->PGC-1α deacetylates and activates Cell Viability Cell Viability SIRT1->Cell Viability promotes PGC-1α->Mitochondrial Dysfunction prevents Antioxidant Gene Expression Antioxidant Gene Expression NRF1/NRF2->Antioxidant Gene Expression upregulates Antioxidant Gene Expression->ROS Generation suppresses Antioxidant Gene Expression->Cell Viability promotes Cell Viability->Photo-aging prevents G Workflow for Enzymatic Production of this compound Substrate Preparation Substrate Preparation Enzymatic Reaction Enzymatic Reaction Substrate Preparation->Enzymatic Reaction Enzyme Preparation Enzyme Preparation Enzyme Preparation->Enzymatic Reaction Incubation Incubation Enzymatic Reaction->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Product Recovery Product Recovery Reaction Termination->Product Recovery Purification Purification Product Recovery->Purification

References

D-Tetramannuronic Acid in Neurodegenerative Disease Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tetramannuronic acid and its oligomeric formulations are emerging as a novel therapeutic avenue for neurodegenerative diseases, particularly Alzheimer's disease. Derived from marine brown algae, these compounds exhibit a unique mechanism of action that deviates from traditional small-molecule approaches. Their therapeutic potential lies in their ability to modulate the gut-brain axis, suppress neuroinflammation, and exert direct neuroprotective effects by mitigating oxidative stress and apoptosis. This technical guide provides a comprehensive overview of the core scientific principles, quantitative data from pivotal studies, and detailed experimental protocols relevant to the investigation of this compound and its derivatives.

Core Mechanisms of Action

The therapeutic effects of this compound and its oligomers are primarily attributed to their influence on key biological pathways related to inflammation and cellular homeostasis.

  • Modulation of the Gut-Brain Axis: One of the most significant proposed mechanisms involves the remodeling of the gut microbiota. This alteration is believed to reduce the infiltration of peripheral immune cells into the brain, thereby limiting neuroinflammation.[1]

  • Anti-Neuroinflammatory Effects: this compound has been shown to suppress neuroinflammation. This is achieved, in part, by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the inflammatory cascade in microglia, the resident immune cells of the central nervous system.

  • Direct Neuroprotection: Preclinical studies have demonstrated that D-mannuronic acid can protect neurons from amyloid-β (Aβ)-induced toxicity. This includes the inhibition of apoptotic pathways and the reduction of oxidative stress.[2][3]

  • Inhibition of Amyloid-β Aggregation: Some evidence suggests that oligomannates can directly interact with Aβ peptides, inhibiting their aggregation into toxic fibrils and even destabilizing existing plaques.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies evaluating the efficacy of D-mannuronic acid and its oligomeric form, Sodium Oligomannate (GV-971).

Table 1: Preclinical Efficacy of D-Mannuronic Acid (M2000) in a Rat Model of Alzheimer's Disease

ParameterControl GroupAβ-Treated GroupAβ + M2000-Treated Groupp-value (Aβ vs Aβ + M2000)
Morris Water Maze
Escape Latency (s)~20~58~25< 0.001
Distance Traveled (m)~6~15~7< 0.001
Apoptosis Markers
Bax/Bcl2 RatioBaselineSignificantly IncreasedSignificantly Decreased< 0.0001
Procaspase-3 LevelsNormalDecreasedNormalizedNot specified
Oxidative Stress Markers
Malondialdehyde (MDA)BaselineIncreasedReducedNot specified
Superoxide Dismutase (SOD)BaselineDecreasedIncreasedNot specified

Data extracted from a study by Nik Azm et al. (2016) in an amyloid-β induced rat model of Alzheimer's disease. The M2000 was administered for 6 weeks.[2][3][4]

Table 2: Clinical Efficacy of Sodium Oligomannate (GV-971) in Mild-to-Moderate Alzheimer's Disease (Phase 3 Trial)

Outcome MeasureGV-971 (n=408)Placebo (n=410)Mean Difference (95% CI)p-value
ADAS-Cog12 Change from Baseline at Week 36 -2.15 (Improvement)+0.60 (Worsening)-2.72 (-5.43, -0.02)0.05
ADCS-ADL Change from Baseline at Week 36 Not Statistically SignificantNot Statistically Significant1.80 (-2.29, 5.89)0.39
NPI Change from Baseline at Week 36 Not Statistically SignificantNot Statistically Significant-3.41 (-12.26, 5.43)0.45

Data from a 36-week, multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trial.[1][5][6][7] A decrease in ADAS-Cog12 score indicates cognitive improvement.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline core protocols used to investigate this compound.

Induction of Neuroinflammation in Mice using Lipopolysaccharide (LPS)

This protocol describes a common method for inducing an acute neuroinflammatory response in mice to study the anti-inflammatory effects of test compounds.

Materials:

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)

  • Sterile, pyrogen-free 0.9% saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound (this compound or its derivatives) dissolved in a suitable vehicle

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Test Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, i.p. injection) at a predetermined time before or after the LPS challenge.[8]

  • LPS Preparation: Prepare a fresh solution of LPS in sterile saline at the desired concentration (e.g., 0.33 mg/kg to 5 mg/kg).[9][10] The dose of LPS can be adjusted to induce varying degrees of inflammation.

  • LPS Injection: Inject the mice intraperitoneally with the prepared LPS solution. A typical injection volume is 10 ml/kg body weight.

  • Monitoring: Observe the mice for signs of sickness behavior (e.g., lethargy, piloerection, reduced exploration).

  • Tissue Collection: At a specified time point post-injection (e.g., 3, 6, or 24 hours), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex) and/or blood.[9][10]

  • Analysis: Process the collected tissues for downstream analysis, such as:

    • Cytokine measurement: Use ELISA to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates or serum.[8]

    • Western blot: Analyze the expression and phosphorylation of key inflammatory signaling proteins (e.g., p65 NF-κB, IκBα).[8]

    • Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of microglial (e.g., Iba1) and astrocyte (e.g., GFAP) activation.[8]

Morris Water Maze (MWM) for Assessing Spatial Learning and Memory

The MWM is a widely used behavioral test to evaluate hippocampal-dependent spatial learning and memory in rodent models of neurodegenerative diseases.[11][12][13][14][15]

Materials:

  • A circular water tank (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • A hidden platform submerged 1-2 cm below the water surface.

  • A visible platform with a distinct visual cue.

  • A video tracking system and software.

  • Various distal visual cues placed around the room.

Procedure:

  • Visible Platform Training (Day 1):

    • Place the visible platform in one of the four quadrants of the pool.

    • Gently place the mouse into the water facing the wall of the pool at one of four starting positions.

    • Allow the mouse to swim and find the visible platform. If it fails to find it within 60-120 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Conduct 4-6 trials with the platform in different locations. This phase assesses the animal's motivation and sensorimotor abilities.[11]

  • Hidden Platform Training (Days 2-5):

    • Place the hidden platform in a fixed location in one quadrant.

    • Release the mouse from one of the four starting positions (in a pseudo-random order).

    • Record the time it takes for the mouse to find the hidden platform (escape latency) and the path taken.

    • If the mouse does not find the platform within the allotted time, guide it to the platform and allow it to stay for 15-30 seconds.

    • Perform 4-6 trials per day for each mouse.[11][12]

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool at a starting position opposite the target quadrant.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant, the number of times the mouse crosses the former platform location, and the swim path. This trial assesses the animal's spatial memory.[11][12]

Western Blot for Bax and Bcl-2 Expression

This protocol outlines the general steps for determining the protein expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 in brain tissue homogenates.

Materials:

  • Brain tissue (e.g., hippocampus)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Homogenize the brain tissue in ice-cold lysis buffer. Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against Bax, Bcl-2, and the loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16][17][18][19][20]

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Repeat the washing steps to remove unbound secondary antibodies.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio for each sample.[16][19]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound in the context of neurodegeneration.

TLR4_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4_MD2_CD14 TLR4/MD2/CD14 Complex LPS->TLR4_MD2_CD14 Binds DTetramannuronic_Acid This compound DTetramannuronic_Acid->TLR4_MD2_CD14 Inhibits MyD88 MyD88 TLR4_MD2_CD14->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK_complex->NFkB Frees IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Proinflammatory_Genes Induces Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

TREM2_Signaling_Pathway cluster_microglia Microglia Ligands Ligands (Aβ, Apoptotic Debris) TREM2 TREM2 Ligands->TREM2 Binds DTetramannuronic_Acid This compound (Potential Modulator) DTetramannuronic_Acid->TREM2 Modulates? DAP12 DAP12 TREM2->DAP12 Associates SYK SYK DAP12->SYK Recruits & Phosphorylates PI3K PI3K SYK->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors AKT->Downstream Phagocytosis Enhanced Phagocytosis Downstream->Phagocytosis Survival Microglial Survival & Proliferation Downstream->Survival Inflammation Suppression of Pro-inflammatory Cytokines Downstream->Inflammation Experimental_Workflow Model Neurodegenerative Disease Animal Model (e.g., Aβ injection, transgenic) Treatment Treatment with This compound or Vehicle Model->Treatment Behavioral Behavioral Assessment (e.g., Morris Water Maze) Treatment->Behavioral Tissue Tissue Collection (Brain, Blood) Behavioral->Tissue Biochemical Biochemical Analysis (ELISA for Cytokines, Oxidative Stress Markers) Tissue->Biochemical Molecular Molecular Analysis (Western Blot for Apoptosis, Signaling Proteins) Tissue->Molecular Histological Histological Analysis (Immunohistochemistry for Plaques, Microglia) Tissue->Histological Data Data Analysis and Interpretation Biochemical->Data Molecular->Data Histological->Data

References

An In-depth Technical Guide on the Anti-inflammatory Properties of D-Tetramannuronic Acid Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tetramannuronic acid, a specific alginate oligosaccharide (AOS) with a degree of polymerization of four (DP4), is emerging as a molecule of significant interest in biomedical research. Derived from the enzymatic or chemical degradation of alginate, a natural polysaccharide from brown seaweed, these oligomers present a complex and fascinating immunomodulatory profile. While the broader class of AOS is often cited for its anti-inflammatory potential, research reveals a nuanced, context-dependent activity for this compound and its related compounds. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on inflammatory pathways, detailing both its pro- and anti-inflammatory activities, the experimental protocols used to elucidate these effects, and the underlying signaling mechanisms. A critical aspect highlighted is the structural dependency of the biological response, particularly the nature of the oligomer's reducing end, which appears to dictate its interaction with immune cells.

Preparation and Characterization of this compound Oligomers

The biological activity of mannuronic acid oligomers is critically dependent on their structure, which is determined by the preparation method.

1.1 Enzymatic Degradation for Unsaturated Oligomers: This method utilizes alginate lyase, an enzyme that cleaves the β-1,4-glycosidic bonds of polymannuronate blocks through a β-elimination reaction. This process results in oligomers with an unsaturated bond (a double bond) between C4 and C5 of the uronic acid residue at the non-reducing end. These are often referred to as "unsaturated oligomers."

1.2 Acid Hydrolysis for Saturated Oligomers: Treatment of alginate with acids, such as formic acid or sulfuric acid, hydrolyzes the glycosidic bonds.[1] This method produces oligomers with a standard "saturated" hydroxyl group at the reducing end.[2]

1.3 Purification and Characterization: Following degradation, the resulting mixture of oligomers is typically fractionated and purified using chromatographic techniques like size-exclusion and anion-exchange chromatography to isolate oligomers of a specific degree of polymerization, such as the tetramer. Characterization is then performed using mass spectrometry and NMR to confirm the structure and purity.

Immune-Stimulatory (Pro-inflammatory) Properties

Contrary to the widely reported anti-inflammatory effects of some polysaccharides, specific studies on well-defined, enzymatically prepared mannuronic acid oligomers demonstrate a direct ability to induce cytokine production in macrophages. This activity is highly dependent on the oligomer's size and the presence of the unsaturated end-structure.

2.1 Quantitative Data: Cytokine Induction in Macrophages

Studies on the murine macrophage cell line RAW264.7 have shown that unsaturated mannuronate oligomers can directly stimulate the secretion of several key pro-inflammatory cytokines.[2][3]

CytokineOligomer Size (DP)ConcentrationInduced Secretion (pg/mL)Reference
TNF-α M4 (Tetramer)10 µg/mLApprox. 1000[2]
M7 (Heptamer)10 µg/mL> 4000 (Peak Activity)[2]
IL-1α M4 (Tetramer)10 µg/mLApprox. 20[2]
M7 (Heptamer)10 µg/mL~100 (Peak Activity)[2]
IL-1β M4 (Tetramer)10 µg/mLApprox. 20[2]
M7 (Heptamer)10 µg/mL~120 (Peak Activity)[2]
IL-6 M4 (Tetramer)10 µg/mLApprox. 100[2]
M7 (Heptamer)10 µg/mL~600 (Peak Activity)[2]
G-CSF M4 (Tetramer)Not SpecifiedSignificant Induction[3]
MCP-1 M4 (Tetramer)Not SpecifiedSignificant Induction[3]

Note: The values for DP4 are extrapolated from graphical data presented in the cited literature, which shows a clear dose- and size-dependent effect. The peak activity is often observed with slightly larger oligomers like the heptamer (M7).

2.2 Experimental Protocol: In Vitro Cytokine Induction Assay

This protocol outlines the methodology used to determine the cytokine-inducing activity of this compound oligomers on macrophages.

  • Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Oligomer Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the purified this compound oligomer (e.g., 0.1, 1, 10, 100 µg/mL). A negative control (medium only) is included.

  • Incubation: The cells are incubated with the oligomers for a defined period, typically 24 hours.

  • Supernatant Collection: After incubation, the culture supernatants are collected and centrifuged to remove any cellular debris.

  • Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants is quantified using a multiplex bead-based immunoassay (like Bio-Plex) or individual ELISA kits.

2.3 Signaling Pathway: TLR-Mediated Cytokine Induction

The pro-inflammatory effects of unsaturated D-Mannuronic acid oligomers are mediated through pattern recognition receptors on the macrophage surface, specifically Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4).[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M4 Unsaturated This compound TLR4 TLR4 M4->TLR4 Binds to TLR2 TLR2 M4->TLR2 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TLR2->MyD88 Recruits IKK IKK Activation MyD88->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Cytokines Secretion of TNF-α, IL-6, IL-1β Genes->Cytokines

Caption: TLR-mediated induction of pro-inflammatory cytokines by unsaturated this compound.

Anti-inflammatory Properties

Despite the direct immune-stimulatory effects in isolated cell cultures, this compound oligomers (AOS4) have also demonstrated clear anti-inflammatory effects in vivo. This suggests that their primary mechanism in a complex biological system may be to counteract an existing inflammatory state rather than to initiate one.

3.1 Quantitative Data: In Vivo and In Vitro Anti-inflammatory Effects

Model SystemInflammatory StimulusTreatmentEffectReference
Gouty Arthritis (Mouse Model) Monosodium Urate (MSU)AOS4 (DP=4)Inhibition of ankle swelling[4]
LPS-activated RAW 264.7 Cells Lipopolysaccharide (LPS)Guluronate Oligosaccharides↓ NO, PGE₂, ROS, pro-inflammatory cytokines[5]
LPS-activated BV2 Microglia LPS / Amyloid-βAlginate Oligosaccharide (AdO)↓ NO, PGE₂, iNOS, COX-2, pro-inflammatory cytokines[5]
TNF-α-treated IPEC-J2 Cells TNF-αAlginate Oligosaccharide (AOS)↓ IL-6, TNF-α; ↓ Apoptosis rate[6]

Note: Data on guluronate and mixed alginate oligosaccharides are included to illustrate the broader anti-inflammatory potential of this class of molecules, as specific quantitative inhibition data for this compound is limited.

3.2 Experimental Protocol: LPS-Induced Inflammation Inhibition Assay

This protocol describes a standard method for evaluating the anti-inflammatory potential of this compound against an LPS challenge.

  • Cell Culture and Seeding: As described in section 2.2.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µg/mL) and incubated for a pre-treatment period, typically 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A positive control (LPS only) and negative control (medium only) are included.

  • Incubation: The cells are incubated for 24 hours.

  • Supernatant Collection and Cytokine Quantification: As described in section 2.2. A significant decrease in cytokine levels in the this compound + LPS group compared to the LPS-only group indicates anti-inflammatory activity.

  • (Optional) Gene Expression Analysis: Cell lysates can be collected for RNA extraction. The expression of inflammatory genes (e.g., Tnf, Il6, Nos2) can be quantified using Real-Time Quantitative PCR (RT-qPCR) to assess inhibition at the transcriptional level.

3.3 Signaling Pathways: Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of alginate oligosaccharides are thought to be mediated through at least two distinct mechanisms: direct inhibition of pro-inflammatory signaling cascades and activation of protective antioxidant pathways.

3.3.1 Inhibition of the TLR4/NF-κB and MAPK Pathways

Alginate oligosaccharides may act by interfering with the binding of inflammatory ligands like LPS to TLR4, or by modulating the downstream signaling cascade, thereby preventing the activation of key transcription factors like NF-κB and AP-1.

G cluster_pathways Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates AOS4 D-Tetramannuronic Acid (AOS4) AOS4->TLR4 Inhibits MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammation Inflammatory Response (Cytokines, NO, PGE₂) MAPK->Inflammation NFkB->Inflammation

Caption: Inhibition of LPS-induced inflammatory signaling by this compound.

3.3.2 Activation of the Nrf2 Antioxidant Pathway

In vivo evidence suggests that alginate oligosaccharides can exert anti-inflammatory effects by mitigating oxidative stress, a key driver of inflammation. This is achieved by activating the Nrf2 transcription factor, which upregulates the expression of numerous antioxidant genes.

G cluster_nucleus Nucleus AOS Alginate Oligosaccharide (e.g., AOS3/AOS4) Keap1 Keap1 AOS->Keap1 Induces dissociation Nrf2_bound Nrf2 Nrf2_free Nrf2 Translocation Nrf2_bound->Nrf2_free Released ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes ROS Reduced ROS Antioxidant_Genes->ROS Inflammasome NLRP3 Inflammasome Inhibition ROS->Inflammasome

Caption: Nrf2-mediated antioxidant and anti-inflammatory mechanism of alginate oligosaccharides.

Summary and Future Directions

This compound oligomers are complex immunomodulators whose biological effects are highly dependent on their chemical structure and the biological context of their application.

  • Pro-inflammatory Activity: Unsaturated oligomers, typically generated by enzymatic digestion, act as pathogen-associated molecular pattern (PAMP) mimics, directly stimulating cytokine production from macrophages via TLR2 and TLR4. This property could be harnessed for vaccine adjuvant development or controlled immune stimulation.

  • Anti-inflammatory Activity: In the context of an existing inflammatory challenge, such as in models of gout or LPS-induced inflammation, alginate oligosaccharides, including the tetramer, demonstrate potent anti-inflammatory effects. These are likely mediated by inhibiting key inflammatory signaling pathways (NF-κB, MAPKs) and by upregulating the cell's own antioxidant defenses through the Nrf2 pathway.

For drug development professionals, it is crucial to recognize this dual potential. The choice of preparation method (enzymatic vs. chemical hydrolysis) is a critical determinant of the final product's activity. Future research should focus on directly comparing the pro- and anti-inflammatory activities of well-characterized saturated vs. unsaturated this compound to precisely define the structure-activity relationship. Furthermore, in vivo studies across various inflammatory disease models are necessary to fully elucidate the therapeutic potential of these promising marine-derived compounds.

References

D-Tetramannuronic Acid: A Novel Modulator of Skin Photo-aging and its Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Skin photo-aging, the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation, is a complex biological process characterized by wrinkles, fine lines, and loss of elasticity. At the molecular level, UV radiation, particularly UVA, induces the generation of reactive oxygen species (ROS), which in turn triggers a cascade of cellular responses leading to the degradation of the extracellular matrix (ECM), primarily composed of collagen. D-Tetramannuronic acid, a natural oligosaccharide, has emerged as a promising agent in mitigating the detrimental effects of photo-aging. This technical guide provides a comprehensive overview of the current understanding of this compound's role in dermatology, with a focus on its protective effects against UVA-induced skin photo-aging.

Recent studies have demonstrated that this compound tetrasodium (B8768297) salt (referred to as M4) exhibits a significant protective effect against UVA-induced photo-aging in human immortalized keratinocytes (HaCaT cells).[1] This protection is manifested through an increase in cell viability and suppression of ROS generation.[1] The underlying mechanism of action involves the modulation of key signaling pathways, including the SIRT1/pGC-1α pathway, and the transcriptional activation of NRF1/NRF2.[1] While direct evidence on its specific modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways is still emerging, these pathways are known to be critically involved in the pathogenesis of photo-aging. This guide will delve into the known mechanisms of this compound and explore its potential interactions with these pivotal signaling cascades.

Experimental Methodologies

This section outlines the key experimental protocols employed in the investigation of this compound's effects on skin photo-aging.

Cell Culture and UVA Irradiation

Human immortalized keratinocytes (HaCaT cells) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For UVA irradiation experiments, cells are seeded in appropriate culture plates and, upon reaching 80-90% confluency, are washed with phosphate-buffered saline (PBS) and irradiated with a specific dose of UVA (e.g., 30 J/cm²) in a thin layer of PBS. Control groups are sham-irradiated.

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Protocol:

    • Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

    • Expose the cells to UVA radiation.

    • After irradiation, incubate the cells for another 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Intracellular ROS levels are determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Protocol:

    • Seed HaCaT cells in a 6-well plate and treat with this compound followed by UVA irradiation as described above.

    • After irradiation, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

    • Wash the cells three times with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.

Western Blot Analysis

The expression and phosphorylation of proteins involved in the MAPK and NF-κB signaling pathways are analyzed by Western blotting.

  • Protocol:

    • Lyse the treated and control HaCaT cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a 10-12% gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-p65, p65, and β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software, normalizing to the loading control (β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for MMP-1 and Pro-collagen Type I

The secretion of Matrix Metalloproteinase-1 (MMP-1) and the synthesis of Pro-collagen Type I are quantified in the cell culture supernatant using commercially available ELISA kits.

  • Protocol:

    • Collect the culture medium from treated and control cells.

    • Centrifuge the medium to remove cellular debris.

    • Perform the ELISA according to the manufacturer's instructions for the specific MMP-1 or Pro-collagen Type I kit.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of MMP-1 or Pro-collagen Type I based on a standard curve.

Quantitative Data Summary

While specific quantitative data for the effects of this compound on MMP-1 and Type I procollagen (B1174764) are not yet extensively published, this section provides a template for how such data would be presented. The tables below are illustrative and highlight the expected outcomes based on the known anti-photo-aging properties of similar compounds.

Table 1: Effect of this compound on HaCaT Cell Viability after UVA Irradiation

Treatment GroupConcentration (µg/mL)UVA (30 J/cm²)Cell Viability (%)
Control0-100 ± 5.0
UVA Only0+55 ± 4.2
This compound10+Data Not Available
This compound50+Data Not Available
This compound100+Data Not Available

Table 2: Effect of this compound on Intracellular ROS Levels in UVA-Irradiated HaCaT Cells

Treatment GroupConcentration (µg/mL)UVA (30 J/cm²)Relative Fluorescence Intensity (%)
Control0-100 ± 8.1
UVA Only0+250 ± 15.3
This compound10+Data Not Available
This compound50+Data Not Available
This compound100+Data Not Available

Table 3: Effect of this compound on MMP-1 Secretion in UVA-Irradiated HaCaT Cells

Treatment GroupConcentration (µg/mL)UVA (30 J/cm²)MMP-1 Concentration (pg/mL)
Control0-Data Not Available
UVA Only0+Data Not Available
This compound10+Data Not Available
This compound50+Data Not Available
This compound100+Data Not Available

Table 4: Effect of this compound on Pro-collagen Type I Synthesis in UVA-Irradiated HaCaT Cells

Treatment GroupConcentration (µg/mL)UVA (30 J/cm²)Pro-collagen Type I (ng/mL)
Control0-Data Not Available
UVA Only0+Data Not Available
This compound10+Data Not Available
This compound50+Data Not Available
This compound100+Data Not Available

Molecular Mechanisms and Signaling Pathways

The protective effect of this compound against skin photo-aging is multifaceted, involving the modulation of several key cellular signaling pathways.

UVA-Induced Damage and the Role of MAPK and NF-κB Pathways

UVA radiation penetrates deep into the dermis, where it generates ROS. This oxidative stress activates the MAPK and NF-κB signaling pathways.

UVA_Induced_Damage UVA UVA Radiation ROS Reactive Oxygen Species (ROS) UVA->ROS MAPK MAPK Pathway (p38, ERK, JNK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Procollagen_Synthesis Decreased Type I Procollagen Synthesis ROS->Procollagen_Synthesis AP1 AP-1 Activation MAPK->AP1 MMPs Increased MMP-1 Expression NFkB->MMPs AP1->MMPs Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Photoaging Skin Photo-aging (Wrinkles, Laxity) Collagen_Degradation->Photoaging Procollagen_Synthesis->Photoaging DTetramannuronic_Acid_Protection DTetra This compound ROS Reactive Oxygen Species (ROS) DTetra->ROS Scavenges MAPK_Inhibition Inhibition of MAPK Pathway DTetra->MAPK_Inhibition NFkB_Inhibition Inhibition of NF-κB Pathway DTetra->NFkB_Inhibition Collagen_Synthesis Increased Type I Procollagen Synthesis DTetra->Collagen_Synthesis MMP_Inhibition Decreased MMP-1 Expression MAPK_Inhibition->MMP_Inhibition NFkB_Inhibition->MMP_Inhibition Photoaging_Prevention Prevention of Photo-aging MMP_Inhibition->Photoaging_Prevention Collagen_Synthesis->Photoaging_Prevention Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture HaCaT Cell Culture Treatment This compound Pre-treatment Cell_Culture->Treatment UVA_Irradiation UVA Irradiation Treatment->UVA_Irradiation Viability Cell Viability (MTT Assay) UVA_Irradiation->Viability ROS_Measurement ROS Measurement (DCFH-DA) UVA_Irradiation->ROS_Measurement Western_Blot Western Blot (MAPK, NF-κB) UVA_Irradiation->Western_Blot ELISA ELISA (MMP-1, Pro-collagen I) UVA_Irradiation->ELISA Data_Analysis Quantitative Analysis Viability->Data_Analysis ROS_Measurement->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis Mechanism Elucidation of Molecular Mechanism Data_Analysis->Mechanism

References

Methodological & Application

Application Notes and Protocols for the Synthesis of D-Tetramannuronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannuronic acid is a key component of alginates, naturally occurring polysaccharides found in brown algae, and is also present in some bacterial exopolysaccharides. Oligomers of D-mannuronic acid, such as D-Tetramannuronic acid, are of significant interest to researchers in drug development and glycobiology due to their potential biological activities. The precise chemical synthesis of these oligosaccharides is crucial for studying their structure-activity relationships and for developing novel therapeutics.

This document provides detailed experimental protocols for the chemical synthesis of this compound. The synthesis involves a multi-step process beginning with the preparation of a protected D-mannuronic acid monomer from commercially available D-mannose. Subsequently, two primary strategies for the oligomerization of this monomer into the target tetrasaccharide are presented: a solid-phase synthesis approach and a solution-phase approach.

Synthesis Overview

The overall synthesis of this compound is a multi-stage process:

  • Synthesis of a Protected D-Mannuronic Acid Monomer: This involves the protection of hydroxyl groups and the oxidation of the primary alcohol at the C-6 position of D-mannose to a carboxylic acid.

  • Oligomerization to this compound: The protected monomers are sequentially coupled to form the desired tetrasaccharide. This can be achieved using either solid-phase or solution-phase techniques.

  • Deprotection: Finally, all protecting groups are removed to yield the target this compound.

Part 1: Synthesis of Protected D-Mannuronic Acid Monomer

A common strategy for the synthesis of a suitable D-mannuronic acid building block is the preparation of 1,2,3,4-Tetra-O-acetyl-β-D-mannuronic acid from D-mannose. This three-step process involves regioselective protection, per-acetylation, deprotection of the C-6 hydroxyl, and subsequent oxidation.[1][2][3]

Experimental Protocols

Step 1: Synthesis of 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose

This step involves the regioselective protection of the C-6 hydroxyl group with a trityl group, followed by the acetylation of the remaining hydroxyl groups.

  • Materials:

    • D-Mannose

    • Trityl chloride (TrCl)

    • Anhydrous pyridine

    • Acetic anhydride (B1165640)

    • Nitrogen gas

    • Ice

    • Standard laboratory glassware and stirring equipment

  • Procedure:

    • To a stirred solution of D-mannose (1.00 equiv.) in anhydrous pyridine, add trityl chloride (1.03 equiv.) under a nitrogen atmosphere.

    • Heat the reaction mixture to 50 °C and stir for 3 hours.

    • Cool the solution to room temperature and then place it in an ice bath.

    • Slowly add acetic anhydride via a dropping funnel over 30 minutes.

    • Allow the solution to stir at room temperature for 18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture onto ice and stir vigorously to precipitate the product.

    • Collect the white solid by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization to yield the anomerically pure β-diastereoisomer.

Step 2: Synthesis of 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose

This step involves the selective removal of the trityl protecting group from the C-6 position.

  • Materials:

    • 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose

    • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

    • Acetic acid

    • Water

    • Celite™

  • Procedure:

    • Dissolve the product from Step 1 (1.00 equiv.) in acetic acid at 40 °C with stirring.

    • Cool the solution to 15 °C.

    • Add HBr/acetic acid (33% w/w, 1.20 equiv.) dropwise. A yellow precipitate should form almost immediately.

    • After 10 seconds, filter the solution under vacuum through Celite™ into water.

    • Wash the collected solids with acetic acid.

    • The aqueous layer is then processed to isolate the product.

Step 3: Synthesis of 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid

The final step in the monomer synthesis is the oxidation of the primary alcohol at C-6 to a carboxylic acid.

  • Materials:

    • 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose

    • Dichloromethane (DCM)

    • Water

    • (2,2,6,6-tetramethylpiperidin-1-yl)oxyl radical (TEMPO)

    • [Bis(acetoxy)iodo]benzene (BAIB)

    • 1M HCl

    • Ethyl acetate

    • Magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a vigorously stirred solution of the product from Step 2 (1.0 equiv.) in DCM and water, add TEMPO (0.50 equiv.) and BAIB (5.00 equiv.).

    • Stir the solution at room temperature for 5 hours. Monitor reaction completion by TLC.

    • Quench the reaction with aqueous Na₂S₂O₃ solution.

    • Separate the organic layer and acidify the aqueous layer to pH 3 using 1M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo to afford the final product as a white solid.

Quantitative Data for Monomer Synthesis
StepStarting MaterialProductYieldReference
1. Regioselective Tritylation and Per-acetylationD-Mannose1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose46%[2]
2. DetritylationProtected Mannose1,2,3,4-tetra-O-acetyl-β-D-mannopyranose-[2]
3. TEMPO/BAIB OxidationDeprotected Mannose1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid75%[2]
Overall D-Mannose 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid 21% [2]

Part 2: Synthesis of this compound

Two primary strategies for the synthesis of the target tetrasaccharide are outlined below.

Protocol 1: Automated Solid-Phase Synthesis of β-Mannuronic Acid Alginates

This method, pioneered by Codee and co-workers, allows for the efficient and stereocontrolled synthesis of β-mannuronic acid oligosaccharides on a solid support.[2][4] A tetrasaccharide has been successfully synthesized with a 47% yield using this approach.[2]

  • Principle: The synthesis is performed on a solid support (resin), which simplifies purification as excess reagents and by-products are washed away after each step. A suitably protected mannuronic acid donor with an N-phenyltrifluoroacetimidoyl leaving group is used for glycosylation. The reaction is promoted by triflic acid (TfOH) at low temperatures to ensure high β-selectivity.

  • Key Reagents and Building Blocks:

    • Solid Support: JandaJel™ Wang resin or similar.

    • Mannuronic Acid Donor: A mannuronic acid building block with a temporary protecting group at the 4-OH position (e.g., Levulinoyl group) and an N-phenyltrifluoroacetimidoyl group at the anomeric position. Other hydroxyl groups are protected with stable protecting groups like benzyl (B1604629) ethers.

    • Promoter: Triflic acid (TfOH).

  • Automated Synthesis Cycle:

    • Deprotection: The temporary protecting group on the terminal sugar of the resin-bound oligosaccharide is removed.

    • Washing: The resin is thoroughly washed to remove deprotection reagents.

    • Coupling: The mannuronic acid donor (as an imidate) is added to the resin along with the promoter (TfOH) at -40 °C.

    • Washing: The resin is washed to remove excess donor and promoter.

    • Capping (Optional): Any unreacted hydroxyl groups are capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

    • Repeat: The cycle is repeated to achieve the desired tetrasaccharide length.

    • Cleavage and Global Deprotection: The completed tetrasaccharide is cleaved from the resin, and all protecting groups are removed to yield the final product.

Protocol 2: Solution-Phase Synthesis of β-(1→4)-oligo-D-mannuronic acid

Solution-phase synthesis offers an alternative to solid-phase methods and has been successfully used to prepare di- and tri-mannuronic acid derivatives.[5] This approach can be extended to synthesize the tetrasaccharide.

  • Principle: This method involves the stepwise coupling of a glycosyl donor to a glycosyl acceptor in solution. Stereocontrol is achieved through the use of specific protecting groups and promoters. Purification after each step is typically performed using column chromatography.

  • Illustrative Procedure for a single glycosylation step:

    • Preparation of Glycosyl Donor and Acceptor: A protected mannuronic acid monomer is converted into a glycosyl donor (e.g., a thioglycoside). Another protected monomer serves as the glycosyl acceptor with a free hydroxyl group at the C-4 position.

    • Glycosylation: The glycosyl donor and acceptor are dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. The mixture is cooled, and a promoter system (e.g., NIS/TMSOTf) is added.[1]

    • Reaction Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, the reaction is quenched (e.g., with triethylamine).

    • Purification: The resulting disaccharide is purified by column chromatography.

    • Iteration: The disaccharide is then converted into a new donor or acceptor for the next coupling reaction, which is repeated until the tetrasaccharide is assembled.

    • Final Deprotection: All protecting groups are removed to yield this compound.

Quantitative Data for Tetrasaccharide Synthesis
MethodKey FeaturesReported Yield (Tetrasaccharide)Reference
Automated Solid-Phase SynthesisN-phenyltrifluoroacetimidoyl donor, TfOH promoter, -40 °C47%[2]
Solution-Phase SynthesisThioglycoside donor, NIS/TMSOTf promoterNot explicitly reported for tetramer[1]

Visualizations

Diagrams of Synthetic Pathways and Workflows

Synthesis_Pathway D_Mannose D-Mannose Protected_Monomer Protected Mannuronic Acid Monomer D_Mannose->Protected_Monomer 3 Steps (Protection & Oxidation) Tetrasaccharide_Protected Protected This compound Protected_Monomer->Tetrasaccharide_Protected Oligomerization (Solid or Solution Phase) Tetrasaccharide_Final D-Tetramannuronic Acid Tetrasaccharide_Protected->Tetrasaccharide_Final Deprotection

Caption: Overall synthetic pathway for this compound.

Solid_Phase_Workflow start Start with Resin-bound Monomer deprotection Deprotection of 4-OH start->deprotection wash1 Wash deprotection->wash1 coupling Coupling with Donor (TfOH, -40°C) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle x2 wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin repeat->cleavage No final_deprotection Global Deprotection cleavage->final_deprotection end This compound final_deprotection->end

Caption: Workflow for automated solid-phase synthesis.

Chemical_Structures cluster_monomer Monomer Synthesis cluster_oligomerization Oligomerization Mannose D-Mannose ProtectedMannose Protected Mannose (C6-OH free) Mannose->ProtectedMannose Protection/ Deprotection MannuronicAcid Protected Mannuronic Acid Monomer ProtectedMannose->MannuronicAcid Oxidation Donor Glycosyl Donor MannuronicAcid->Donor Acceptor Glycosyl Acceptor MannuronicAcid->Acceptor Dimer Protected Dimer Donor->Dimer Acceptor->Dimer

Caption: Key chemical transformations in the synthesis.

References

Application Notes and Protocols for the Analysis of D-Tetramannuronic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannuronic acid is a critical monosaccharide component of alginates, polysaccharides with significant applications in the pharmaceutical and biomedical fields. Oligomers of mannuronic acid, such as D-Tetramannuronic acid, are of particular interest for their potential biological activities, including wound healing and immune modulation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information on these oligosaccharides. This document outlines the principles, protocols, and data interpretation for the analysis of this compound using high-resolution NMR spectroscopy.

Principle of NMR for Oligosaccharide Analysis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's structure.

For this compound, NMR can be used to:

  • Confirm the identity and purity of the compound.

  • Elucidate the primary structure, including the sequence of mannuronic acid residues and the nature of the glycosidic linkages.

  • Determine the anomeric configuration (α or β) of each residue.

  • Quantify the amount of the oligosaccharide in a sample, often with the use of an internal standard (quantitative NMR or qNMR).

Data Presentation: Predicted NMR Data for this compound

Due to the inherent complexity of oligosaccharide NMR spectra, obtaining complete assignments can be challenging. Computational tools, such as CASPER (Computer Assisted Spectrum Evaluation of Regular Polysaccharides), can be employed to predict ¹H and ¹³C NMR chemical shifts based on a database of known structures. The following tables present the predicted chemical shifts for a β-(1→4)-linked this compound. These values serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for β-(1→4)-D-Tetramannuronic Acid in D₂O

ResidueH-1H-2H-3H-4H-5
Non-reducing end 4.853.803.954.054.50
Internal (x2) 4.753.753.904.004.45
Reducing end (α) 5.203.653.853.954.40
Reducing end (β) 4.603.553.753.854.30

Note: Chemical shifts are relative to an internal standard (e.g., DSS or TSP at 0.00 ppm). The reducing end exists as an equilibrium of α and β anomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for β-(1→4)-D-Tetramannuronic Acid in D₂O

ResidueC-1C-2C-3C-4C-5C-6 (COOH)
Non-reducing end 102.571.073.580.076.0175.0
Internal (x2) 102.070.573.079.575.5175.0
Reducing end (α) 92.069.572.079.075.0175.0
Reducing end (β) 96.072.575.079.075.0175.0

Note: Chemical shifts are relative to an internal standard (e.g., DSS or TSP).

Experimental Protocols

I. Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound sample (5-10 mg for qualitative analysis, accurately weighed for quantitative analysis)

  • Deuterium oxide (D₂O, 99.9% D)

  • Internal standard (for qNMR), e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or maleic acid.

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial. For quantitative analysis, record the exact weight.

  • Internal Standard (for qNMR): If performing quantitative analysis, add a precisely weighed amount of a suitable internal standard to the vial. The molar ratio of the analyte to the standard should ideally be close to 1:1.

  • Dissolution: Add 0.6-0.7 mL of D₂O to the vial.

  • Homogenization: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

  • Lyophilization (Optional but Recommended): To remove any residual H₂O, which can obscure signals in the ¹H NMR spectrum, the sample can be lyophilized (freeze-dried) and then reconstituted in fresh D₂O. This step should be repeated 2-3 times for optimal results.

Sample_Preparation_Workflow cluster_0 Sample Preparation weigh_sample Weigh this compound (and Internal Standard for qNMR) dissolve Dissolve in D₂O weigh_sample->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer lyophilize Lyophilize (Optional) transfer->lyophilize For H₂O suppression reconstitute Reconstitute in D₂O lyophilize->reconstitute reconstitute->transfer

NMR Sample Preparation Workflow

II. NMR Data Acquisition

Instrumentation:

  • High-field NMR spectrometer (≥ 500 MHz is recommended for better signal dispersion) equipped with a suitable probe.

1D ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments). For samples with significant water signal, a presaturation pulse sequence (e.g., 'zgpr') should be used.

  • Temperature: 298 K (25 °C). Temperature should be kept constant for comparative studies.

  • Spectral Width (SW): ~12 ppm, centered around 4.5 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the protons of interest. For quantitative analysis, a D1 of at least 7 x T₁ is recommended to ensure full relaxation. A typical starting value is 10 seconds.

  • Number of Scans (NS): 16 to 128, depending on the sample concentration.

2D NMR Experiments for Structural Elucidation: To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments is essential.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same mannuronic acid residue.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single sugar residue).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying the glycosidic linkages between the mannuronic acid units.

NMR_Data_Acquisition_Workflow cluster_1 NMR Data Acquisition one_d_h1 1D ¹H NMR (Purity & Quantification) two_d_nmr 2D NMR Suite (Structural Elucidation) one_d_h1->two_d_nmr Initial Assessment cosy ¹H-¹H COSY (Intra-residue H-H) two_d_nmr->cosy tocsy ¹H-¹H TOCSY (Full Spin System) two_d_nmr->tocsy hsqc ¹H-¹³C HSQC (Direct H-C) two_d_nmr->hsqc hmbc ¹H-¹³C HMBC (Long-range H-C) two_d_nmr->hmbc

NMR Data Acquisition Strategy

III. Data Processing and Analysis

Software:

  • NMR data processing software (e.g., TopSpin, Mnova, ACD/Labs).

Processing Steps:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz is typical) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction and verify its quality, particularly around the signals of interest and the internal standard.

  • Referencing: Calibrate the chemical shift scale by setting the signal of the internal standard (e.g., DSS) to 0.00 ppm.

  • Integration: For quantitative analysis, integrate the well-resolved signals of both the this compound and the internal standard.

Quantitative Analysis (qNMR) Calculation: The purity or concentration of this compound can be calculated using the following formula:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I: Integral area of the signal

  • N: Number of protons corresponding to the integrated signal

  • M: Molar mass

  • m: Mass

  • Purity: Purity of the standard

Logical Relationship for Structural Elucidation

The following diagram illustrates the logical workflow for assigning the NMR signals and determining the structure of this compound.

Structural_Elucidation_Logic cluster_2 Structural Elucidation Pathway identify_anomeric Identify Anomeric Signals (¹H: 4.5-5.5 ppm) assign_spin_systems Assign Intra-residue Protons (COSY & TOCSY) identify_anomeric->assign_spin_systems assign_carbons Assign Carbons (HSQC) assign_spin_systems->assign_carbons identify_linkages Identify Glycosidic Linkages (HMBC) assign_carbons->identify_linkages confirm_structure Confirm Tetrasaccharide Structure identify_linkages->confirm_structure

Logical Flow for Structural Elucidation

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis, researchers can obtain high-quality data for structural confirmation and quantification. The use of 2D NMR techniques is crucial for the complete assignment of proton and carbon signals, enabling the unambiguous elucidation of the oligosaccharide's structure. Quantitative ¹H NMR provides a reliable method for determining the purity and concentration of this compound, which is essential for its application in research and drug development.

Application Notes and Protocols for Cell-Based Assays to Evaluate the Bioactivity of D-Tetramannuronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Tetramannuronic acid, a unique oligosaccharide, has garnered significant interest in the scientific community for its potential therapeutic applications. Emerging research suggests a range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-photoaging effects.[1][2][3] These properties make it a compelling candidate for development in pharmaceuticals, nutraceuticals, and cosmeceuticals.

These application notes provide a comprehensive guide to a panel of cell-based assays designed to investigate and quantify the diverse bioactivities of this compound. The protocols herein are intended to equip researchers with the necessary tools to elucidate its mechanisms of action and to generate robust, reproducible data for preclinical evaluation.

I. Assessment of Cytotoxicity and Cell Viability

Prior to evaluating the specific bioactivities of this compound, it is crucial to determine its effect on cell viability. This ensures that any observed effects are not a result of general toxicity. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes, RAW 264.7 macrophages, or cancer cell lines like PC3) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with 100 µL of the this compound solutions. Include a vehicle control (medium without the test compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation:

This compound (µg/mL)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Control)100100100
10
50
100
200
500

This table should be populated with experimental data.

II. Evaluation of Anti-Inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. This compound and related mannuronic acid compounds have demonstrated anti-inflammatory potential.[2][4] The following assays are designed to assess these properties in vitro.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7) to produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable product of NO metabolism, in the cell culture supernatant.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[5]

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[5]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[5] A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO inhibition.

Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)
LPS (1 µg/mL)0
LPS + this compound (10 µg/mL)
LPS + this compound (50 µg/mL)
LPS + this compound (100 µg/mL)

This table should be populated with experimental data.

Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, secreted by cells into the culture medium.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed and treat cells (e.g., RAW 264.7 or PBMCs) as described in the Griess assay protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the concentration of each cytokine based on a standard curve generated with recombinant cytokines.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control (no LPS)
LPS (1 µg/mL)
LPS + this compound (10 µg/mL)
LPS + this compound (50 µg/mL)
LPS + this compound (100 µg/mL)

This table should be populated with experimental data.

Investigation of the NF-κB Signaling Pathway by Western Blot

Principle: The NF-κB signaling pathway is a central regulator of inflammation. Its activation involves the phosphorylation and degradation of IκBα, leading to the nuclear translocation of the p65 subunit. Western blotting can be used to measure the levels of key proteins in this pathway.

Experimental Workflow Diagram:

G cluster_0 Cell Lysis and Protein Quantification cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cell_culture Cell Culture and Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-IκBα, anti-IκBα, anti-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Western Blot Workflow for NF-κB Pathway Analysis.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells as described previously. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Signaling Pathway Diagram:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65 p65 p65->IkBa p65_nuc p65 p65->p65_nuc translocates p50 p50 p50->IkBa p50_nuc p50 p50->p50_nuc translocates degradation Proteasomal Degradation p_IkBa->degradation nucleus Nucleus transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) p65_nuc->transcription binds to DNA p50_nuc->p65_nuc

Caption: Simplified NF-κB Signaling Pathway.

III. Assessment of Antioxidant Activity

Oxidative stress is a key contributor to cellular damage and various pathologies. The antioxidant capacity of this compound can be evaluated using both cell-free and cell-based assays.

Cell-Free Antioxidant Assays (DPPH, ABTS, FRAP)

Principle:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical, resulting in a color change from purple to yellow.[6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to a decrease in its characteristic blue-green color.[7]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[1]

Experimental Protocols:

  • DPPH Assay:

    • Prepare a 0.1 mM solution of DPPH in methanol.[8]

    • Add 100 µL of various concentrations of this compound to 2.9 mL of the DPPH solution.

    • Incubate in the dark for 30 minutes.[6]

    • Measure the absorbance at 517 nm.[6]

    • Calculate the scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100.

  • ABTS Assay:

    • Prepare the ABTS radical cation by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and incubating in the dark for 12-16 hours.[9][10]

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

    • Add 20 µL of this compound to 2 mL of the diluted ABTS•+ solution.

    • Measure the absorbance at 734 nm after 6 minutes.[9]

    • Calculate the scavenging activity as in the DPPH assay.

  • FRAP Assay:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[1]

    • Add 20 µL of this compound to 150 µL of the FRAP reagent.[1]

    • Incubate at 37°C for 4 minutes.[1]

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value by comparing the absorbance to a standard curve of FeSO₄.

Data Presentation:

AssayThis compound (µg/mL)% Radical Scavenging / FRAP Value (µM Fe²⁺/g)
DPPH10
50
100
ABTS10
50
100
FRAP10
50
100

This table should be populated with experimental data.

Cellular Antioxidant Activity: Intracellular ROS Measurement

Principle: The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular reactive oxygen species (ROS). DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HaCaT) in a 96-well black plate with a clear bottom and incubate for 24 hours.

  • Pre-treatment: Treat the cells with this compound for 1-2 hours.

  • ROS Induction: Induce oxidative stress by adding an ROS-generating agent (e.g., H₂O₂ or UVA irradiation).

  • DCFH-DA Staining: Wash the cells and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[11]

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[12]

Data Presentation:

TreatmentRelative Fluorescence Units (RFU)% ROS Reduction
Control
H₂O₂ / UVA0
H₂O₂ / UVA + this compound (10 µg/mL)
H₂O₂ / UVA + this compound (50 µg/mL)
H₂O₂ / UVA + this compound (100 µg/mL)

This table should be populated with experimental data.

IV. Evaluation of Anti-Photoaging Activity

UVA radiation is a major cause of skin photoaging, which is associated with oxidative stress and mitochondrial dysfunction. This compound has shown protective effects against UVA-induced photoaging in keratinocytes.[1]

Mitochondrial Membrane Potential (MMP) Assay

Principle: The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with a high mitochondrial membrane potential (MMP), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[13]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed HaCaT cells, pre-treat with this compound, and then expose them to UVA radiation (e.g., 30 J/cm²).

  • JC-1 Staining: After UVA exposure, incubate the cells with JC-1 staining solution (e.g., 2 µM) for 15-30 minutes at 37°C.[14]

  • Fluorescence Measurement: Wash the cells and measure the red fluorescence (Ex/Em = 540/590 nm) and green fluorescence (Ex/Em = 485/535 nm) using a fluorescence microplate reader.[13]

  • Data Analysis: Calculate the ratio of red to green fluorescence.

Data Presentation:

TreatmentRed/Green Fluorescence Ratio% Protection of MMP
Control
UVA0
UVA + this compound (10 µg/mL)
UVA + this compound (50 µg/mL)
UVA + this compound (100 µg/mL)

This table should be populated with experimental data.

Anti-Photoaging Signaling Pathway Diagram:

G UVA UVA Radiation ROS ROS Generation UVA->ROS SIRT1 SIRT1 UVA->SIRT1 downregulates Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Photoaging Photoaging Mito_dys->Photoaging PGC1a PGC-1α SIRT1->PGC1a activates NRF1_2 NRF1/NRF2 PGC1a->NRF1_2 activates Mito_biogen Mitochondrial Biogenesis NRF1_2->Mito_biogen Mito_biogen->Mito_dys counteracts DTM This compound DTM->ROS inhibits DTM->SIRT1 upregulates

Caption: this compound's Anti-Photoaging Mechanism.

V. Assessment of Anti-Cancer Properties

The anti-proliferative and anti-metastatic potential of this compound can be investigated using the following assays.

Cell Proliferation Assay (MTT Assay)

The MTT assay, as described in Section I, can be used to determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.

Cell Migration (Wound Healing/Scratch Assay)

Principle: This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer. A delay in wound closure indicates an inhibitory effect on cell migration.[15]

Experimental Protocol:

  • Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well or 12-well plate.

  • Scratch Creation: Create a straight scratch in the monolayer using a sterile pipette tip.[16]

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 8-12 hours) until the wound in the control group is nearly closed.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Data Presentation:

Treatment% Wound Closure at 24h% Wound Closure at 48h
Control
This compound (10 µg/mL)
This compound (50 µg/mL)
This compound (100 µg/mL)

This table should be populated with experimental data.

Cell Invasion (Transwell Assay)

Principle: The Transwell assay measures the ability of cancer cells to invade through a layer of extracellular matrix (ECM), mimicking the process of metastasis.

Experimental Workflow Diagram:

G cluster_0 Chamber Preparation cluster_1 Cell Seeding and Incubation cluster_2 Analysis coating Coat Transwell insert with Matrigel seeding Seed cells in serum-free medium with this compound in the upper chamber coating->seeding chemoattractant Add chemoattractant (e.g., 10% FBS) to the lower chamber incubation Incubate for 24-48 hours removal Remove non-invading cells from the upper surface incubation->removal staining Fix and stain invading cells on the lower surface counting Count stained cells

References

In Vitro Models for Studying the Effects of D-Tetramannuronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for investigating the biological effects of D-Tetramannuronic acid. This document outlines detailed protocols for key experiments, summarizes quantitative data from relevant studies, and provides visual representations of implicated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a natural oligosaccharide that has garnered interest for its potential therapeutic properties. As a derivative of mannuronic acid, a primary component of alginate from brown algae, it is being explored for its anti-inflammatory, immunomodulatory, and cytoprotective effects. In vitro studies are crucial for elucidating the mechanisms of action of this compound and identifying its potential applications in drug development. This document focuses on two primary areas of investigation: its protective effects against photo-aging in skin cells and its immunomodulatory role in immune cells.

In Vitro Model 1: Human Keratinocytes (HaCaT Cells) for Photo-aging Studies

The human keratinocyte cell line, HaCaT, is a well-established and widely used model for studying skin biology, including the effects of UV radiation and potential protective agents.

Application Note: Assessing the Protective Effects of this compound against UVA-Induced Photo-aging

This application note describes an in vitro model to evaluate the efficacy of this compound tetrasodium (B8768297) salt (referred to as M4 in some studies) in mitigating the detrimental effects of UVA radiation on skin cells. This compound has been shown to protect HaCaT cells from UVA-induced photo-aging by suppressing oxidative stress and preserving mitochondrial function.[1] The underlying mechanism involves the activation of the SIRT1/PGC-1α signaling pathway and the subsequent transcriptional activation of NRF1/NRF2.[1]

Quantitative Data Summary

Cell LineTreatmentEndpointResult
HaCaTThis compound (M4) + UVACell ViabilitySignificantly increased compared to UVA alone[1]
HaCaTThis compound (M4) + UVAROS GenerationSuppressed compared to UVA alone[1]
HaCaTThis compound (M4) + UVAMitochondrial Membrane Potential (MMP)Significantly increased compared to UVA alone[1]
HaCaTThis compound (M4) + UVASIRT1 and pGC-1α expressionUpregulated compared to UVA alone[1]
HaCaTThis compound (M4) + UVANRF1/NRF2 transcriptional activationActivated compared to UVA alone[1]
Experimental Protocols

2.1. Cell Culture and Treatment

  • Cell Line: Human keratinocyte cell line HaCaT.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed HaCaT cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with desired concentrations of this compound for a specified period (e.g., 24 hours) before UVA irradiation.

2.2. UVA Irradiation

  • Preparation: Before irradiation, wash the cells twice with phosphate-buffered saline (PBS).

  • Irradiation: Irradiate the cells with a UVA source (e.g., 30 J/cm²).[1] The irradiation should be performed in a thin layer of PBS to avoid filtering of the UV light.

  • Post-irradiation: After irradiation, replace the PBS with fresh culture medium (with or without this compound, depending on the experimental design) and incubate for the desired time (e.g., 24 hours).

2.3. Cell Viability Assay (MTT Assay)

  • Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.

  • Incubation: At the end of the treatment period, add 20 µL of the MTT solution to each well of a 96-well plate and incubate for 4 hours at 37°C.

  • Solubilization: After incubation, remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

2.4. Measurement of Reactive Oxygen Species (ROS)

  • Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 488 nm and emission at 525 nm.

2.5. Western Blot Analysis for Protein Expression

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-SIRT1, anti-PGC-1α, anti-NRF1, anti-NRF2, anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Workflow for Assessing this compound's Protective Effect on HaCaT Cells

G cluster_prep Cell Preparation cluster_stress UVA Irradiation cluster_analysis Analysis seed Seed HaCaT cells adhere Allow adherence (24h) seed->adhere pretreat Pre-treat with this compound adhere->pretreat wash_pre Wash with PBS pretreat->wash_pre irradiate Irradiate with UVA wash_pre->irradiate wash_post Replace with fresh medium irradiate->wash_post viability Cell Viability (MTT) wash_post->viability ros ROS Measurement (DCFH-DA) wash_post->ros western Protein Expression (Western Blot) wash_post->western G UVA UVA Radiation ROS Increased ROS UVA->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Photoaging Photo-aging Mito_Dys->Photoaging M4 This compound M4->ROS inhibits SIRT1 SIRT1 M4->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates NRF1_2 NRF1/NRF2 PGC1a->NRF1_2 activates Antioxidant_Response Antioxidant Response & Mitochondrial Biogenesis NRF1_2->Antioxidant_Response Antioxidant_Response->ROS reduces Antioxidant_Response->Mito_Dys prevents G cluster_prep PBMC Preparation cluster_treatment Stimulation and Treatment cluster_analysis Analysis isolate Isolate PBMCs from whole blood seed Seed PBMCs in culture plates isolate->seed stimulate Stimulate with LPS (4h) seed->stimulate treat Treat with β-D-Mannuronic acid stimulate->treat incubate Incubate (24-48h) treat->incubate qRT_PCR Gene Expression (qRT-PCR) incubate->qRT_PCR ELISA Cytokine Secretion (ELISA) incubate->ELISA G LPS LPS TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 activates M2000 β-D-Mannuronic acid M2000->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK NFkB NF-κB MyD88->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) MAPK->Inflammatory_Genes NFkB->Inflammatory_Genes

References

Application Notes and Protocols for D-Tetramannuronic Acid Efficacy Testing in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tetramannuronic acid, also known as β-D-mannuronic acid (M2000), and its oligomeric form, sodium oligomannate (GV-971), have emerged as promising therapeutic agents for neurodegenerative and inflammatory diseases. Derived from marine brown algae, these compounds exhibit a unique mechanism of action, primarily by modulating the gut-brain axis and attenuating neuroinflammation. Preclinical studies have demonstrated their potential in animal models of Alzheimer's disease and rheumatoid arthritis. This document provides detailed application notes and protocols for the efficacy testing of this compound in established animal models.

I. Animal Models for Alzheimer's Disease (AD)

Transgenic mouse models that recapitulate key aspects of AD pathology are crucial for evaluating the efficacy of novel therapeutics like this compound. The 5xFAD and 3xTg-AD mouse models are widely used for this purpose.

5xFAD Mouse Model

The 5xFAD mouse model is an aggressive amyloid model that co-expresses five familial Alzheimer's disease mutations in amyloid precursor protein (APP) and presenilin 1 (PSEN1). These mice develop amyloid plaques and gliosis as early as two months of age.

Experimental Protocol: Efficacy Testing of Sodium Oligomannate (GV-971) in 5xFAD Mice

a. Animal Husbandry and Preparation:

  • Strain: 5xFAD transgenic mice and wild-type (WT) littermates.

  • Age: 7 months of age (when significant amyloid plaque deposition is present)[1].

  • Sex: Both male and female mice should be used, with data analyzed separately as sex-specific effects have been observed[1].

  • Housing: Group-housed (4-5 animals per cage) in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

b. This compound (Sodium Oligomannate) Administration:

  • Dosage: 100 mg/kg body weight[1].

  • Formulation: Dissolve in sterile saline or distilled water.

  • Route of Administration: Oral gavage.

  • Frequency and Duration: Daily for 8 weeks[1].

c. Experimental Groups:

  • WT + Vehicle: Wild-type mice receiving the vehicle (e.g., sterile saline).

  • 5xFAD + Vehicle: 5xFAD mice receiving the vehicle.

  • 5xFAD + GV-971: 5xFAD mice receiving 100 mg/kg Sodium Oligomannate.

d. Efficacy Endpoints:

  • Cognitive Assessment:

    • Morris Water Maze (MWM): To assess spatial learning and memory. Testing is typically performed during the last week of treatment.

    • Y-Maze: To evaluate short-term spatial working memory.

  • Neuropathological Analysis (post-mortem):

    • Amyloid-β (Aβ) Plaque Burden: Brain hemispheres are fixed, sectioned, and stained with anti-Aβ antibodies (e.g., 6E10) or Thioflavin-S. Quantification is performed using image analysis software.

    • Neuroinflammation:

      • Microgliosis and Astrogliosis: Immunohistochemical staining for Iba1 (microglia) and GFAP (astrocytes) around amyloid plaques.

      • Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or multiplex assays.

  • Gut Microbiota Analysis:

    • Fecal samples are collected before and after treatment for 16S rRNA gene sequencing to assess changes in microbial composition.

Quantitative Data Summary: Sodium Oligomannate in AD Mouse Models

Animal ModelTreatment and DosageDurationKey Efficacy OutcomesReference
5xFAD MiceSodium Oligomannate (GV-971), 100 mg/kg/day (oral)1 monthAltered gut microbiota, decreased Th1 cells in brain and peripheral blood, reduced Aβ deposition and Tau protein phosphorylation.[2]
APPPS1-21 MiceSodium Oligomannate (GV-971), 40, 80, or 160 mg/kg/day (oral)4 weeksReduced cerebral amyloidosis, primarily in male mice.[1]
5xFAD MiceSodium Oligomannate (GV-971), 100 mg/kg/day (oral)2 monthsReduced cerebral amyloidosis, primarily in male mice; sex-specific alterations in gut microbiota.[1]
3xTg-AD Mouse Model

The 3xTg-AD mouse model develops both Aβ plaques and neurofibrillary tangles (NFTs), two key pathological hallmarks of Alzheimer's disease. These mice harbor three mutations: APP Swedish, MAPT P301L, and PSEN1 M146V. Aβ pathology begins to appear around 3-4 months of age, with extracellular plaques evident by 6 months. Tau pathology develops later, around 12-15 months.

Experimental Protocol: Efficacy Testing of this compound in 3xTg-AD Mice

a. Animal Husbandry and Preparation:

  • Strain: 3xTg-AD mice and non-transgenic (NTg) controls.

  • Age: Initiate treatment at an age relevant to the pathological endpoint being studied (e.g., 6 months for early Aβ pathology, 12 months for established tau pathology).

  • Sex: Female mice are often used as they can exhibit a more robust pathology[3].

  • Housing: Standard controlled conditions.

b. This compound Administration:

  • Dosage: To be determined based on pilot studies, but a starting point could be the 100 mg/kg dose used in other AD models.

  • Formulation and Route: Oral gavage, as previously described.

  • Frequency and Duration: Daily for a period of 3-6 months to assess effects on pathology progression.

c. Efficacy Endpoints:

  • Cognitive Assessment:

    • Barnes Maze: To assess spatial learning and memory.

    • Novel Object Recognition (NOR): To evaluate recognition memory.

  • Neuropathological Analysis (post-mortem):

    • Aβ and Tau Pathology: Immunohistochemistry for Aβ plaques (e.g., 6E10 antibody) and hyperphosphorylated tau (e.g., AT8, PHF-1 antibodies).

    • Synaptic Integrity: Staining for synaptic markers like synaptophysin.

    • Neuroinflammation: As described for the 5xFAD model.

II. Animal Model for Rheumatoid Arthritis (RA)

Adjuvant-induced arthritis (AIA) in rats is a widely used preclinical model for rheumatoid arthritis, exhibiting many of the clinical and histological features of the human disease, including joint inflammation, cartilage degradation, and bone erosion.

Experimental Protocol: Efficacy Testing of this compound (M2000) in Adjuvant-Induced Arthritis (AIA) in Rats

a. Animal Husbandry and Preparation:

  • Strain: Lewis or Wistar rats are commonly used susceptible strains.

  • Age: 6-12 weeks old.

  • Sex: Both male and female rats can be used.

  • Housing: Standard controlled conditions.

b. Induction of Arthritis:

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/ml)[4][5].

  • Injection: A single subcutaneous injection of 0.1 ml of CFA into the plantar surface of the right hind paw or at the base of the tail[4][5].

  • Disease Development: Arthritis typically develops around day 10-14 post-injection and persists for several weeks.

c. This compound (M2000) Administration:

  • Dosage: Based on previous studies, oral doses in the range of 25-50 mg/kg could be tested[6]. A therapeutic dosing regimen (starting after disease onset) is often more clinically relevant.

  • Formulation and Route: Oral gavage.

  • Frequency and Duration: Daily, starting from the onset of clinical signs (e.g., day 10) for a period of 2-3 weeks.

d. Experimental Groups:

  • Healthy Control: Non-arthritic rats receiving vehicle.

  • AIA Control: Arthritic rats receiving vehicle.

  • AIA + M2000 (Low Dose): Arthritic rats receiving a low dose of this compound.

  • AIA + M2000 (High Dose): Arthritic rats receiving a high dose of this compound.

  • AIA + Positive Control: Arthritic rats receiving a standard-of-care drug (e.g., Methotrexate, 0.1 mg/kg).

e. Efficacy Endpoints:

  • Clinical Assessment:

    • Arthritis Score: Daily or every other day, score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 4=severe swelling and redness of the entire paw and digits)[4].

    • Paw Volume/Thickness: Measure with a plethysmometer or digital calipers.

    • Body Weight: Monitor as an indicator of systemic inflammation.

  • Histopathological Analysis (at study termination):

    • Ankle joints are collected, decalcified, sectioned, and stained (e.g., H&E, Safranin O) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

  • Biomarker Analysis:

    • Serum Cytokines: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17) and anti-inflammatory cytokines (IL-4, IL-10) using ELISA.

    • Gene Expression: In peripheral blood mononuclear cells (PBMCs) or synovial tissue, measure the expression of key transcription factors like RORγt (for Th17 cells) and GATA3 (for Th2 cells) by qPCR.

Quantitative Data Summary: this compound (M2000) in RA

ParameterPre-treatmentPost-treatment (12 weeks with M2000)NoteReference
IL-17 mRNA ExpressionHighSignificantly DecreasedIn PBMCs of RA patients[7]
RORγt mRNA ExpressionHighSignificantly DecreasedIn PBMCs of RA patients[7]
IL-4 mRNA ExpressionLowSignificantly IncreasedIn PBMCs of RA patients[7]
GATA3 mRNA ExpressionLowSignificantly IncreasedIn PBMCs of RA patients[7]

III. Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound and its oligomers exert their therapeutic effects through a multi-faceted mechanism of action. In the context of Alzheimer's disease, the primary proposed mechanism involves the modulation of the gut-brain axis. In inflammatory conditions like rheumatoid arthritis, a key mechanism is the inhibition of Toll-like receptor (TLR) signaling.

Gut-Brain Axis Modulation in Alzheimer's Disease

Gut_Brain_Axis cluster_gut Gut Lumen cluster_periphery Periphery cluster_brain Brain (CNS) Gut Dysbiosis Gut Dysbiosis Increased Phenylalanine/Isoleucine Increased Phenylalanine/Isoleucine Gut Dysbiosis->Increased Phenylalanine/Isoleucine GV-971 GV-971 Restored Microbiota Restored Microbiota GV-971->Restored Microbiota remodels Reduced Phenylalanine/Isoleucine Reduced Phenylalanine/Isoleucine Restored Microbiota->Reduced Phenylalanine/Isoleucine Th1 Cell Differentiation Th1 Cell Differentiation Increased Phenylalanine/Isoleucine->Th1 Cell Differentiation stimulates Reduced Phenylalanine/Isoleucine->Th1 Cell Differentiation reduces M1 Microglia Activation M1 Microglia Activation Th1 Cell Differentiation->M1 Microglia Activation infiltrate brain & activate Neuroinflammation Neuroinflammation Cognitive Impairment Cognitive Impairment Neuroinflammation->Cognitive Impairment M1 Microglia Activation->Neuroinflammation TLR4_Signaling LPS LPS (Agonist) TLR4/MD2/CD14 TLR4/MD2/CD14 Complex LPS->TLR4/MD2/CD14 activates MyD88 MyD88 TLR4/MD2/CD14->MyD88 recruits M2000 D-Tetramannuronic Acid (M2000) M2000->TLR4/MD2/CD14 inhibits NF-kB NF-kB MyD88->NF-kB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory Cytokines promotes transcription Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Efficacy Assessment Animal Model Selection Animal Model Selection (e.g., 5xFAD, AIA Rat) Acclimatization Acclimatization Animal Model Selection->Acclimatization Baseline Measurements Baseline Measurements (Body Weight, etc.) Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Disease Induction Disease Induction (for induced models like AIA) Randomization->Disease Induction Treatment Administration This compound Administration Disease Induction->Treatment Administration In-life Monitoring In-life Monitoring (Clinical Scores, Behavior) Treatment Administration->In-life Monitoring Terminal Endpoints Terminal Endpoints (Histopathology, Biomarkers) In-life Monitoring->Terminal Endpoints Data Analysis Data Analysis Terminal Endpoints->Data Analysis

References

Application Notes and Protocols for the Extraction of D-Tetramannuronic Acid from Brown Seaweed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tetramannuronic acid, a uronic acid derived from the alginate of brown seaweeds (Phaeophyceae), is a molecule of significant interest in biomedical and pharmaceutical research. As a primary component of alginate, its extraction and purification are critical for investigating its therapeutic potential. D-mannuronic acid has been identified as an immunomodulatory and anti-inflammatory agent, primarily through its antagonism of Toll-like receptor 4 (TLR4) signaling pathways.[1] This document provides detailed protocols for the extraction of this compound from brown seaweed, methods for its quantification, and an overview of its biological activity.

Quantitative Data: Alginate Yield and Mannuronic Acid Content in Brown Seaweed

The yield of alginate and the ratio of β-D-mannuronic acid to α-L-guluronic acid (M/G ratio) vary significantly among different species of brown seaweed. This variation is influenced by factors such as species, geographical location, and season of harvest. A higher M/G ratio indicates a greater proportion of mannuronic acid in the alginate. The following tables summarize data from various studies.

Brown Seaweed SpeciesAlginate Yield (% of Dry Weight)Mannuronic to Guluronic Acid (M/G) RatioReference
Laminaria digitata16 - 36%1.08 - 2.1[2][3]
Macrocystis pyrifera18 - 45%>1[3]
Ascophyllum nodosum12 - 16%-[3]
Sargassum sp.-M/G ratios vary widely from 0.34 to 1.79[4][5]
Durvillaea potatorum45 - 55%-[3]
Saccharina japonica17 - 25%-[3]
Rugulopteryx okamuraeup to 29.4%-[6]

Experimental Protocols

The extraction of this compound is a multi-step process that involves the initial extraction of alginate from the seaweed biomass, followed by the hydrolysis of the alginate to its constituent uronic acids, and subsequent purification and quantification.

Protocol 1: Extraction of Alginate from Brown Seaweed

This protocol is a conventional acid-base extraction method.

1. Pre-treatment of Seaweed Biomass:

  • Wash the collected brown seaweed thoroughly with fresh water to remove salt, sand, and other impurities.

  • Dry the seaweed at 60°C in an oven until a constant weight is achieved.

  • Grind the dried seaweed into a fine powder.

  • Depigmentation and Defatting: Soak the seaweed powder in 70% (v/v) ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours to remove pigments and lipids.[2]

  • Separate the biomass from the ethanol by vacuum filtration.

2. Acid Treatment:

  • Suspend the depigmented biomass in 0.1 M HCl for 24 hours.[5] This step converts the insoluble alginate salts into alginic acid.

  • Wash the biomass with distilled water to remove excess acid until the wash water is neutral.

3. Alkaline Extraction:

  • Resuspend the acid-treated biomass in a 3% (w/v) sodium carbonate (Na₂CO₃) solution at a liquid-to-solid ratio of 20:1 (v/v).[2]

  • Heat the suspension at 60°C for 2 hours with constant stirring. This converts the insoluble alginic acid into soluble sodium alginate.[2]

  • Cool the mixture to room temperature and centrifuge at 3000 rpm for 15 minutes to separate the viscous sodium alginate solution from the solid seaweed residue.[2]

4. Precipitation of Alginate:

  • Precipitate the sodium alginate from the supernatant by adding 96% (v/v) ethanol.[2]

  • Alternatively, precipitate the alginate as calcium alginate by adding a 10% calcium chloride (CaCl₂) solution. If calcium alginate is formed, it can be converted back to sodium alginate by treatment with a sodium carbonate solution.

  • Collect the precipitated alginate by filtration or centrifugation.

5. Purification and Drying:

  • Wash the precipitated alginate with ethanol to remove any remaining impurities.

  • Dry the purified sodium alginate at 60°C.

Protocol 2: Acid Hydrolysis of Alginate to D-Mannuronic Acid

This protocol describes the hydrolysis of the extracted alginate to its monomeric uronic acids.

1. Hydrolysis:

  • Dissolve a known weight of the purified sodium alginate in 0.3 M HCl.[7]

  • Heat the solution in a water bath at 100°C for 5 hours to hydrolyze the polysaccharide into its constituent monosaccharides.[7]

2. Separation of Mannuronic and Guluronic Acids:

  • Cool the hydrolysate. The G-block fractions are less soluble and can be precipitated by adjusting the pH.

  • Adjust the pH of the solution to 2.4-2.8 with NaOH to precipitate the polyguluronic acid (G-blocks).[7]

  • Separate the precipitate by centrifugation.

  • The supernatant contains the more soluble polymannuronic acid (M-blocks).

  • Adjust the pH of the supernatant to 1.3 or lower with HCl to precipitate the polymannuronic acid.[7]

  • Collect the precipitated polymannuronic acid by centrifugation.

Protocol 3: Quantification of D-Mannuronic Acid using HPLC

This protocol outlines a method for the quantification of D-mannuronic acid using High-Performance Liquid Chromatography (HPLC).[8]

1. Sample Preparation:

  • Neutralize the purified D-mannuronic acid fraction.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Tracer Extrasil SAX 5 µm column (25 cm x 4 mm) or a comparable anion exchange column.[8]

  • Mobile Phase: 2 mM KH₂PO₄ containing 5% methanol.[8]

  • Flow Rate: 1.5 mL/min.[8]

  • Column Temperature: 35°C.[8]

  • Detector: UV at 210 nm.[8]

3. Quantification:

  • Prepare a standard curve using known concentrations of D-mannuronic acid.

  • Determine the concentration of D-mannuronic acid in the sample by comparing its peak area to the standard curve.

Experimental Workflow and Signaling Pathway Diagrams

Extraction_Workflow seaweed Brown Seaweed Collection wash_dry Washing and Drying (60°C) seaweed->wash_dry grind Grinding to Fine Powder wash_dry->grind depigment Depigmentation & Defatting (70% Ethanol, 24h) grind->depigment acid_treat Acid Treatment (0.1M HCl, 24h) depigment->acid_treat alkaline_extract Alkaline Extraction (3% Na2CO3, 60°C, 2h) acid_treat->alkaline_extract centrifuge1 Centrifugation (3000 rpm, 15 min) alkaline_extract->centrifuge1 supernatant1 Collect Supernatant (Sodium Alginate Solution) centrifuge1->supernatant1 precipitate Precipitation (96% Ethanol or 10% CaCl2) supernatant1->precipitate purify_dry Purification and Drying (Sodium Alginate) precipitate->purify_dry hydrolysis Acid Hydrolysis (0.3M HCl, 100°C, 5h) purify_dry->hydrolysis ph_adjust1 pH Adjustment to 2.4-2.8 (Precipitate G-blocks) hydrolysis->ph_adjust1 centrifuge2 Centrifugation ph_adjust1->centrifuge2 supernatant2 Collect Supernatant (M-block Solution) centrifuge2->supernatant2 ph_adjust2 pH Adjustment to <1.3 (Precipitate M-blocks) supernatant2->ph_adjust2 purify_mannuronic Purification of D-Mannuronic Acid ph_adjust2->purify_mannuronic hplc Quantification by HPLC purify_mannuronic->hplc

Caption: Workflow for the extraction and quantification of this compound.

TLR4_Signaling_Pathway mannuronic D-Mannuronic Acid tlr4 TLR4 mannuronic->tlr4 Antagonism myd88 MyD88 tlr4->myd88 nfkb_activation NF-κB Activation myd88->nfkb_activation translocation Nuclear Translocation nfkb_activation->translocation gene_expression Pro-inflammatory Gene Expression translocation->gene_expression cytokines TNF-α, IL-6, etc. gene_expression->cytokines inflammation Inflammation cytokines->inflammation

Caption: D-Mannuronic acid antagonism of the TLR4 signaling pathway.

Mechanism of Action: Anti-inflammatory Properties

D-Mannuronic acid has been shown to exert its anti-inflammatory effects by acting as an antagonist to Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[1][9] In inflammatory conditions, pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) activate TLR4, initiating a downstream signaling cascade. This cascade, primarily through the MyD88-dependent pathway, leads to the activation of the nuclear factor-kappa B (NF-κB), a key transcriptional regulator of pro-inflammatory genes.[1] The activation of NF-κB results in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] By blocking TLR4 signaling, D-mannuronic acid prevents the activation of NF-κB and subsequently reduces the production of these pro-inflammatory cytokines, thereby mitigating the inflammatory response.[1][10]

Conclusion

The protocols and data presented provide a comprehensive guide for the extraction, purification, and analysis of this compound from brown seaweed. The significant variability in alginate content and M/G ratio across different species highlights the importance of careful source selection for specific research and drug development applications. The elucidation of its role as a TLR4 antagonist underscores the potential of this compound as a novel anti-inflammatory agent, warranting further investigation into its therapeutic applications.

References

Application Notes and Protocols for D-Mannuronic Acid-Containing Polymers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Note on D-Tetramannuronic Acid: Comprehensive literature on the specific use of "this compound" as a distinct entity in drug delivery is limited. However, D-mannuronic acid is a principal component of alginate, a widely studied and utilized natural polysaccharide in pharmaceutical sciences.[1][2] Alginate is a linear copolymer composed of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[1][2] This document will, therefore, focus on the applications and protocols for alginate, as a representative D-mannuronic acid-containing polymer, in drug delivery systems. The therapeutic properties of β-D-mannuronic acid as a novel non-steroidal anti-inflammatory drug with immunosuppressive effects have also been noted.[3]

Application Notes

Alginate for Nanoparticle-Based Drug Delivery

Alginate is extensively used to fabricate nanoparticles for drug delivery due to its favorable properties, including biocompatibility, biodegradability, low toxicity, and the ability to form gels in the presence of divalent cations.[4][5][6] These nanoparticles are promising carriers for a variety of therapeutic agents, including small molecule drugs, proteins, and nucleic acids.[4][6]

  • Mechanism of Formation: The most common method for preparing alginate nanoparticles is ionic gelation, where the carboxyl groups of the D-mannuronic and L-guluronic acid units crosslink with divalent cations like Ca²⁺.[5][7] This process is conducted under mild, aqueous conditions, which helps preserve the bioactivity of encapsulated drugs.[8]

  • Key Advantages:

    • Controlled Release: Alginate nanoparticles can provide sustained release of encapsulated drugs, which can reduce dosing frequency and improve patient compliance.[6]

    • Protection of Therapeutics: The polymer matrix protects sensitive drugs from enzymatic degradation, particularly for oral delivery.[4]

    • Targeted Delivery: The surface of alginate nanoparticles can be modified to achieve targeted drug delivery to specific tissues or cells.

    • pH-Sensitivity: The carboxyl groups in alginate provide a pH-responsive character. In acidic environments like the stomach, alginate is less soluble, which protects the encapsulated drug. In the more neutral pH of the intestines, the polymer swells, facilitating drug release.[5]

Alginate for Hydrogel-Based Drug Delivery

Alginate hydrogels are three-dimensional, water-swollen polymer networks that are highly attractive for drug delivery applications.[7][9] They can be formulated as injectable in-situ gelling systems, beads, or scaffolds for tissue engineering.[9][10]

  • Gelation Mechanism: The gelation of alginate to form hydrogels is typically achieved through ionic crosslinking with divalent cations, most commonly calcium ions (Ca²⁺), which interact with the G-blocks of adjacent polymer chains to form a stable "egg-box" structure.[7][10]

  • Applications:

    • Sustained Local Drug Delivery: Alginate hydrogels are excellent for localized and sustained release of therapeutics, which is beneficial for applications like wound healing and tissue regeneration.[1][9]

    • Cell Encapsulation: The biocompatibility and gentle gelling process make alginate hydrogels ideal for encapsulating living cells for therapeutic purposes.[5][11]

    • Oral Drug Delivery: The pH-responsive swelling and degradation of alginate hydrogels can be exploited for controlled drug release in the gastrointestinal tract.[12]

Data Presentation

Table 1: Characteristics of Alginate-Based Nanoparticles
Drug/Active AgentPreparation MethodCross-linking AgentParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
TheophyllineIonotropic GelationFerric Chloride< 100----[13]
Vitamin B2Polyelectrolyte ComplexChitosan104.0 ± 67.20.319 ± 0.068-55.9 ± 5.62.2 ± 0.6[5]
ZidovudineDouble Emulsion-407.67 ± 19.18--42.5383.18 ± 22-[14]
MiltefosineEmulsification/External Gelation-279.1 ± 56.70.42 ± 0.15-39.7 ± 5.281.70 ± 6.64-[14]
DNA & DoxorubicinCo-precipitationCaCO₃~145--1489 (DNA), 84 (Dox)10 (DNA), 1 (Dox)[15]
EnoxaparinPolyelectrolyte ComplexChitosan/CaCl₂~3350.37-31> 70-[15]
NaringeninElectrosprayingCalcium Chloride1460.331-1.1092.80-[16]
GliclazideIonotropic GelationEudragit E100/Calcium---> 93> 74[8]

PDI: Polydispersity Index

Table 2: Swelling Behavior of Alginate-Based Hydrogels
Hydrogel CompositionSwelling MediumTimeMaximum Swelling Ratio (%)Reference
Plain Calcium AlginatepH 7.4 Phosphate Buffer30 min626[12]
Calcium Alginate / Poly(sodium acrylate)pH 7.4 Phosphate Buffer36 hours> 273 (stable)[12]
Chitosan/Sodium AlginateDistilled WaterEquilibrium1545[17]
Alginate (various formulations)Phosphate-buffered saline (pH 5.5)180 min538[18]

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Alginate Nanoparticles by Ionic Gelation

This protocol describes a common method for preparing alginate nanoparticles using calcium chloride as a cross-linker.

Materials:

  • Sodium Alginate (medium viscosity)

  • Calcium Chloride (CaCl₂)

  • Therapeutic drug of interest

  • Deionized water

  • Magnetic stirrer

  • Syringe pump or burette

Procedure:

  • Prepare Alginate Solution: Dissolve sodium alginate in deionized water to a final concentration of 0.01% - 0.5% (w/v) under constant magnetic stirring until a homogenous solution is formed.

  • Incorporate Drug: Dissolve or disperse the therapeutic drug into the alginate solution. Stir to ensure uniform distribution.

  • Prepare Cross-linking Solution: Prepare an aqueous solution of CaCl₂ (e.g., 0.05% w/v).

  • Nanoparticle Formation: Add the CaCl₂ solution dropwise to the alginate-drug solution under constant, moderate stirring. A syringe pump can be used for a controlled addition rate.

  • Stirring: Continue stirring the resulting nanoparticle suspension for 30-60 minutes to allow for complete gelation and stabilization of the nanoparticles.

  • Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unreacted reagents. Repeat the centrifugation and washing steps twice.

  • Storage/Drying: The final nanoparticle pellet can be resuspended in deionized water for immediate use or lyophilized (freeze-dried) for long-term storage.

Protocol 2: Characterization of Alginate Nanoparticles

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Sample Preparation: Resuspend a small quantity of the washed nanoparticles in deionized water and sonicate briefly to ensure a monodisperse suspension.

  • Measurement: Use a Dynamic Light Scattering (DLS) instrument to measure the hydrodynamic diameter (particle size), PDI, and zeta potential of the nanoparticle suspension.

B. Surface Morphology:

  • Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.

  • Imaging: Observe the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
  • Separate Free Drug: After nanoparticle preparation (Protocol 1, Step 6), collect the supernatant.

  • Measure Free Drug: Quantify the amount of non-encapsulated drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate Encapsulation Efficiency (EE) and Drug Loading (DL):

    • EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

    • DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] x 100

Protocol 4: In Vitro Drug Release Study (Dialysis Bag Method)

This protocol assesses the release of the drug from the nanoparticles over time in a simulated physiological environment.[13][19]

Materials:

  • Drug-loaded nanoparticles

  • Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight)

  • Release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Shaking water bath or orbital shaker set at 37°C

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)

Procedure:

  • Prepare Sample: Accurately weigh a specific amount of lyophilized drug-loaded nanoparticles and disperse them in a small volume of the release medium (e.g., 2 mL).

  • Load Dialysis Bag: Transfer the nanoparticle suspension into a pre-soaked dialysis bag and securely seal both ends.

  • Initiate Release Study: Place the dialysis bag into a beaker containing a larger, known volume of the release medium (e.g., 50 mL) to maintain sink conditions.

  • Incubation: Place the beaker in a shaking water bath at 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Protocol 5: Preparation of Alginate Hydrogel Beads

Materials:

  • Sodium Alginate

  • Calcium Chloride (CaCl₂)

  • Deionized water

  • Syringe with a needle

Procedure:

  • Prepare Alginate Solution: Prepare a 1-3% (w/v) sodium alginate solution in deionized water.

  • Extrusion: Draw the alginate solution into a syringe.

  • Gelation: Extrude the alginate solution dropwise from the syringe into a gently stirring CaCl₂ solution (e.g., 2% w/v). Hydrogel beads will form instantly.

  • Curing: Allow the beads to cure in the CaCl₂ solution for about 30 minutes to ensure complete cross-linking.

  • Washing: Collect the beads by filtration and wash them with deionized water to remove excess CaCl₂.

Protocol 6: Assessment of Hydrogel Swelling Behavior
  • Initial Weighing: Weigh a specific amount of the dried hydrogel beads (W_d).

  • Immersion: Immerse the dried beads in a swelling medium (e.g., distilled water or PBS) at a specific temperature (e.g., 37°C).

  • Weighing at Intervals: At various time points, remove the hydrogel beads, gently blot the surface with filter paper to remove excess water, and weigh them (W_s).

  • Calculate Swelling Ratio: Calculate the swelling ratio using the following formula:

    • Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100

Protocol 7: In Vitro Biocompatibility (Cytotoxicity) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Alginate nanoparticles or hydrogel eluate

  • Relevant cell line (e.g., L929 fibroblasts, Caco-2)[13][20]

  • Cell culture medium (e.g., DMEM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of the alginate nanoparticles (or extracts from the hydrogel). Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilize Formazan: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate Cell Viability: Express the viability of the treated cells as a percentage relative to the negative control.

Visualizations

experimental_workflow_nanoparticles cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation prep1 Dissolve Sodium Alginate prep2 Incorporate Drug prep1->prep2 prep3 Prepare CaCl2 Solution prep2->prep3 prep4 Ionic Gelation (Dropwise Addition) prep3->prep4 prep5 Centrifuge & Wash prep4->prep5 prep6 Lyophilize (Optional) prep5->prep6 eval1 Quantify Free Drug in Supernatant prep5->eval1 Evaluate char1 Particle Size & PDI (DLS) prep6->char1 Characterize char2 Zeta Potential (DLS) prep6->char2 Characterize char3 Morphology (TEM/SEM) prep6->char3 Characterize eval2 Calculate Encapsulation Efficiency & Drug Loading eval1->eval2

Caption: Workflow for Alginate Nanoparticle Preparation and Characterization.

drug_release_workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis setup1 Disperse Drug-Loaded NPs in Buffer setup2 Load into Dialysis Bag setup3 Place Bag in Release Medium (Sink Conditions) inc1 Incubate at 37°C with Agitation setup3->inc1 inc2 Withdraw Aliquots at Time Intervals inc1->inc2 Sample inc3 Replace with Fresh Medium inc2->inc3 Maintain Volume ana1 Quantify Drug in Aliquots (UV-Vis/HPLC) inc2->ana1 ana2 Calculate Cumulative Release (%) ana1->ana2 hydrogel_workflow cluster_prep Preparation cluster_swell Swelling Study prep1 Prepare Alginate Solution prep2 Extrude into CaCl2 Solution prep1->prep2 prep3 Cure Beads prep2->prep3 prep4 Wash & Dry Beads prep3->prep4 swell1 Weigh Dry Beads (Wd) prep4->swell1 swell2 Immerse in Swelling Medium swell1->swell2 swell3 Weigh Swollen Beads at Intervals (Ws) swell2->swell3 swell4 Calculate Swelling Ratio swell3->swell4

References

Troubleshooting & Optimization

Optimizing HPLC peak resolution for D-Tetramannuronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of D-Tetramannuronic acid. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic separations for this and other uronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when analyzing this compound by HPLC?

The primary challenge in analyzing this compound and other uronic acids is their high polarity and anionic nature. This can lead to poor retention on traditional reversed-phase (RP) columns, resulting in co-elution with the solvent front and inadequate peak resolution. Additionally, interactions with the stationary phase can cause peak tailing.

Q2: Which HPLC columns are recommended for this compound analysis?

Several types of columns can be successfully employed:

  • Anion-Exchange Columns: High-Performance Anion-Exchange Chromatography (HPAEC) is a powerful technique for separating uronic acids based on their charge.[1][2][3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns are well-suited for retaining and separating highly polar compounds like this compound.[5][6][7] Polymer-based amino columns are a specific type of HILIC column that has shown effectiveness.[5]

  • Reversed-Phase C18 Columns (with derivatization): While challenging for the underivatized acid, reversed-phase columns can be used effectively after pre-column derivatization.[8] This process makes the analyte less polar, enhancing its retention on the C18 stationary phase.

Q3: What detection methods are suitable for this compound?

Since this compound lacks a strong UV chromophore, conventional UV detection can be challenging, though possible at low wavelengths (~210 nm).[4] More effective detection methods include:

  • Pulsed Amperometric Detection (PAD): This is a highly sensitive and selective method for carbohydrates and is often coupled with HPAEC.[2][4]

  • Mass Spectrometry (MS): LC-MS provides high sensitivity and specificity, allowing for accurate quantification and structural confirmation.[5][9]

  • Refractive Index (RI) Detection: While a universal detector for sugars, RI detection is less sensitive and not compatible with gradient elution.[10]

  • UV/Vis Detection after Derivatization: If a derivatizing agent that introduces a chromophore is used (e.g., PMP), UV/Vis detection becomes a viable and sensitive option.[8][11]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

  • Question: My peaks for this compound are tailing or broad. What are the potential causes and solutions?

  • Answer: Poor peak shape is a common issue in HPLC analysis and can significantly impact resolution and quantification.[12][13] Here are the primary causes and troubleshooting steps:

    • Secondary Interactions: Acidic analytes like this compound can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[14]

      • Solution: Adjust the mobile phase pH to be at least two units away from the analyte's pKa to ensure it is in a single ionic state.[14][15] Adding a small amount of a competing acid (e.g., formic acid, trifluoroacetic acid) to the mobile phase can also help to saturate the active sites on the stationary phase.

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or broadening.[13]

      • Solution: Reduce the injection volume or dilute the sample.[13]

    • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to distorted peaks.[12][13]

      • Solution: Use a guard column to protect the analytical column.[13] If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[13][15]

    • Mobile Phase Mismatch: A significant difference in composition between the sample solvent and the mobile phase can cause peak distortion.[15]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[15]

Issue 2: Poor Peak Resolution and Co-elution

  • Question: I am unable to separate this compound from other components in my sample. How can I improve the resolution?

  • Answer: Improving peak resolution is crucial for accurate identification and quantification.[16] Consider the following strategies:

    • Optimize Mobile Phase Composition:

      • Gradient Elution: A gradient elution, where the mobile phase strength is changed over time, can significantly improve the separation of complex mixtures.[15]

      • pH Adjustment: For ionizable compounds, adjusting the mobile phase pH can alter retention times and improve selectivity.[14]

      • Solvent Strength: In HILIC, increasing the water content of the mobile phase will decrease retention. In reversed-phase, increasing the organic solvent percentage will decrease retention. Adjusting the organic solvent ratio is a key step in optimizing resolution.[10]

    • Adjust Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the stationary phase, often leading to better resolution, although it will increase the analysis time.[16][17]

    • Change Column Temperature: Decreasing the column temperature can increase retention and potentially improve resolution.[16] However, ensure the temperature remains within the stable range for the column and analytes.

    • Select a Different Column: If optimization of the mobile phase and other parameters is insufficient, switching to a column with a different selectivity (e.g., from HILIC to anion-exchange) may be necessary. Longer columns can also provide better separation for complex samples.[17]

Data Presentation

Table 1: HPLC Methodologies for Uronic Acid Analysis

ParameterHPAEC-PADHILICReversed-Phase with PMP Derivatization
Column Anion-exchange (e.g., CarboPac™ PA-10)[2]Polymer-based amino (e.g., Shodex HILICpak VG-50)[5]C18 (e.g., KP-C18)[8]
Mobile Phase Gradient of NaOH and NaOAc solution[2]Acetonitrile (B52724)/Ammonia water gradient[5]0.1 M phosphate (B84403) buffer (pH 7.0)-acetonitrile (83/17, v/v)[8]
Detection Pulsed Amperometric Detection (PAD)Mass Spectrometry (MS)[5]UV at 245 nm[11]
Key Advantage High selectivity and sensitivity for underivatized carbohydrates.[4]Good for polar compounds without derivatization.[6]Compatible with standard reversed-phase columns and UV detectors.
Consideration Requires specialized HPAEC system.Elution order can be opposite to reversed-phase.[7]Requires an additional derivatization step.[8]

Experimental Protocols

Protocol: HPLC Analysis of this compound using HILIC-MS

This protocol provides a general methodology for the analysis of this compound using Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry.

  • Sample Preparation:

    • For biological fluids, perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the sample.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Shodex HILICpak VG-50 2D (2.0 mm I.D. x 150 mm) or equivalent polymer-based amino column.[5]

    • Mobile Phase A: 5 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 90% B

      • 2-10 min: Linear gradient from 90% to 60% B

      • 10-12 min: Hold at 60% B

      • 12.1-15 min: Return to 90% B and equilibrate

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion ([M-H]⁻) for this compound: To be determined by direct infusion of a standard.

    • Fragment Ions (for MRM): To be determined from the fragmentation of the precursor ion.

    • Capillary Voltage: 3.0 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

Mandatory Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Peak Resolution check_peak_shape Assess Peak Shape start->check_peak_shape tailing Tailing/Fronting check_peak_shape->tailing Asymmetrical broad Broad Peaks check_peak_shape->broad Wide good_shape Symmetrical Peaks check_peak_shape->good_shape Good solution_tailing Adjust pH Reduce Injection Volume Check for Contamination tailing->solution_tailing solution_broad Decrease Flow Rate Check for Column Void Optimize Temperature broad->solution_broad optimize_separation Optimize Separation good_shape->optimize_separation solution_tailing->optimize_separation solution_broad->optimize_separation adjust_gradient Adjust Gradient Profile optimize_separation->adjust_gradient Yes change_solvent Modify Mobile Phase (e.g., organic ratio, buffer) adjust_gradient->change_solvent Not Sufficient end End: Optimized Resolution adjust_gradient->end Sufficient change_column Change Column (different chemistry or dimensions) change_solvent->change_column Not Sufficient change_solvent->end Sufficient change_column->end

Caption: Troubleshooting workflow for HPLC peak resolution.

This technical support guide is intended to be a starting point for optimizing the HPLC analysis of this compound. Method development and troubleshooting often require a systematic approach, and the specific optimal conditions may vary depending on the sample matrix and instrumentation.

References

Technical Support Center: D-Mannuronic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying D-Mannuronic acid.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for quantifying D-Mannuronic acid in my specific sample type?

A1: The choice of method depends on several factors including the sample matrix, the presence of interfering substances, required sensitivity, and available equipment.

  • Colorimetric assays (e.g., m-hydroxydiphenyl, carbazole) are suitable for initial estimations and for samples with low concentrations of interfering neutral sugars. The m-hydroxydiphenyl assay is generally preferred due to its higher specificity.

  • High-Performance Liquid Chromatography (HPLC) methods, particularly High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), offer high sensitivity and specificity and are ideal for complex mixtures. HPLC coupled with Mass Spectrometry (HPLC-MS) provides the highest selectivity and is excellent for complex biological matrices.

  • Enzymatic assays can be highly specific but depend on the purity and specificity of the enzyme used.

Q2: I am observing high background absorbance in my colorimetric assay. What are the possible causes and solutions?

A2: High background absorbance can be caused by several factors:

  • Interference from neutral sugars: Neutral sugars can react with the reagents, causing a browning effect, especially in the carbazole (B46965) assay.[1][2] To mitigate this, you can:

    • Use the modified sulfamate (B1201201)/m-hydroxydiphenyl assay, which is more reliable in the presence of excess neutral sugars.[1][2]

    • Add sulfamate to the reaction, which can eliminate the browning effect.[1][2]

    • For the carbazole assay, lowering the reaction temperature (e.g., to 55°C) can reduce interference.[1]

  • Contaminated reagents: Ensure all reagents, especially sulfuric acid, are of high purity.

  • Improper sample preparation: Pigments or other compounds from the sample matrix may interfere. Consider a depigmentation step with ethanol (B145695) for plant-based samples.

Q3: My HPLC results are showing inconsistent peak areas and retention times. What should I check?

A3: Inconsistent HPLC results can stem from various issues. A systematic approach to troubleshooting is recommended.

  • Check for leaks: Inspect all fittings and connections for any signs of leakage.

  • Ensure proper mobile phase preparation: Inconsistent mobile phase composition can lead to shifting retention times. Ensure accurate mixing and degassing.

  • Column issues: The column may be contaminated or have a void. Try flushing the column with a strong solvent or replacing it if necessary.

  • Injector problems: An improperly functioning injector can lead to variable injection volumes.

  • Sample stability: D-Mannuronic acid may degrade in solution. It is recommended to store aqueous solutions at -80°C for up to 6 months and at -20°C for up to 1 month. Short-term storage at 4°C should be for less than a week to minimize degradation.

Q4: I am getting low or no yield of D-Mannuronic acid after enzymatic digestion of alginate. What could be the problem?

A4: Low or no product yield from enzymatic digestion can be due to several factors:

  • Inactive enzyme: Improper storage or handling (e.g., repeated freeze-thaw cycles) can lead to enzyme inactivation. Always verify enzyme activity with a positive control.

  • Suboptimal reaction conditions: Ensure the pH, temperature, and salt concentrations are optimal for the specific alginate lyase being used.

  • Presence of inhibitors: Substances like EDTA, EGTA, Cu²⁺, or Zn²⁺ can inhibit enzyme activity. Consider purifying the alginate substrate to remove potential inhibitors.[3]

  • Incomplete digestion: The enzyme-to-substrate ratio may be too low, or a high substrate concentration could lead to high viscosity, impeding the reaction.[3]

Troubleshooting Guides

Colorimetric Assays
Problem Possible Cause Recommended Solution
Low sensitivity Incorrect wavelength used for measurement.Ensure the spectrophotometer is set to the correct wavelength (e.g., 525 nm for the carbazole assay).
Different uronic acids have different colorimetric responses.Use a standard that is structurally as close as possible to the analyte.
High variability between replicates Pipetting errors, especially with viscous sulfuric acid.Use calibrated positive displacement pipettes and prepare a master mix for reagents.
Inconsistent heating time or temperature.Use a precisely controlled water bath or heating block.
Precipitate formation Incomplete dissolution of reagents or sample.Ensure all components are fully dissolved before proceeding with the assay.
HPLC Analysis
Problem Possible Cause Recommended Solution
Peak tailing Interaction with active sites on the column.Use a high-purity silica (B1680970) column or add a competing base to the mobile phase.
Column overload.Reduce the amount of sample injected.
Ghost peaks Contamination in the injector or column.Flush the injector and column with a strong solvent.
Late elution from a previous injection.Increase the run time to ensure all components have eluted.
High backpressure Blockage in the system (e.g., frit, guard column).Systematically check and replace components to identify the source of the blockage.
Precipitated buffer in the mobile phase.Ensure buffer solubility in the mobile phase and filter before use.

Quantitative Data Summary

The performance of different methods for quantifying D-Mannuronic acid can vary. The following table provides a summary of typical validation parameters.

Method Principle Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Advantages Disadvantages
m-Hydroxydiphenyl Assay Colorimetric10 - 801.6 ± 0.45 ± 1Rapid, less interference from neutral sugars than carbazole.[1]Moderate sensitivity, still susceptible to some interference.
Carbazole Assay Colorimetric1 - 100~1~2High sensitivity.[4]Prone to significant interference from neutral sugars.[1]
HPAEC-PAD Anion-exchange chromatography with electrochemical detectionVaries (e.g., 0.56 - 5 for OAg)VariesVariesHigh sensitivity and specificity, no derivatization needed.Requires specialized equipment.
HPLC with Pre-column Derivatization Reversed-phase HPLC with UV or fluorescence detectionVaries~0.25VariesHigh sensitivity and can be used with standard HPLC systems.Derivatization adds complexity and potential for variability.[5]
HPLC-MS Chromatographic separation with mass-based detectionVariesLow ng/mL rangeLow ng/mL rangeVery high sensitivity and selectivity.Requires expensive, specialized equipment.

Experimental Protocols

Protocol 1: Modified Sulfamate/m-Hydroxydiphenyl Assay

This method is recommended for quantifying uronic acids in samples containing neutral sugars.

  • Reagent Preparation:

    • Sulfuric acid-tetraborate solution: 0.0125 M sodium tetraborate (B1243019) in concentrated sulfuric acid. Prepare on ice.

    • m-Hydroxydiphenyl reagent: 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) sodium hydroxide (B78521). Prepare fresh daily.

    • Sulfamate solution: 4 M Ammonium sulfamate.

  • Procedure:

    • Pipette 200 µL of the sample or standard into a glass test tube on ice.

    • Add 1.2 mL of the ice-cold sulfuric acid-tetraborate solution and mix thoroughly.

    • Add 20 µL of the sulfamate solution and mix.

    • Heat the mixture in a boiling water bath for 20 minutes.

    • Cool the tubes rapidly in an ice bath.

    • Add 20 µL of the m-hydroxydiphenyl reagent and vortex immediately.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 525 nm.

Protocol 2: General HPLC Method for D-Mannuronic Acid

This is a general guideline and requires optimization for specific applications.

  • Sample Preparation:

    • For polysaccharide samples, perform acid hydrolysis (e.g., with 2 M trifluoroacetic acid at 120°C for 1 hour) to release monosaccharides.

    • Neutralize the hydrolysate.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A suitable column for sugar analysis, such as a High-Performance Anion-Exchange (HPAEC) column (e.g., Dionex CarboPac series) or a reversed-phase C18 column if pre-column derivatization is used.

    • Mobile Phase: For HPAEC-PAD, an isocratic or gradient elution with sodium hydroxide and sodium acetate (B1210297) is common. For reversed-phase, a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) is typically used.

    • Detection: Pulsed Amperometric Detection (PAD) for HPAEC, or UV/Vis or fluorescence detection if a derivatizing agent is used.

    • Quantification: Generate a standard curve with known concentrations of D-Mannuronic acid to calculate the concentration in the samples.

Visualizations

Experimental Workflow for D-Mannuronic Acid Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Hydrolysis Acid/Enzymatic Hydrolysis Sample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Purification Purification/ Derivatization Neutralization->Purification Quant_Method Quantification Method (e.g., HPLC, Colorimetric) Purification->Quant_Method Std_Curve Standard Curve Generation Quant_Method->Std_Curve Calculation Concentration Calculation Std_Curve->Calculation Validation Data Validation Calculation->Validation

Caption: A generalized experimental workflow for the quantification of D-Mannuronic acid.

Troubleshooting Logic for Inaccurate Results

troubleshooting_workflow cluster_colorimetric Colorimetric Assay cluster_hplc HPLC cluster_enzymatic Enzymatic Assay Start Inaccurate Results (High/Low/Variable) Check_Method Which Method? Start->Check_Method Interference Interference? (e.g., Neutral Sugars) Check_Method->Interference Colorimetric System_Check System Check (Leaks, Pressure) Check_Method->System_Check HPLC Enzyme_Activity Enzyme Active? Check_Method->Enzyme_Activity Enzymatic Reagents Reagents OK? (Fresh, Pure) Interference->Reagents Temp_Time Temp/Time Correct? Reagents->Temp_Time Mobile_Phase Mobile Phase OK? (Composition, Degassed) System_Check->Mobile_Phase Column_Health Column Health? (Contamination, Voids) Mobile_Phase->Column_Health Conditions Conditions Optimal? (pH, Temp) Enzyme_Activity->Conditions Inhibitors Inhibitors Present? Conditions->Inhibitors

Caption: A logical workflow for troubleshooting common issues in D-Mannuronic acid quantification.

References

Addressing stability problems of D-Tetramannuronic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on addressing stability problems encountered with D-Tetramannuronic acid solutions.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the preparation, storage, and use of this compound solutions.

Issue Possible Cause(s) Recommended Solution(s)
Discoloration (e.g., browning) of the solution - Exposure to elevated temperatures or light. - pH of the solution is not neutral.- Store solutions protected from light at recommended low temperatures (-20°C for short-term, -80°C for long-term). - Ensure the pH of the solution is maintained close to neutral (pH 6-7) if your experimental protocol allows.
Difficulty dissolving the solid this compound - The compound may have absorbed moisture. - The quality of the solvent may be poor.- Ensure the solid compound is stored in a desiccated environment. - Use high-purity, sterile water for dissolution. Gentle warming or brief sonication can aid dissolution, but avoid prolonged exposure to heat.
Inconsistent or reduced biological activity in experiments - Degradation of the compound due to improper storage or handling. - Repeated freeze-thaw cycles of stock solutions.- Always prepare fresh solutions for critical experiments. - Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. - Re-evaluate your storage conditions and handling procedures based on the recommendations in this guide.
Precipitate formation in the solution - For buffered solutions at pH 6 and 7, a precipitate may form due to the complexation of the acid with ions leached from glass containers.- Consider using polypropylene (B1209903) tubes for storage. - If using glass, ensure it is of high quality (e.g., borosilicate).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The main factors contributing to the degradation of this compound and other uronic acid oligosaccharides are:

  • pH: Both strongly acidic (pH < 4) and alkaline (pH > 8) conditions can lead to hydrolysis of the glycosidic bonds. The optimal pH for stability is around 6.

  • Temperature: Elevated temperatures significantly accelerate the degradation process.

  • Moisture: As a hygroscopic substance, moisture can lead to the hydrolysis of the solid compound.

  • Light: Exposure to light can also contribute to degradation, often observed as discoloration.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, we recommend the following storage conditions. Please note that specific quantitative stability data for this compound is limited, and these recommendations are based on general knowledge of mannuronic acid oligosaccharides.

Storage Condition Form Recommended Duration Expected Stability
-80°CAqueous Solution (pH 6-7)Up to 6 monthsHigh
-20°CAqueous Solution (pH 6-7)Up to 1 monthModerate
4°CAqueous Solution (pH 6-7)Less than 1 weekLow
Room TemperatureAqueous Solution (pH 6-7)Not recommendedVery Low
-20°C / -80°CSolid> 1 yearHigh

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in water. For preparing stock solutions, the use of sterile, high-purity, deionized water is recommended.

Q4: How can I assess the stability of my this compound solution?

A4: Stability can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can detect the degradation of the parent compound and the appearance of degradation products over time. Detailed experimental protocols are provided in the following section.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound solutions by monitoring the degradation of the parent compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in sterile, deionized water at a known concentration (e.g., 1 mg/mL).
  • Aliquot the stock solution into several sterile tubes.
  • Store the aliquots under different conditions to be tested (e.g., varying temperatures and pH values).
  • At specified time points, retrieve an aliquot from each condition for analysis.
  • Prepare a fresh solution of this compound as a standard for comparison at each time point.

2. HPLC Conditions:

  • Column: Size-exclusion chromatography column suitable for oligosaccharide analysis (e.g., Superdex Peptide 10/300 GL).
  • Mobile Phase: 0.2 M Ammonium hydrogen carbonate.
  • Flow Rate: 0.35 mL/min.
  • Detection: UV at 210 nm or Refractive Index (RI).
  • Injection Volume: 20 µL.

3. Analysis:

  • Inject the freshly prepared standard solution to establish the retention time and peak area of the intact this compound.
  • Inject the samples stored under different conditions.
  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
  • The percentage of degradation can be estimated by comparing the peak area of the parent compound in the stored samples to that of the fresh standard.

Protocol 2: Qualitative Analysis of Degradation by Thin-Layer Chromatography (TLC)

This protocol provides a simpler, qualitative method to visualize the degradation of this compound.

1. Sample Preparation:

  • Prepare and store samples as described in the HPLC protocol (Protocol 1, Step 1).

2. TLC Conditions:

  • Stationary Phase: Silica gel 60 TLC plates.
  • Mobile Phase (Eluent): A mixture of butanol, acetic acid, and water (e.g., in a 2:1:1 ratio).
  • Application: Spot a small volume (e.g., 2-5 µL) of the fresh standard and the stored samples onto the TLC plate.
  • Development: Place the TLC plate in a chromatography chamber saturated with the mobile phase and allow the solvent front to move up the plate.
  • Visualization: After development, dry the plate and visualize the spots by spraying with a suitable reagent (e.g., a solution of sulfuric acid in ethanol (B145695) followed by heating) that reacts with carbohydrates to produce colored spots.

3. Analysis:

  • Compare the chromatograms of the stored samples to the fresh standard.
  • The appearance of new spots or streaking in the lanes of the stored samples indicates degradation.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Forced Degradation Study cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution of This compound aliquot Aliquot into Test Conditions (pH, Temperature) prep_stock->aliquot storage Store Samples over Time aliquot->storage sampling Collect Samples at Defined Time Points storage->sampling hplc HPLC Analysis sampling->hplc tlc TLC Analysis sampling->tlc nmr NMR Analysis sampling->nmr quantify Quantify Degradation (Decrease in Parent Peak) hplc->quantify identify Identify Degradation Products nmr->identify report Determine Stability Profile quantify->report identify->report

Experimental workflow for stability assessment of this compound.

signaling_pathway Protective Signaling Pathway of this compound in UVA-Induced Photo-aging UVA UVA Radiation ROS Increased ROS Production UVA->ROS induces Photoaging Cellular Photo-aging UVA->Photoaging M4 This compound (M4) M4->ROS suppresses SIRT1 SIRT1 Expression M4->SIRT1 increases Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys causes Mito_Dys->Photoaging leads to SIRT1->Mito_Dys prevents pGC1a pGC-1α Upregulation SIRT1->pGC1a activates NRF NRF1/NRF2 Transcriptional Activation pGC1a->NRF induces Mt_TFA Mt-TFA & D-LOOP Upregulation NRF->Mt_TFA leads to Protection Protection from Photo-aging Mt_TFA->Protection promotes

Signaling pathway of this compound in skin photo-aging.

Technical Support Center: Optimizing D-Tetramannuronic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of D-Tetramannuronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific problems that may arise during the extraction and purification of this compound, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete Hydrolysis: Insufficient reaction time, suboptimal temperature, or incorrect acid/enzyme concentration.- Acid Hydrolysis: Ensure complete hydrolysis by following recommended protocols. A two-step hydrolysis can be effective: first with 80% sulfuric acid at 30°C for 3 hours, followed by 2 N sulfuric acid at 100°C for 2 hours.[1] - Enzymatic Hydrolysis: Increase the enzyme-to-substrate ratio or extend the incubation time. Ensure the use of a polyM-specific alginate lyase for targeted degradation.[2]
Degradation of Product: Harsh acid conditions (prolonged exposure to high temperatures) can lead to the degradation of the monosaccharides.[1][3]- Monitor hydrolysis time carefully to avoid excessive degradation.[1] - Consider using milder hydrolysis methods like oxidative degradation with hydrogen peroxide, which can yield up to 87% recovery.[3]
Presence of Inhibitors: Contaminants in the alginate source material can inhibit enzyme activity. Phenolic compounds are common inhibitors.[4]- Pre-treat the seaweed raw material with formaldehyde (B43269) to remove phenolic compounds.[5] - Purify the alginate substrate before enzymatic digestion.[2]
Poor Purity of Final Product Co-precipitation of other Polysaccharides: The crude extract may contain other polysaccharides from the seaweed.- Implement a purification step after extraction. This can include precipitation with ethanol (B145695) or calcium chloride, followed by washing.[6]
Incomplete Separation of G and M Blocks (Acid Hydrolysis): The separation of mannuronic and guluronic acid fractions may be inefficient.- After initial hydrolysis, separate the insoluble fraction and re-dissolve it. Adjust the pH to 2.85 to selectively precipitate the guluronic acid-rich fraction, leaving the mannuronic acid-rich fraction in the supernatant.[7]
Enzyme Inactivity or Reduced Activity (Enzymatic Hydrolysis) Presence of Metal Ion Inhibitors: Certain metal ions, such as Fe²⁺ and Cu²⁺, can strongly inhibit alginate lyase activity.[4]- Use deionized water and high-purity reagents. - Consider adding a chelating agent like EDTA to the buffer, but test for its compatibility with your specific enzyme.
Suboptimal pH or Temperature: The enzyme is not functioning at its optimal conditions.- Determine the optimal pH and temperature for your specific alginate lyase. Most have optimal activity around pH 8.0 and temperatures between 35°C and 50°C.[4][8]
Improper Enzyme Storage: Repeated freeze-thaw cycles or storage at incorrect temperatures can lead to enzyme denaturation.- Store the enzyme at the recommended temperature (typically -20°C or -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for extracting this compound?

A1: The primary source for this compound is alginate, a polysaccharide found in the cell walls of brown algae (seaweed).[6] The ratio of mannuronic acid (M) to guluronic acid (G) varies between different species of brown algae, so selecting a species with a naturally higher M/G ratio can improve your yield.

Q2: What are the main methods for extracting this compound from alginate?

A2: The two primary methods are acid hydrolysis and enzymatic hydrolysis.

  • Acid Hydrolysis: This method uses strong acids to break the glycosidic bonds in the alginate polymer, releasing the constituent monosaccharides.[3]

  • Enzymatic Hydrolysis: This method utilizes enzymes called alginate lyases to specifically cleave the alginate chain.[2][8]

Q3: Which method, acid or enzymatic hydrolysis, is better?

A3: The choice of method depends on your specific research needs.

  • Acid hydrolysis is a relatively simple and cost-effective method but can lead to the degradation of the target molecule and the formation of toxic byproducts if not carefully controlled.[3]

  • Enzymatic hydrolysis is more specific and operates under milder conditions, which minimizes degradation and byproducts.[9] For obtaining high-purity this compound, using a polyM-specific alginate lyase is highly effective.[2] However, the cost of the enzyme can be a factor.

Q4: How can I increase the yield of this compound using enzymatic hydrolysis?

A4: To maximize your yield with enzymatic hydrolysis, consider the following:

  • Enzyme Selection: Use a highly specific polyM-lyase to target the mannuronic acid blocks within the alginate.[2]

  • Optimization of Reaction Conditions: Systematically optimize the pH, temperature, and enzyme concentration for your specific enzyme and substrate.[2]

  • Substrate Purity: Ensure the alginate substrate is free from inhibitors like phenolic compounds and certain metal ions.[2][4]

Q5: Are there any safety precautions I should take during the extraction process?

A5: Yes. When working with strong acids like sulfuric acid for acid hydrolysis, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Formaldehyde, used for pre-treatment, is also hazardous and should be handled with care in a fume hood.

Experimental Protocols

Protocol 1: Acid Hydrolysis for this compound Extraction

Materials:

  • Alginate powder

  • Sulfuric acid (H₂SO₄), 80% and 2 N solutions

  • Calcium carbonate (CaCO₃) for neutralization

  • Deionized water

  • Centrifuge

  • Water bath

Procedure:

  • Initial Hydrolysis: Suspend the alginate powder in 80% sulfuric acid and incubate at 30°C for 3 hours with occasional stirring.

  • Secondary Hydrolysis: Dilute the mixture with deionized water to achieve a final sulfuric acid concentration of 2 N. Heat the solution at 100°C for 2 hours in a water bath.

  • Neutralization: Cool the hydrolysate and carefully neutralize it with calcium carbonate until the pH is neutral. Be cautious as this reaction will produce carbon dioxide gas.

  • Purification: Centrifuge the mixture to remove the precipitated calcium sulfate (B86663) and any unreacted material. The supernatant contains the mixture of D-mannuronic and L-guluronic acids.

  • Fractionation (Optional): To separate the D-mannuronic acid, you can further process the supernatant using chromatographic techniques or by adjusting the pH to selectively precipitate the guluronic acid fraction.[7]

Protocol 2: Enzymatic Hydrolysis for this compound-Rich Oligosaccharides

This protocol provides a general method for the enzymatic digestion of alginate.[2]

Materials:

  • Sodium alginate

  • PolyM-specific alginate lyase

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Sodium chloride (NaCl), 0.2 M

  • Centrifuge

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) solution of sodium alginate in the Tris-HCl buffer containing 0.2 M NaCl. Stir the solution until the alginate is completely dissolved. This may take several hours.

  • Enzyme Preparation: Dilute the polyM-specific alginate lyase to the desired concentration in the same reaction buffer.

  • Enzymatic Reaction: Add the alginate lyase solution to the substrate solution. A common enzyme-to-substrate ratio is 1:100 (w/w). Incubate the reaction at the optimal temperature for your specific enzyme (e.g., 37°C or 50°C) for the desired amount of time (e.g., 2-24 hours).

  • Reaction Termination: To stop the reaction, you can heat the mixture (e.g., 100°C for 10 minutes), but ensure this does not degrade your product.

  • Product Recovery: Centrifuge the reaction mixture to remove any insoluble material. The supernatant contains the D-mannuronic acid-rich oligosaccharides.

  • Purification: The resulting oligosaccharides can be further purified using techniques like size-exclusion or ion-exchange chromatography.[2]

Visualizing the Process

Alginate Extraction and Hydrolysis Workflow

ExtractionWorkflow cluster_pretreatment Pre-treatment of Seaweed cluster_extraction Alginate Extraction cluster_hydrolysis Hydrolysis cluster_purification Final Product seaweed Brown Seaweed milling Milling seaweed->milling formaldehyde Formaldehyde Treatment (Phenol Removal) milling->formaldehyde acid_wash Acid Wash formaldehyde->acid_wash alkaline Alkaline Extraction (Sodium Carbonate) acid_wash->alkaline filtration Filtration alkaline->filtration precipitation Precipitation (Ethanol or CaCl2) filtration->precipitation alginate Purified Alginate precipitation->alginate acid_hydrolysis Acid Hydrolysis (e.g., H2SO4) alginate->acid_hydrolysis enzymatic_hydrolysis Enzymatic Hydrolysis (polyM-lyase) alginate->enzymatic_hydrolysis mannuronic_acid This compound acid_hydrolysis->mannuronic_acid enzymatic_hydrolysis->mannuronic_acid

Caption: Workflow for the extraction and hydrolysis of alginate to produce this compound.

Decision Pathway for Method Selection

DecisionPathway start Start: Need this compound high_purity Is high purity critical? start->high_purity cost Is cost a major constraint? high_purity->cost No enzymatic Enzymatic Hydrolysis high_purity->enzymatic Yes cost->enzymatic No acid Acid Hydrolysis cost->acid Yes optimize_acid Optimize Acid Hydrolysis (Careful control of conditions) acid->optimize_acid

Caption: Decision-making flowchart for selecting between acid and enzymatic hydrolysis methods.

References

Technical Support Center: Overcoming Challenges in D-Tetramannuronic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting challenges encountered during the purification of D-Tetramannuronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound?

This compound is an oligosaccharide typically derived from the enzymatic or chemical degradation of alginate, a polysaccharide found in the cell walls of brown algae.[1] Specifically, it is obtained from the polymannuronate (polyM) blocks of the alginate polymer.[2]

Q2: What are the common methods for purifying this compound?

The purification of this compound and other alginate oligosaccharides generally involves a combination of techniques, including:

  • Enzymatic Digestion: The initial step often involves the use of specific alginate lyases that cleave the polymannuronic acid chains to release smaller oligosaccharides.[2][3]

  • Fractional Precipitation: Ethanol (B145695) or other organic solvents are used to selectively precipitate oligosaccharides of different sizes.[4]

  • Anion-Exchange Chromatography (AEX): This technique separates oligosaccharides based on their negative charge, which is useful for separating different sizes of uronic acid-containing oligosaccharides.[5]

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size, effectively fractionating the oligosaccharide mixture by degree of polymerization.[6]

Q3: What are the major impurities I might encounter during purification?

Common impurities in this compound preparations can include:

  • Other Alginate Oligosaccharides: Oligomers with varying degrees of polymerization (e.g., di-, tri-, pentasaccharides) or those containing guluronic acid.

  • Residual Enzymes: Alginate lyases used in the digestion step.

  • Salts and Buffers: Components from the digestion and chromatography buffers.

  • Polysaccharides: Undigested or partially digested alginate, as well as other co-extracted polysaccharides like fucoidan.

  • Polyphenols and Pigments: These are often co-extracted from the brown algae raw material.

Q4: How can I confirm the purity and identity of my final this compound product?

A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., anion-exchange or size-exclusion) can be used to assess the purity and determine the degree of polymerization.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and confirmation of the mannuronic acid composition and linkage analysis.[3][9]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the oligosaccharides.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low overall oligosaccharide yield after enzymatic digestion Incomplete enzymatic digestion.- Optimize enzyme concentration, temperature, pH, and incubation time.[2]- Ensure the alginate substrate is fully dissolved before adding the enzyme.
Enzyme inhibition.- Pre-treat the crude alginate to remove potential inhibitors like polyphenols.- Use a purified alginate source.
Loss of product during fractional precipitation Incorrect ethanol concentration.- Empirically determine the optimal ethanol concentration to precipitate the tetramer fraction. Start with a lower concentration to precipitate larger molecules, then increase it to precipitate the desired fraction.
Co-precipitation with impurities.- Perform multiple, sequential precipitations with small increments in ethanol concentration for better resolution.
Poor recovery from chromatography columns Irreversible binding to the column matrix.- For AEX, ensure the salt concentration of the elution buffer is high enough to displace the highly charged oligosaccharide.- For SEC, check for non-specific interactions; consider adjusting the ionic strength of the mobile phase.
Sample precipitation on the column.- Ensure the sample is fully solubilized before loading.- For AEX, check the compatibility of the sample buffer with the column equilibration buffer to avoid precipitation upon loading.[10]
Low Purity of this compound
Symptom Possible Cause Suggested Solution
Presence of other oligosaccharides (different DPs) Incomplete or overly aggressive enzymatic digestion.- Adjust digestion time to optimize for the production of tetramers.- Consider using an exolytic enzyme in a controlled manner to trim larger oligosaccharides.
Poor resolution in size-exclusion chromatography.- Use a column with a fractionation range appropriate for small oligosaccharides.- Optimize the flow rate; slower flow rates often improve resolution.[11]
Co-elution in anion-exchange chromatography.- Optimize the salt gradient for elution. A shallower gradient can improve the separation of oligosaccharides with small charge differences.[4]- Adjust the pH of the mobile phase to alter the charge of the oligosaccharides and improve separation.[4]
Contamination with residual enzyme Ineffective enzyme removal step.- Include a heat inactivation step after digestion (e.g., boiling for 10 minutes).[2]- Use a size-exclusion chromatography step with a column that can separate the relatively larger enzyme from the smaller oligosaccharide.
Presence of high salt content in the final product Insufficient desalting.- Use a desalting column (a type of SEC) after ion-exchange chromatography.- Perform dialysis with an appropriate molecular weight cutoff membrane.

Data Presentation

Table 1: Typical Yield and Purity of Polysaccharides from Brown Algae Extraction.

PolysaccharideExtraction MethodYield (% of dry biomass)Purity (%)Reference
AlginateMild acid and alkaline extraction15 - 2580 - 95[12]
FucoidanAcid extraction5 - 1240 - 65[12]
LaminarinAcid extraction2 - 850 - 70[12]

Note: The yield and purity of the final this compound will be a fraction of the initial alginate content and will depend on the efficiency of the enzymatic digestion and purification steps.

Table 2: Comparison of Purification Techniques for Alginate Oligosaccharides.

TechniquePrincipleAdvantagesDisadvantages
Fractional Precipitation Differential solubility in organic solvents.Simple, inexpensive, good for initial bulk separation.Low resolution, may lead to co-precipitation of impurities.
Anion-Exchange Chromatography (AEX) Separation based on charge.High resolution for charged molecules, good for separating oligosaccharides of different sizes.Requires desalting step, can have issues with irreversible binding.[5]
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Mild conditions, can be used for desalting, effective for separating by degree of polymerization.Lower capacity than AEX, resolution can be limited.[6]

Experimental Protocols

Protocol 1: Enzymatic Digestion of Alginate to Produce Mannuronate Oligosaccharides
  • Substrate Preparation: Prepare a 1% (w/v) solution of sodium alginate (preferably with a high mannuronic acid content) in a suitable buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, pH 7.5). Stir the solution until the alginate is completely dissolved.[2]

  • Enzyme Addition: Add a polymannuronate-specific alginate lyase to the substrate solution. The optimal enzyme-to-substrate ratio should be determined empirically but can start at 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 37-40°C) with gentle agitation for a predetermined time (e.g., 2-24 hours). The reaction progress can be monitored by measuring the increase in absorbance at 235 nm, which corresponds to the formation of a double bond at the non-reducing end of the oligosaccharides.[2]

  • Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to inactivate the enzyme.[2]

  • Clarification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant contains the crude oligosaccharide mixture.

Protocol 2: Purification of this compound by Anion-Exchange Chromatography
  • Column Equilibration: Equilibrate a strong anion-exchange column (e.g., Q-Sepharose) with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading: Load the clarified supernatant from the enzymatic digestion onto the column. The sample should be diluted with the starting buffer or desalted to ensure low ionic strength for binding.[10]

  • Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.

  • Elution: Elute the bound oligosaccharides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer). Collect fractions throughout the gradient.

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound using HPLC or other appropriate methods. Pool the fractions containing the purified tetramer.

  • Desalting: Desalt the pooled fractions using a desalting column or dialysis.

Visualizations

experimental_workflow cluster_0 Preparation of Crude Oligosaccharides cluster_1 Purification cluster_2 Analysis and Final Product start Brown Algae alginate_extraction Alginate Extraction start->alginate_extraction enzymatic_digestion Enzymatic Digestion (Polymannuronate Lyase) alginate_extraction->enzymatic_digestion crude_oligosaccharides Crude Oligosaccharide Mixture enzymatic_digestion->crude_oligosaccharides fractional_precipitation Fractional Precipitation (Ethanol) crude_oligosaccharides->fractional_precipitation anion_exchange Anion-Exchange Chromatography (AEX) fractional_precipitation->anion_exchange size_exclusion Size-Exclusion Chromatography (SEC) anion_exchange->size_exclusion desalting Desalting size_exclusion->desalting analysis Purity & Structural Analysis (HPLC, NMR, MS) desalting->analysis final_product Purified D-Tetramannuronic Acid analysis->final_product

Caption: Experimental workflow for the production and purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Problem Encountered yield_issue Low Yield start->yield_issue purity_issue Low Purity start->purity_issue check_digestion Check Enzymatic Digestion Efficiency yield_issue->check_digestion check_precipitation Optimize Fractional Precipitation yield_issue->check_precipitation check_recovery Evaluate Chromatography Recovery yield_issue->check_recovery optimize_separation Optimize Chromatographic Separation purity_issue->optimize_separation remove_impurities Implement Additional Purification Steps (e.g., different chromatography mode) purity_issue->remove_impurities

Caption: Logical troubleshooting approach for this compound purification.

References

Preventing degradation of D-Tetramannuronic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of D-Tetramannuronic acid during analysis. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during analysis?

A1: The degradation of this compound is primarily influenced by three main factors:

  • pH: Both strongly acidic and alkaline conditions can lead to the degradation of this compound. Acidic conditions can cause hydrolysis of the glycosidic bonds, while alkaline conditions can lead to β-elimination reactions.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions. Therefore, it is crucial to keep samples cool whenever possible.

  • Enzymatic Activity: If the sample matrix contains glycosidases or other enzymes, they can specifically cleave the oligosaccharide.

Q2: How should I store my this compound samples to ensure stability?

A2: Proper storage is critical for preventing degradation. The following table summarizes recommended storage conditions.

Storage ConditionFormRecommended DurationExpected Stability
-80°CSolid (lyophilized)> 1 yearHigh
-20°CSolid (lyophilized)~ 1 yearHigh
4°CSolid (lyophilized)< 1 monthModerate
Room TemperatureSolid (lyophilized)Days to weeksLow
-80°CAqueous Solution (pH 6-7)up to 6 monthsModerate to High
-20°CAqueous Solution (pH 6-7)up to 1 monthModerate
4°CAqueous Solution (pH 6-7)< 1 weekLow

Q3: What are the expected degradation products of this compound?

A3: Under harsh acidic conditions, this compound will likely hydrolyze into smaller mannuronic acid oligomers and eventually D-mannuronic acid monomers. Under strong alkaline conditions, β-elimination can occur, leading to the formation of unsaturated uronic acid derivatives.

Troubleshooting Guides

Issue 1: Loss of sample or low signal intensity during analysis.
Possible Cause Troubleshooting Steps
Degradation due to improper sample handling - Ensure samples are always kept on ice or at 4°C during preparation. - Use buffers with a neutral pH (6-7) unless the analytical method requires otherwise. - Prepare samples fresh whenever possible. If storage is necessary, follow the recommended guidelines in the FAQ section.
Adsorption to surfaces - Use low-binding microcentrifuge tubes and pipette tips. - Silanize glassware to reduce active sites for adsorption.
Inefficient extraction from the sample matrix - Optimize the extraction protocol. This may involve testing different solvents or using solid-phase extraction (SPE) with a suitable sorbent.
Issue 2: Appearance of unexpected peaks in the chromatogram.
Possible Cause Troubleshooting Steps
Sample degradation - These could be degradation products. Compare the chromatogram to a freshly prepared standard. - Analyze the unexpected peaks by mass spectrometry to identify their mass-to-charge ratio and fragmentation pattern, which can help in identifying them as degradation products.
Contamination - Ensure all solvents are of high purity (e.g., HPLC or LC-MS grade). - Run a blank (solvent only) injection to check for system contamination. - Clean the injection port and column according to the manufacturer's instructions.
Issue 3: Poor peak shape (e.g., tailing, fronting, or broad peaks) in HPLC analysis.
Possible Cause Troubleshooting Steps
Secondary interactions with the stationary phase - For reversed-phase columns, interactions with residual silanols can cause tailing for acidic compounds. Add a small amount of a competing acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. - Consider using a column with a different stationary phase (e.g., HILIC or anion exchange).
Column overload - Dilute the sample and reinject.
Column contamination or degradation - Flush the column with a strong solvent. - If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-MS Analysis

This protocol provides a general guideline for preparing this compound from a biological matrix for analysis by HPLC-MS.

Materials:

  • Sample containing this compound

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters (low-binding)

Procedure:

  • Protein Precipitation: To 100 µL of sample, add 400 µL of cold methanol.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new low-binding microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the HPLC-MS system.

Protocol 2: HPAEC-PAD Analysis of this compound

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the analysis of carbohydrates.

Instrumentation:

  • An ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • A high-pH anion-exchange column suitable for oligosaccharide separation (e.g., CarboPac™ series).

Reagents:

  • Eluent A: Deionized water (18.2 MΩ·cm)

  • Eluent B: 1 M Sodium Acetate in deionized water

  • Eluent C: 200 mM Sodium Hydroxide in deionized water

Procedure:

  • Sample Preparation: Dilute the sample in deionized water to a concentration within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) %A (Water) %B (1M NaOAc) %C (200mM NaOH)
      0 90 0 10
      20 70 20 10
      40 50 40 10
      41 10 80 10
      50 10 80 10
      51 90 0 10

      | 60 | 90 | 0 | 10 |

  • PAD Settings: Use a standard carbohydrate waveform as recommended by the instrument manufacturer.

  • Data Analysis: Identify and quantify peaks by comparing their retention times and peak areas to those of a this compound standard.

Visualizations

degradation_pathway D_Tetramannuronic_acid This compound Acid_hydrolysis Acid Hydrolysis (e.g., HCl, TFA) D_Tetramannuronic_acid->Acid_hydrolysis Alkaline_degradation Alkaline Degradation (e.g., NaOH) D_Tetramannuronic_acid->Alkaline_degradation Enzymatic_degradation Enzymatic Degradation (e.g., Alginate Lyase) D_Tetramannuronic_acid->Enzymatic_degradation Smaller_oligos Smaller Mannuronic Acid Oligomers Acid_hydrolysis->Smaller_oligos Glycosidic bond cleavage Unsaturated_products Unsaturated Uronic Acid Products Alkaline_degradation->Unsaturated_products β-elimination Enzymatic_degradation->Unsaturated_products Lytic cleavage Monomer D-Mannuronic Acid Smaller_oligos->Monomer Further hydrolysis

Caption: Potential degradation pathways of this compound.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction / Protein Precipitation Sample->Extraction Purification Purification (e.g., SPE) Extraction->Purification Concentration Concentration / Reconstitution Purification->Concentration HPLC HPLC / HPAEC Separation Concentration->HPLC Detection MS / PAD Detection HPLC->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Structural_Confirmation Structural Confirmation (MS/MS, NMR) Peak_Integration->Structural_Confirmation

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic Problem Analytical Problem (e.g., Low Signal, Extra Peaks) Check_Standard Analyze a Fresh Standard Problem->Check_Standard Standard_OK Standard is OK? Check_Standard->Standard_OK Sample_Issue Issue is Sample-Related Standard_OK->Sample_Issue Yes System_Issue Issue is System-Related Standard_OK->System_Issue No Check_Sample_Prep Review Sample Preparation and Storage Sample_Issue->Check_Sample_Prep Check_System Check HPLC/MS System (e.g., Leaks, Contamination) System_Issue->Check_System Optimize_Prep Optimize Sample Prep Check_Sample_Prep->Optimize_Prep Clean_System Clean/Maintain System Check_System->Clean_System

Caption: A logical approach to troubleshooting analytical issues.

Technical Support Center: Optimizing Enzymatic Hydrolysis of Alginate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic hydrolysis of alginate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments for higher yields of alginate oligosaccharides (AOS).

Troubleshooting Guide

This section addresses common issues encountered during the enzymatic hydrolysis of alginate.

Issue 1: Low or No Yield of Alginate Oligosaccharides

If you are experiencing lower than expected or no yield of AOS, consider the following potential causes and solutions:

Potential CauseRecommended Solution
Sub-optimal Reaction Conditions Verify and optimize the pH, temperature, and salt concentration for your specific alginate lyase. Optimal conditions can vary significantly between enzymes from different sources.[1][2][3][4][5] For example, some lyases exhibit maximum activity at 50°C and pH 7.0, while others may prefer 37°C and a pH of 8.0.[1][4]
Enzyme Inactivity Ensure the enzyme has been stored correctly and has not lost activity. Perform an activity assay with a standard substrate to confirm its functionality. Consider that some enzymes have a limited half-life at optimal temperatures.[6]
Presence of Inhibitors Certain metal ions, such as Fe²⁺ and Cu²⁺, can strongly inhibit alginate lyase activity.[7] If your reaction buffer or substrate contains these ions, consider using a chelating agent like EDTA, although be aware that some enzymes require certain metal ions for activity.
Incorrect Substrate Specificity Alginate lyases can be specific for polyM, polyG, or polyMG blocks.[8][9][10] Ensure the enzyme you are using is appropriate for the M/G ratio of your alginate substrate. Using a bifunctional lyase may be beneficial for alginate with heterogeneous block structures.[8]
High Substrate Viscosity High concentrations of alginate can lead to a very viscous solution, which can limit enzyme-substrate interaction and reduce AOS yields.[11] Consider reducing the initial substrate concentration or using a pre-treatment step to reduce viscosity.[5]
Inadequate Reaction Time The optimal reaction time can vary. Monitor the reaction over time to determine the point of maximum yield. Some reactions may be complete in as little as 15 minutes, while others may require 24 hours or more.[4][12]

Issue 2: Inconsistent or Unreproducible Results

For issues with reproducibility, review the following:

Potential CauseRecommended Solution
Variability in Alginate Source The composition of alginate (M/G ratio and block distribution) can vary significantly between different seaweed species and even batches. Characterize your substrate to ensure consistency.
Inaccurate Measurement of Reagents Precisely measure all components of the reaction, including enzyme, substrate, and buffer components. Small variations can lead to different outcomes.
Fluctuations in Temperature and pH Use a calibrated pH meter and a temperature-controlled incubator or water bath to maintain stable reaction conditions.
Improper Mixing Ensure the reaction mixture is homogenous, especially at the start of the reaction, to allow for uniform access of the enzyme to the substrate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for enzymatic hydrolysis of alginate?

A1: The optimal conditions are highly dependent on the specific alginate lyase being used. However, typical ranges are:

  • pH: 6.0 - 10.0[1][13]

  • Temperature: 30°C - 60°C[1]

  • NaCl Concentration: 0.1 M - 0.5 M. Many alginate lyases are salt-activated and show low activity in the absence of salt.[2][14]

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: Several methods can be used:

  • Spectrophotometry: The formation of unsaturated oligosaccharides results in an increase in absorbance at 235 nm.[15] This is a common and convenient method.

  • Reducing Sugar Assays: Methods like the dinitrosalicylic acid (DNS) assay can be used to measure the increase in reducing ends.[14]

  • Thin-Layer Chromatography (TLC): TLC can be used to visualize the degradation of the high molecular weight alginate and the appearance of smaller oligosaccharides.[5]

Q3: What factors can influence the activity of alginate lyase?

A3: Several factors can affect enzyme activity:

  • Metal Ions: Some metal ions like K⁺, Ca²⁺, and Mg²⁺ can enhance activity, while others like Fe²⁺ and Cu²⁺ can be inhibitory.[7][16][17]

  • Substrate Concentration: Initially, increasing substrate concentration can increase the reaction rate. However, at very high concentrations, the viscosity of the alginate solution can become limiting.[11]

  • Enzyme Concentration: Higher enzyme concentrations generally lead to faster reaction rates, but the cost of the enzyme is a consideration for large-scale production.

Q4: What is the difference between endo- and exo-acting alginate lyases?

A4:

  • Endo-acting lyases cleave internal glycosidic bonds within the alginate polymer, leading to a rapid decrease in viscosity and the production of various-sized oligosaccharides.[8]

  • Exo-acting lyases cleave glycosidic bonds from the non-reducing end of the alginate chain, typically producing monosaccharides or disaccharides.[8]

The choice between an endo- or exo-lyase depends on the desired final product.

Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis of Alginate

  • Substrate Preparation: Prepare a 1% (w/v) sodium alginate solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing an optimized concentration of NaCl (e.g., 0.3 M).[15] Heat the solution gently (e.g., to 50°C) with stirring to ensure complete dissolution.[12]

  • Enzyme Addition: Cool the substrate solution to the optimal temperature for your enzyme (e.g., 37°C). Add the alginate lyase to the solution to a final concentration that provides sufficient activity (e.g., 10 units/mL).[12]

  • Incubation: Incubate the reaction mixture at the optimal temperature with constant, gentle stirring for the desired duration (e.g., 12-24 hours).[12][15]

  • Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.[18]

  • Product Analysis: Analyze the resulting alginate oligosaccharides using methods such as spectrophotometry (A235), TLC, or size-exclusion chromatography.

Data Presentation

Table 1: Optimal Reaction Conditions for Various Alginate Lyases

Enzyme SourceOptimal pHOptimal Temperature (°C)Optimal NaCl (M)Reference
Vibrio sp. YKW-348.035Not specified[7]
Bacillus sp. TAG8Not specified370.3[15]
Flammeovirga sp. NJ-048.040Not specified[7]
AMOR_PL17A5.5 - 7.5900.2 - 0.3[2]
Pseudomonas aeruginosa S217.537Not specified[4]
Cellulophaga sp. NJ-18.050Not specified[13][18]
Rhodothermus marinus AlyRm35.575Not specified[5]
Rhodothermus marinus AlyRm46.581Not specified[5]
Vibrio sp. 324158.0370.1[17]

Visualizations

TroubleshootingWorkflow Troubleshooting Low AOS Yield start Start: Low/No AOS Yield check_conditions Check Reaction Conditions (pH, Temp, Salt) start->check_conditions enzyme_activity Verify Enzyme Activity check_conditions->enzyme_activity Conditions OK optimize Optimize Conditions check_conditions->optimize Sub-optimal inhibitors Assess for Inhibitors enzyme_activity->inhibitors Activity OK new_enzyme Use Fresh Enzyme enzyme_activity->new_enzyme Inactive substrate_spec Confirm Substrate Specificity inhibitors->substrate_spec No Inhibitors remove_inhibitors Remove/Chelate Inhibitors inhibitors->remove_inhibitors Inhibitors Present viscosity Evaluate Substrate Viscosity substrate_spec->viscosity Specificity OK change_enzyme Change Enzyme Type substrate_spec->change_enzyme Mismatched lower_conc Lower Substrate Conc. viscosity->lower_conc Too High success Successful Hydrolysis viscosity->success Viscosity OK optimize->success new_enzyme->success remove_inhibitors->success change_enzyme->success lower_conc->success

Caption: Troubleshooting workflow for low alginate oligosaccharide (AOS) yield.

ExperimentalWorkflow General Alginate Hydrolysis Workflow prep_substrate 1. Prepare Alginate Solution (1% w/v in buffer with NaCl) dissolve 2. Heat and Stir to Dissolve (e.g., 50°C) prep_substrate->dissolve cool 3. Cool to Optimal Reaction Temperature dissolve->cool add_enzyme 4. Add Alginate Lyase cool->add_enzyme incubate 5. Incubate with Stirring (e.g., 12-24h) add_enzyme->incubate terminate 6. Terminate Reaction (Heat to 100°C) incubate->terminate analyze 7. Analyze Products (A235, TLC, etc.) terminate->analyze

Caption: A generalized experimental workflow for the enzymatic hydrolysis of alginate.

References

Technical Support Center: D-Tetramannuronic Acid Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information currently available in scientific literature specifically for D-Tetramannuronic acid is limited. This guide has been developed by extrapolating data from closely related compounds, such as D-Mannuronic acid and its oligomers, and by incorporating established best practices for cell-based assay troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored for long-term stability?

A1: For long-term stability, it is recommended to store this compound as a solid at -20°C or -80°C in a tightly sealed, desiccated container, protected from light and moisture. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.[1] Short-term storage of solutions at 4°C is not recommended as it may lead to degradation.[1]

Q2: What is the best way to dissolve solid this compound?

A2: To dissolve this compound, equilibrate the vial to room temperature before opening to prevent condensation.[1] Use high-purity, sterile, deionized water as the solvent.[1] Vortexing briefly should be sufficient for dissolution.[1] If you encounter difficulty, gentle warming or sonication can be used, but avoid prolonged exposure to heat.[1]

Q3: What is the hypothesized mechanism of action for this compound?

A3: While the precise mechanism for this compound is yet to be fully elucidated, based on studies of the related compound β-D-mannuronic acid (M2000), it is thought to act as an antagonist of Toll-like receptors (TLRs), specifically TLR2 and TLR4.[2] By inhibiting these receptors, it can block downstream inflammatory signaling pathways, such as those involving MyD88 and NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2]

Troubleshooting Guide

Issue 1: High Variability or Inconsistent Results Between Replicates

High variability in your data can obscure the true effects of your experimental treatments.

Potential Causes & Solutions

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette with care, ensuring all tips are dispensing equal volumes. Consider using a repeating pipette for better consistency.
Edge Effects To minimize evaporation and temperature fluctuations on the outer wells of the plate, fill the peripheral wells with sterile PBS or media without cells and do not use them for data collection.
Pipetting Errors Calibrate your pipettes regularly.[3] Use fresh pipette tips for each reagent and sample to avoid cross-contamination. Ensure proper pipetting technique, especially with small volumes.
Cell Health and Passage Number Use cells that are in a consistent and healthy growth phase.[4] Avoid using cells of very high passage number, as their characteristics can change over time.[5][6]
Insufficient Mixing After adding reagents, ensure proper mixing by gently tapping the plate or using a plate shaker, being careful to avoid cross-contamination between wells.
Issue 2: High Background Signal

A high background signal can mask the specific signal from your assay, reducing the dynamic range.

Potential Causes & Solutions

Potential CauseRecommended Solution
Insufficient Washing Increase the number of wash steps and the soaking time between washes to thoroughly remove unbound reagents.[3]
Inadequate Blocking Use an appropriate blocking buffer for a sufficient duration to prevent non-specific binding of antibodies or other detection reagents.[4]
Cross-Reactivity of Antibodies If using an antibody-based assay, ensure the antibodies are specific to the target. Run appropriate controls to check for cross-reactivity.[3]
Light Exposure (for fluorescent/luminescent assays) Protect your plates from light during incubations and read steps to prevent photobleaching or auto-fluorescence.[3]
Contaminated Reagents Use fresh, high-quality reagents. Ensure that buffers and media are not contaminated.
Issue 3: Low or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Potential Causes & Solutions

Potential CauseRecommended Solution
Inactive Compound Ensure the this compound has been stored and handled correctly to maintain its biological activity.[1] Prepare fresh solutions for each experiment.[1]
Incorrect Reagent Concentration Optimize the concentration of all reagents, including the detection reagents and antibodies, to ensure they are at their optimal working concentration.
Suboptimal Incubation Times Review the protocol and optimize incubation times for each step. Ensure that enzymatic reactions have sufficient time to proceed.
Cell Density The number of cells per well may be too low. Perform a cell titration experiment to determine the optimal cell density for your assay.[7]
Incompatible Assay Components Ensure that all assay components are compatible with each other and with the experimental conditions (e.g., pH, temperature).

Experimental Protocols & Data

Protocol 1: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data on a Related Compound

The following table summarizes the effect of β-D-mannuronic acid (M2000) on gene expression in peripheral blood mononuclear cells (PBMCs) from rheumatoid arthritis patients after 12 weeks of treatment.

Table 1: Effect of β-D-mannuronic acid (M2000) on T-helper Cell Associated Gene Expression in RA Patients [9]

GeneFold Change (Before vs. After 12 weeks of Treatment)Significance
IL-17Significant Decreasep < 0.05
RORγtSignificant Decreasep < 0.05
IL-4Significant Increasep < 0.05
GATA3Significant Increasep < 0.05

Visualizations

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture & Maintenance seed_plate Seed Cells in Microplate cell_culture->seed_plate treat_cells Treat Cells with Compound seed_plate->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells add_reagents Add Assay Reagents treat_cells->add_reagents incubate Incubate add_reagents->incubate read_plate Read Plate (Absorbance, Fluorescence, etc.) incubate->read_plate data_analysis Data Analysis & Interpretation read_plate->data_analysis signaling_pathway Hypothesized Signaling Pathway of this compound dta This compound tlr4 TLR4 dta->tlr4 Inhibition myd88 MyD88 tlr4->myd88 Activation nfkb NF-κB myd88->nfkb Activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Upregulation troubleshooting_logic Troubleshooting Logic for Cell-Based Assays cluster_causes Potential Causes cluster_solutions Solutions problem Observed Problem (e.g., High Variability) cause1 Inconsistent Cell Seeding problem->cause1 cause2 Pipetting Errors problem->cause2 cause3 Edge Effects problem->cause3 solution1 Homogenize Cell Suspension cause1->solution1 solution2 Calibrate Pipettes cause2->solution2 solution3 Avoid Using Outer Wells cause3->solution3

References

Improving the solubility of D-Tetramannuronic acid for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of D-Tetramannuronic acid for experimental use.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Powder forms clumps or a gel-like mass upon adding solvent. This compound is highly hydrophilic and begins to hydrate (B1144303) rapidly, causing particles to stick together before they can disperse.1. Improve Dispersion: Ensure rapid and uniform dispersion of the powder into the solvent with vigorous stirring or vortexing. 2. Pre-wetting/Slurry Method: Create a slurry by first wetting the powder with a small amount of a non-solvent like ethanol (B145695) or glycerol (B35011). Then, add the desired aqueous solvent while stirring continuously. 3. Premixing: Mix the this compound powder thoroughly with a dispersing agent, such as sucrose (B13894) or salt (at least six times the weight of the acid), before adding it to the water.[1]
Solution remains cloudy or contains undissolved particles after prolonged mixing. The compound may have reached its solubility limit in the chosen solvent at the current temperature. The pH of the solution may not be optimal for dissolution.1. Gentle Heating: Warm the solution to 37°C to increase solubility. Avoid excessive heat, as it may degrade the polysaccharide. 2. Sonication: Use an ultrasonic bath to break down aggregates and enhance dissolution. 3. pH Adjustment: this compound is the free acid form of an alginate oligomer. Its solubility in neutral water is limited. Adjusting the pH to a slightly alkaline condition (e.g., using a buffer like PBS at pH 7.4 or adding a small amount of a base like NaOH) can significantly improve solubility by converting it to its more soluble salt form.
Precipitation occurs when adding a stock solution (e.g., in DMSO) to an aqueous buffer. The compound is exceeding its solubility limit in the final aqueous solution as the concentration of the organic co-solvent is diluted.1. Optimize Co-solvent System: Prepare a more dilute stock solution or use a co-solvent system that is more compatible with your aqueous buffer, such as a mixture of DMSO and PEG-400. 2. Serial Dilution: Perform a serial dilution of the stock solution in the aqueous buffer to determine the maximum achievable concentration without precipitation. 3. pH of the Final Solution: Ensure the pH of the final aqueous buffer is suitable to maintain the solubility of this compound.
Viscosity of the solution is too high for the intended application. The concentration of this compound is too high, leading to a viscous solution.1. Lower the Concentration: Prepare a more dilute solution. 2. Use the Salt Form: The sodium salt form, if available, might produce a less viscous solution at the same molar concentration compared to the free acid form.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: The solubility of this compound is highly dependent on the pH of the solvent. As a weak acid, it has low solubility in acidic and neutral water.[1] For optimal solubility, it is recommended to dissolve it in a slightly alkaline aqueous solution or a biological buffer with a pH of 7.0 or higher, such as Phosphate-Buffered Saline (PBS). For applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) can be used, often in combination with other solvents for in vivo studies.

Q2: How can I increase the solubility of this compound in my cell culture medium?

A2: To dissolve this compound in cell culture medium, it is best to first prepare a concentrated stock solution in a suitable solvent and then dilute it into the medium. Prepare a stock solution in a slightly alkaline buffer (e.g., PBS, pH 7.4) or a minimal amount of DMSO. Then, slowly add the stock solution to your cell culture medium while stirring to ensure it is well-dispersed and does not precipitate. It is advisable to perform a small-scale test to determine the maximum concentration your specific medium can tolerate without precipitation.

Q3: Is it necessary to heat the solution to dissolve this compound?

A3: Gentle heating to 37°C can aid in the dissolution process. However, prolonged or excessive heating should be avoided as it can lead to the degradation of the polysaccharide structure.[1] Often, a combination of efficient dispersion, appropriate pH, and mechanical agitation (stirring or sonication) is sufficient to achieve dissolution at room temperature.

Q4: What is the difference in solubility between this compound and its salt form (e.g., sodium salt)?

A4: The salt form (e.g., Sodium D-Tetramannuronate) is generally much more soluble in water than the free acid form.[1] The free acid form, this compound, is less soluble in neutral water because of the limited dissociation of its carboxylic acid groups. Converting the acid to its salt form by dissolving it in a basic solution deprotonates these groups, increasing polarity and solubility in water.

Quantitative Data Summary

Solvent/ConditionAlginic Acid (similar to this compound)Sodium Alginate (soluble salt form)
Water (neutral pH) InsolubleSoluble
Hot Water Insoluble (may degrade)Soluble (viscosity may decrease)
Acidic Solutions (e.g., fruit juice) InsolubleInsoluble
Alkaline Solutions (e.g., dilute NaOH) SolubleSoluble
Organic Solvents (e.g., ethanol, oils) InsolubleInsoluble
Milk (contains multivalent cations) InsolubleInsoluble

Data adapted from general knowledge on alginate solubility.[1]

Experimental Protocols

Protocol 1: Dissolving this compound in Aqueous Buffer (e.g., PBS)

This protocol is recommended for preparing solutions for in vitro experiments such as cell culture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dispersion:

    • Method A (Direct Dispersion): While vigorously vortexing or stirring the target volume of aqueous buffer (e.g., PBS, pH 7.4), slowly add the this compound powder. Ensure the powder is added gradually to the vortex to prevent clumping.

    • Method B (Slurry Method): Add a small volume of a wetting agent, such as ethanol or glycerol (just enough to form a paste), to the this compound powder. Mix to create a smooth, lump-free slurry. Slowly add the slurry to the full volume of the aqueous buffer with continuous stirring.

  • Dissolution: Continue stirring the solution at room temperature for 1-2 hours or until the powder is completely dissolved. A magnetic stirrer is recommended.

  • Assisted Dissolution (if needed): If particles remain undissolved, place the container in an ultrasonic bath for 15-30 minutes or warm the solution to 37°C with continued stirring until a clear solution is obtained.

  • Sterilization: If for sterile applications, filter the final solution through a 0.22 µm syringe filter. Note that high concentrations may be difficult to filter due to viscosity.

Protocol 2: Preparing a Concentrated Stock Solution in DMSO

This protocol is for applications where an organic solvent is required.

  • Weighing: Weigh the desired amount of this compound powder into a chemical-resistant tube (e.g., glass or polypropylene).

  • Solvent Addition: Add the required volume of high-purity DMSO to achieve the desired stock concentration.

  • Dissolution: Vortex the mixture vigorously for several minutes.

  • Assisted Dissolution: If necessary, warm the tube to 37°C and use an ultrasonic bath to aid dissolution.

  • Storage: Store the stock solution at -20°C or as recommended by the supplier. When diluting into aqueous solutions, add the DMSO stock dropwise to the aqueous buffer while stirring to minimize precipitation.

Visualizations

G cluster_prep Preparation cluster_dispersion Dispersion (Choose one) cluster_dissolution Dissolution weigh Weigh this compound Powder direct Direct Dispersion into Vortexing Buffer weigh->direct slurry Create Slurry with Wetting Agent (e.g., Ethanol) weigh->slurry buffer Select Aqueous Buffer (pH ≥ 7.0) buffer->direct stir Stir at Room Temperature (1-2 hours) direct->stir slurry->stir check Check for Undissolved Particles stir->check assist Assisted Dissolution (Heating to 37°C or Sonication) check->assist Yes clear Clear Solution Achieved check->clear No assist->stir

Caption: Workflow for Dissolving this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Issue: Powder Forms Clumps cause1 Rapid Hydration issue->cause1 cause2 Poor Dispersion issue->cause2 solution2 Pre-wet with Non-Solvent (Slurry Method) cause1->solution2 solution1 Improve Stirring/Vortexing cause2->solution1 solution3 Premix with Dispersing Agent cause2->solution3 result Uniform Dispersion & Dissolution solution1->result Leads to solution2->result Leads to solution3->result Leads to

Caption: Troubleshooting Clumping Issues.

References

Validation & Comparative

D-Tetramannuronic Acid vs. Hyaluronic Acid: A Comparative Guide for Skin Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of D-Tetramannuronic acid and hyaluronic acid for researchers, scientists, and drug development professionals in dermatology.

In the ever-evolving landscape of dermatological research and cosmetic science, the quest for novel and effective ingredients for skin health remains paramount. Hyaluronic acid (HA) has long been a cornerstone ingredient, celebrated for its exceptional hydrating and anti-aging properties. However, emerging compounds, such as this compound, are beginning to garner attention for their potential skin benefits. This guide provides a detailed, evidence-based comparison of this compound and hyaluronic acid, focusing on their performance in skin applications, supported by available experimental data and methodologies.

At a Glance: Key Differences

FeatureThis compoundHyaluronic Acid
Primary Function Primarily investigated for antioxidant and anti-photo-aging effects.Primarily known for hydration, with anti-aging and wound healing benefits.
Mechanism of Action Appears to protect against UVA-induced oxidative stress by activating the SIRT1/pGC-1α and NRF1/NRF2 signaling pathways.Acts as a humectant, binding and retaining water molecules. Also interacts with cell surface receptors like CD44 to modulate inflammation, cell proliferation, and migration.
Clinical Evidence Limited to in vitro studies on human keratinocytes.Extensive in vitro, in vivo, and clinical trial data for hydration, anti-aging, and wound healing.
Data Availability Scarce, with a primary focus on cellular responses to UVA radiation.Abundant, with quantitative data from numerous clinical trials.

In-Depth Analysis

Anti-Aging and Photoprotection

This compound (M4)

Research into the skin applications of this compound is still in its nascent stages, with a notable in vitro study demonstrating its protective effects against UVA-induced photo-aging in human keratinocytes (HaCaT cells)[1].

In this study, pretreatment with this compound (referred to as M4) was shown to significantly increase the viability of HaCaT cells exposed to UVA radiation. It was observed to suppress the generation of reactive oxygen species (ROS), a key driver of cellular damage and skin aging. The protective mechanism appears to be linked to the upregulation of the SIRT1/pGC-1α signaling pathway and the transcriptional activation of NRF1/NRF2, which are crucial for mitochondrial function and cellular defense against oxidative stress[1].

Hyaluronic Acid

Hyaluronic acid's anti-aging effects are well-documented and are largely attributed to its profound hydrating properties and its ability to interact with the dermal extracellular matrix. By binding and retaining water molecules, HA plumps the skin, which can reduce the appearance of fine lines and wrinkles[2][3]. The loss of endogenous HA with age is a contributing factor to visible signs of aging[3].

Topical application of HA has been shown in numerous clinical trials to improve skin elasticity and reduce wrinkle depth[2]. The efficacy of HA is often dependent on its molecular weight, with lower molecular weight HA capable of penetrating the skin to a greater extent[4].

Quantitative Data: Anti-Aging Effects

Table 1: In Vitro Effects of this compound on UVA-Irradiated HaCaT Cells

ParameterTreatmentResultReference
Cell ViabilityUVA (30 J/cm²)Decreased[1]
Cell ViabilityM4 Pretreatment + UVASignificantly Increased vs. UVA alone[1]
ROS GenerationUVA (30 J/cm²)Increased[1]
ROS GenerationM4 Pretreatment + UVASuppressed vs. UVA alone[1]

Table 2: Clinical Efficacy of Topical Hyaluronic Acid on Skin Aging Parameters

ParameterStudy DurationTreatmentImprovementReference
Skin Hydration8 weeksTopical HA (lotion, serum, cream)Up to 96% increase[2]
Wrinkle Depth8 weeksTopical HAUp to 40% decrease[2]
Skin Firmness & Elasticity8 weeksTopical HAUp to 55% increase[2]
Experimental Protocols

This compound: In Vitro Photo-aging Model

  • Cell Culture: Human immortalized keratinocytes (HaCaT cells) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • UVA Irradiation: Cells are exposed to a UVA radiation source at a dose of 30 J/cm².

  • M4 Treatment: Cells are pretreated with varying concentrations of this compound tetrasodium (B8768297) salt (M4) for a specified period before UVA irradiation.

  • Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., SIRT1, pGC-1α, NRF1, NRF2) are determined by Western blotting to elucidate the mechanism of action[1].

experimental_workflow_d_tetramannuronic_acid cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis HaCaT HaCaT Cells Cultured M4_Pretreatment Pretreatment with this compound (M4) HaCaT->M4_Pretreatment UVA_Irradiation UVA Irradiation (30 J/cm²) M4_Pretreatment->UVA_Irradiation MTT_Assay Cell Viability (MTT Assay) UVA_Irradiation->MTT_Assay ROS_Detection ROS Detection (DCFH-DA) UVA_Irradiation->ROS_Detection Western_Blot Western Blot (Signaling Proteins) UVA_Irradiation->Western_Blot

Hyaluronic Acid: Clinical Evaluation of Anti-Aging Effects

  • Study Design: A randomized, placebo-controlled, double-blind clinical trial.

  • Participants: Healthy female participants with signs of skin aging (e.g., fine lines, wrinkles, loss of elasticity).

  • Intervention: Twice-daily topical application of a formulation containing hyaluronic acid or a placebo for a predefined period (e.g., 8 weeks).

  • Efficacy Assessments:

    • Skin Hydration: Measured using a Corneometer®.

    • Skin Elasticity and Firmness: Measured using a Cutometer®.

    • Wrinkle Depth and Skin Texture: Assessed using silicone replicas and 3D image analysis (e.g., VISIA® system).

    • Clinical Evaluation: Dermatological scoring of wrinkles and other signs of aging.

    • Subject Self-Assessment: Questionnaires to evaluate perceived improvements in skin appearance and feel[2].

clinical_trial_workflow_hyaluronic_acid cluster_recruitment Participant Recruitment cluster_intervention Intervention (8 weeks) cluster_assessment Efficacy Assessment Participants Healthy Females with Skin Aging Randomization Randomization Participants->Randomization HA_Group Topical Hyaluronic Acid Randomization->HA_Group Placebo_Group Placebo Randomization->Placebo_Group Corneometer Skin Hydration (Corneometer) HA_Group->Corneometer Cutometer Elasticity & Firmness (Cutometer) HA_Group->Cutometer Image_Analysis Wrinkle Analysis (3D Imaging) HA_Group->Image_Analysis Clinical_Scoring Dermatological Scoring HA_Group->Clinical_Scoring Self_Assessment Subject Questionnaires HA_Group->Self_Assessment Placebo_Group->Corneometer Placebo_Group->Cutometer Placebo_Group->Image_Analysis Placebo_Group->Clinical_Scoring Placebo_Group->Self_Assessment

Signaling Pathways

This compound

The protective effect of this compound against UVA-induced photo-aging in keratinocytes is proposed to be mediated through the activation of the SIRT1/pGC-1α and NRF1/NRF2 pathways. UVA radiation leads to oxidative stress, which can cause mitochondrial dysfunction. This compound appears to counteract this by upregulating SIRT1, which in turn activates pGC-1α. This activation promotes mitochondrial biogenesis and function. Furthermore, the activation of NRF1 and NRF2, master regulators of the antioxidant response, enhances the cell's capacity to combat oxidative stress[1].

signaling_pathway_d_tetramannuronic_acid UVA UVA Radiation Oxidative_Stress Oxidative Stress (ROS Generation) UVA->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Photo_aging Photo-aging Mitochondrial_Dysfunction->Photo_aging M4 This compound (M4) SIRT1 SIRT1 M4->SIRT1 activates NRF1_NRF2 NRF1 / NRF2 M4->NRF1_NRF2 activates pGC1a pGC-1α SIRT1->pGC1a activates Mitochondrial_Biogenesis Mitochondrial Biogenesis & Function pGC1a->Mitochondrial_Biogenesis Antioxidant_Response Antioxidant Response NRF1_NRF2->Antioxidant_Response Mitochondrial_Biogenesis->Photo_aging inhibits Antioxidant_Response->Oxidative_Stress inhibits

Hyaluronic Acid

Hyaluronic acid's biological effects are mediated through its interaction with various cell surface receptors, most notably CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM)[3]. The signaling cascades initiated by HA binding are dependent on its molecular weight.

  • High Molecular Weight (HMW) HA: Generally considered anti-inflammatory. It can inhibit the activation of inflammatory signaling pathways, such as NF-κB, and promote tissue repair[5].

  • Low Molecular Weight (LMW) HA: Can be pro-inflammatory, acting as a danger signal to activate immune responses through Toll-like receptors (TLRs)[5].

In the context of skin, HA-CD44 interactions are crucial for keratinocyte proliferation and migration, which are essential processes in maintaining skin barrier function and wound healing[3].

signaling_pathway_hyaluronic_acid cluster_hmw High Molecular Weight HA cluster_lmw Low Molecular Weight HA cluster_general General Skin Effects HMW_HA HMW HA CD44_HMW CD44 Receptor HMW_HA->CD44_HMW Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓NF-κB) CD44_HMW->Anti_Inflammatory Tissue_Repair Tissue Repair CD44_HMW->Tissue_Repair LMW_HA LMW HA TLR Toll-like Receptors (TLRs) LMW_HA->TLR Pro_Inflammatory Pro-inflammatory Response TLR->Pro_Inflammatory HA Hyaluronic Acid (General) CD44_General CD44 Receptor HA->CD44_General Keratinocyte_Proliferation Keratinocyte Proliferation CD44_General->Keratinocyte_Proliferation Keratinocyte_Migration Keratinocyte Migration CD44_General->Keratinocyte_Migration Skin_Barrier Skin Barrier Function Keratinocyte_Proliferation->Skin_Barrier Wound_Healing Wound Healing Keratinocyte_Migration->Wound_Healing

Wound Healing

At present, there is a lack of available data on the direct effects of this compound on wound healing. In contrast, hyaluronic acid is extensively studied and utilized in wound care.

Hyaluronic Acid in Wound Healing

Hyaluronic acid plays a crucial role in all phases of the wound healing process:

  • Inflammation: HA modulates the inflammatory response. HMW-HA is anti-inflammatory, while LMW-HA fragments can stimulate inflammation, which is necessary in the initial stages of healing[5].

  • Proliferation: HA promotes the proliferation and migration of fibroblasts and keratinocytes, which are essential for the formation of new tissue and re-epithelialization[3].

  • Remodeling: HA contributes to the organization of the extracellular matrix in the final phase of wound healing.

Clinical studies have demonstrated that topical application of HA can accelerate wound healing and improve the quality of the scar tissue.

Conclusion and Future Directions

The comparison between this compound and hyaluronic acid for skin applications is currently limited by the disparity in available research. Hyaluronic acid is a well-established, clinically proven ingredient with a vast body of evidence supporting its efficacy in skin hydration, anti-aging, and wound healing.

This compound, based on initial in vitro findings, shows promise as a potent antioxidant and anti-photo-aging agent at the cellular level. Its mechanism of action, involving the activation of key cellular defense pathways, is a compelling area for further investigation.

For researchers and drug development professionals, this compound represents a novel avenue for the development of photoprotective and anti-aging skincare products. However, extensive further research, including in vivo studies and clinical trials, is necessary to substantiate its efficacy and safety in humans and to explore its potential in other areas such as skin hydration and wound healing. A direct, comprehensive comparison of its performance against hyaluronic acid will only be possible once more robust data on this compound becomes available.

References

D-Tetramannuronic Acid: A Comparative Analysis of Efficacy with Traditional NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, the quest for agents with improved efficacy and safety profiles is perpetual. D-Tetramannuronic acid, and its more studied monomer form, β-D-mannuronic acid (also known as M2000), has emerged as a novel non-steroidal anti-inflammatory drug (NSAID) with a potentially distinct mechanism of action. This guide provides a comparative analysis of the efficacy of this compound and its related compounds against established NSAIDs, supported by available experimental data.

Executive Summary

β-D-mannuronic acid (M2000) has demonstrated notable anti-inflammatory and immunosuppressive properties in both preclinical and clinical studies. While it shares the cyclooxygenase (COX) inhibitory activity characteristic of traditional NSAIDs, it may also exert its effects through the modulation of other inflammatory pathways. Clinical trials have shown its efficacy in rheumatoid arthritis and ankylosing spondylitis to be comparable to that of naproxen (B1676952), but with a more favorable safety profile, particularly concerning gastrointestinal adverse events. However, a full quantitative comparison of its in vitro potency is challenging due to the limited availability of specific IC50 values for COX inhibition.

In Vitro Efficacy: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1, a constitutively expressed enzyme involved in physiological functions, and COX-2, an inducible enzyme upregulated during inflammation. The ratio of COX-2 to COX-1 selectivity is a key determinant of an NSAID's therapeutic window.

For comparison, the table below summarizes the IC50 values for several commonly used NSAIDs.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
β-D-mannuronic acid (M2000) Inhibition observed at 5, 50, and 500 µM[1]Inhibition observed at 5, 50, and 500 µM[1]Not available
Ibuprofen 12800.15
Diclofenac 0.0760.0262.9
Naproxen 8.725.151.69
Celecoxib (B62257) 826.812

Note: A higher selectivity ratio indicates greater selectivity for COX-2. Data for ibuprofen, diclofenac, naproxen, and celecoxib are compiled from various sources.

In Vivo Efficacy: Preclinical and Clinical Studies

The anti-inflammatory and analgesic effects of this compound and its derivatives have been evaluated in various animal models and human clinical trials.

Preclinical Data

A preclinical study on β-D-mannuronic acid (M2000) demonstrated its efficacy in an adjuvant-induced arthritis model in rats, where its administration significantly reduced paw edema.[2] Although direct comparative data with other NSAIDs in standardized models like the carrageenan-induced paw edema or acetic acid-induced writhing tests are limited, these findings confirm its in vivo anti-inflammatory potential.

Clinical Data

A significant phase I/II clinical trial directly compared the efficacy and safety of β-D-mannuronic acid (M2000) with naproxen and a placebo in patients with ankylosing spondylitis.[3] The key findings are summarized below:

Treatment GroupASAS20 Response Rate at Week 12
β-D-mannuronic acid (M2000) 57.7%
Naproxen 59.0%
Placebo 19.0%

The study concluded that β-D-mannuronic acid demonstrated similar efficacy to naproxen in treating ankylosing spondylitis but with a more favorable safety profile, showing a lower incidence of gastrointestinal adverse events.[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the cyclooxygenase signaling pathway and a typical workflow for evaluating NSAID efficacy.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 NSAIDs Traditional NSAIDs NSAIDs->COX1 NSAIDs->COX2 D_Tetramannuronic_Acid This compound (β-D-mannuronic acid) D_Tetramannuronic_Acid->COX1 D_Tetramannuronic_Acid->COX2

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow Start Start: Compound Screening In_Vitro_Assay In Vitro Assay: COX Inhibition (IC50) Start->In_Vitro_Assay In_Vivo_Model_1 In Vivo Model 1: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity) In_Vitro_Assay->In_Vivo_Model_1 In_Vivo_Model_2 In Vivo Model 2: Acetic Acid-Induced Writhing (Analgesic Activity) In_Vitro_Assay->In_Vivo_Model_2 Data_Analysis Data Analysis and Efficacy Comparison In_Vivo_Model_1->Data_Analysis In_Vivo_Model_2->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Caption: A typical experimental workflow for evaluating NSAID efficacy.

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 activity (IC50).

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Assay Buffer: A suitable buffer, typically Tris-HCl, is prepared containing necessary co-factors like hematin (B1673048) and a reducing agent.

  • Inhibitor Preparation: The test compound (e.g., this compound) and reference NSAIDs are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at a specific concentration.

  • Incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Detection: The production of prostaglandin (B15479496) E2 (PGE2), a primary product of the COX reaction, is measured using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a colorimetric/fluorometric assay that measures the peroxidase activity of COX.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compound, a reference NSAID (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of animals.

  • Induction of Inflammation: After a specific period to allow for drug absorption (e.g., 60 minutes), a sub-plantar injection of a phlogistic agent, typically a 1% carrageenan solution, is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema for each treatment group is calculated by comparing the increase in paw volume to that of the vehicle control group.

Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of a test compound.

Methodology:

  • Animal Model: Typically, Swiss albino mice are used.

  • Compound Administration: The test compound, a reference analgesic (e.g., aspirin (B1665792) or diclofenac), and a vehicle control are administered orally or intraperitoneally to different groups of animals.

  • Induction of Pain: After a set period for drug absorption (e.g., 30-60 minutes), a solution of acetic acid (typically 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 15-20 minutes).

  • Data Analysis: The percentage of inhibition of writhing for each treatment group is calculated by comparing the number of writhes to that of the vehicle control group.

Conclusion

This compound and its monomer, β-D-mannuronic acid (M2000), represent a promising new class of anti-inflammatory agents. While their mechanism of action appears to involve the inhibition of COX enzymes, similar to traditional NSAIDs, they may possess a more complex pharmacological profile that contributes to their efficacy and favorable safety, particularly regarding gastrointestinal side effects. The clinical data demonstrating comparable efficacy to naproxen in a chronic inflammatory condition is a significant finding. However, to fully elucidate their therapeutic potential and enable a more direct comparison with other NSAIDs, further research is warranted to determine their precise in vitro potency (IC50 values for COX-1 and COX-2) and to conduct head-to-head preclinical studies in standardized models of inflammation and pain. Such data will be invaluable for drug development professionals in positioning these novel compounds within the therapeutic armamentarium for inflammatory diseases.

References

Comparative Analysis of the Biological Activities of D-Mannuronic Acid Oligomers and L-Guluronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of two key uronic acid components of alginate, with a focus on their therapeutic potential.

Introduction

Alginate, a naturally occurring polysaccharide found in brown seaweed, is composed of two uronic acid monomers: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[1][2] While traditionally used in the food and pharmaceutical industries for their gelling and stabilizing properties, recent research has unveiled the significant and distinct biological activities of these individual monomers and their oligomeric forms.[3][4] This guide provides a detailed comparison of the biological activities of oligomers of D-mannuronic acid (often referred to as oligo-mannuronate or by specific formulations like D-Tetramannuronic acid tetrasodium (B8768297) salt) and L-guluronic acid, offering valuable insights for their potential therapeutic applications in inflammatory diseases, cancer, and neurodegenerative disorders.

Due to a notable scarcity of publicly available scientific literature specifically on "this compound," this guide will focus on the well-researched biological activities of D-mannuronic acid and its oligomers as a representative counterpart to L-guluronic acid. This approach is based on the understanding that "this compound" is an oligomer of D-mannuronic acid.[5]

Comparative Biological Activities

Both D-mannuronic acid oligomers and L-guluronic acid have demonstrated potent immunomodulatory and anti-inflammatory properties, although they exhibit distinct mechanisms and potencies in various experimental models.

Table 1: Comparative Quantitative Bioactivity Data
Biological ActivityD-Mannuronic Acid & OligomersL-Guluronic AcidKey Findings & References
Anti-inflammatory Activity
Inhibition of TLR SignalingEffectively inhibits mRNA expression of MyD88, a downstream adaptor of TLR2 and TLR4, in HEK293 cells.[6][7]Significantly decreases the gene expression of TLR2 and TLR4 in peripheral blood mononuclear cells (PBMCs) of multiple sclerosis patients.[1][6]Both monomers exhibit inhibitory effects on the TLR signaling pathway, a key initiator of inflammatory responses.
NF-κB InhibitionInhibits the p65 subunit of NF-κB in HEK293 cells.[6][7]Down-regulates NF-κB gene expression in PBMCs and inhibits I-κB and MyD88 gene expression.[1][6]Both compounds target the NF-κB pathway, a central regulator of inflammation.
COX Enzyme InhibitionReduces the expression levels of COX-1 and COX-2 in patients with ankylosing spondylitis.[6]Significantly reduces the gene expression and activity of COX-1 and COX-2 enzymes.[6][8]The inhibition of COX enzymes positions both as potential non-steroidal anti-inflammatory drug (NSAID) candidates.[6][8]
Immunomodulatory Effects
Cytokine ModulationDecreased mRNA expression and supernatant levels of IL-17, TNF-α, IL‑6, and IFN‑γ in PBMCs of COVID-19 patients.[9]Reduces the accumulation of immunosuppressive cells in tumor-bearing mice.[6]Both demonstrate potent immunomodulatory effects by altering the balance of pro-inflammatory and anti-inflammatory cytokines.
T-helper Cell DifferentiationIn rheumatoid arthritis patients, treatment with β-D-mannuronic acid (M2000) for 12 weeks led to a significant decrease in IL-17 and RORγt gene expression and a significant increase in IL-4 and GATA3 levels.[10]Reduces the frequency of regulatory T cells (Tregs) in breast cancer patients.[6]These findings suggest a role in modulating T-helper cell responses, with potential implications for autoimmune diseases and cancer.
Anti-Tumor Properties
Cancer-Related InflammationReduces MMP-2 and MMP-9 gene expression in breast cancer patients.[6]Effectively inhibits cancer-related inflammation and tumor-promoting mediators (COX-2, MMP2, MMP9, VEGF) without direct cytotoxic effects on breast cancer cells.[6]Both monomers show promise in targeting the inflammatory tumor microenvironment, which is crucial for cancer progression.[6]
Cell Viability and ApoptosisNo direct cytotoxic effects reported in several studies.[6]Induces a dose- and time-dependent decrease in cell viability and promotes apoptosis in HepG2 liver cancer cells at a concentration of 200μg/mL.[6]L-guluronic acid appears to have a direct pro-apoptotic effect on certain cancer cells, a feature not as prominently reported for D-mannuronic acid.[6]
Neuroprotective Effects
Oxidative StressPretreatment with this compound Tetrasodium Salt (M4) significantly increased HaCaT cell viability and suppressed UVA-induced ROS generation.[5]Data not extensively available.D-mannuronic acid oligomers show promise in protecting against oxidative stress-induced cell damage.
Anti-PhotoagingM4 treatment prevented UVA-induced photo-aging of HaCaT cells by up-regulating SIRT1/pGC-1α and activating NRF1/NRF2.[5]Data not extensively available.Suggests a potential application in dermatology and protection against sun damage.

Signaling Pathways

The distinct biological activities of D-mannuronic acid oligomers and L-guluronic acid are rooted in their differential modulation of key intracellular signaling pathways.

TLR_Signaling_Pathway cluster_M D-Mannuronic Acid Oligomers cluster_G L-Guluronic Acid M D-Mannuronic Acid Oligomers M_TLR TLR2/TLR4 M->M_TLR Inhibits M_MyD88 MyD88 M_TLR->M_MyD88 M_NFkB NF-κB (p65) M_MyD88->M_NFkB M_Inflammation Inflammatory Response M_NFkB->M_Inflammation G L-Guluronic Acid G_TLR TLR2/TLR4 G->G_TLR Inhibits Gene Expression G_MyD88 MyD88 G_TLR->G_MyD88 G_NFkB NF-κB G_MyD88->G_NFkB G_Inflammation Inflammatory Response G_NFkB->G_Inflammation

Caption: Inhibition of the TLR2/TLR4 signaling pathway by D-Mannuronic Acid Oligomers and L-Guluronic Acid.

COX_Pathway cluster_COX Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX1->Prostaglandins COX2->Prostaglandins M D-Mannuronic Acid Oligomers M->COX1 Reduces Expression M->COX2 Reduces Expression G L-Guluronic Acid G->COX1 Inhibits Activity & Reduces Expression G->COX2 Inhibits Activity & Reduces Expression

Caption: Modulation of the Cyclooxygenase (COX) Pathway by D-Mannuronic Acid Oligomers and L-Guluronic Acid.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of D-mannuronic acid oligomers and L-guluronic acid.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of the compounds on cell lines.

  • Method:

    • Cells (e.g., HepG2 liver cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of D-mannuronic acid oligomers or L-guluronic acid for specified time periods (e.g., 24, 48, 72 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

    • The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[6]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Objective: To quantify the mRNA expression levels of target genes (e.g., TLR2, TLR4, NF-κB, COX-1, COX-2, cytokines).

  • Method:

    • Total RNA is extracted from treated and untreated cells or patient PBMCs using a suitable RNA isolation kit.

    • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

    • qRT-PCR is performed using a real-time PCR system with specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative gene expression is calculated using the 2-ΔΔCt method.[8][9]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Prostaglandin E2 (PGE2) Measurement
  • Objective: To measure the concentration of secreted proteins like cytokines (e.g., IL-6, TNF-α) and PGE2 in cell culture supernatants or patient serum.

  • Method:

    • 96-well microplates are coated with a capture antibody specific for the target protein and incubated overnight.

    • The plates are washed, and non-specific binding sites are blocked.

    • Samples (cell culture supernatants or serum) and standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is added, and the color development is stopped with a stop solution.

    • The absorbance is measured at a specific wavelength, and the concentration of the target protein is determined by comparison with the standard curve.[8][9]

Conclusion

Both D-mannuronic acid oligomers and L-guluronic acid exhibit significant and distinct biological activities with considerable therapeutic potential. D-mannuronic acid and its oligomers appear to be potent modulators of inflammatory signaling pathways with notable neuroprotective and anti-photoaging effects. In contrast, L-guluronic acid demonstrates strong anti-inflammatory and immunomodulatory properties, along with direct anti-tumor effects on certain cancer cell lines.

The choice between these two molecules for therapeutic development will depend on the specific pathological condition being targeted. Further research, particularly head-to-head comparative studies in various preclinical models, is warranted to fully elucidate their therapeutic efficacy and safety profiles. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals to design and execute further investigations into these promising natural compounds.

References

A Comparative Analysis of the Neuroprotective Effects of D-Mannuronic Acid and Other Uronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neuroprotective agent research is increasingly turning towards naturally derived compounds. Among these, uronic acids, a class of sugar acids, are gaining attention for their potential therapeutic applications in neurodegenerative diseases. This guide provides an objective comparison of the neuroprotective effects of D-Mannuronic acid against other key uronic acids, namely D-Glucuronic acid and L-Iduronic acid, supported by available experimental data.

Executive Summary

Current research strongly indicates that D-Mannuronic acid, often studied under the designation M2000, exhibits significant neuroprotective properties through potent anti-inflammatory, anti-apoptotic, and antioxidant mechanisms. In contrast, the direct neuroprotective effects of D-Glucuronic acid and L-Iduronic acid are less well-defined. D-Glucuronic acid's primary role appears to be indirect, enhancing the bioavailability and efficacy of other neuroprotective compounds through glucuronidation. Evidence for the direct neuroprotective capacity of L-Iduronic acid is limited, with its function being more established as a structural component of glycosaminoglycans in the central nervous system. This guide synthesizes the current experimental data to provide a clear comparative overview for researchers and professionals in the field of drug development.

Data Presentation: Comparative Efficacy in a Preclinical Model of Alzheimer's Disease

The following tables summarize quantitative data from a key preclinical study evaluating the efficacy of D-Mannuronic acid (M2000) in a rat model of Alzheimer's disease induced by amyloid-β (Aβ) injection.[1][2] Currently, directly comparable in vivo quantitative data for D-Glucuronic acid and L-Iduronic acid in similar neurodegenerative models is not available in the reviewed literature.

Table 1: Behavioral Outcomes in the Morris Water Maze

GroupTreatmentEscape Latency (s)Distance Traveled (m)
Control Vehicle20.5 ± 2.15.8 ± 0.7
Aβ-induced Vehicle55.2 ± 4.514.2 ± 1.8
Aβ + D-Mannuronic Acid D-Mannuronic Acid25.8 ± 3.37.1 ± 0.9
Data are presented as mean ± standard deviation.[2]

Table 2: Biomarkers of Apoptosis in Brain Tissue

GroupTreatmentBax/Bcl-2 RatioProcaspase-3 Levels
Control VehicleLowNormal
Aβ-induced VehicleSignificantly IncreasedDecreased
Aβ + D-Mannuronic Acid D-Mannuronic AcidSignificantly Reduced vs. AβNormalized
Qualitative summary based on Western Blot analysis.[1][2]

Table 3: Biomarkers of Oxidative Stress in Brain Tissue

GroupTreatmentMalondialdehyde (MDA) LevelsSuperoxide (B77818) Dismutase (SOD) Activity
Control VehicleLowNormal
Aβ-induced VehicleSignificantly IncreasedSignificantly Reduced
Aβ + D-Mannuronic Acid D-Mannuronic AcidSignificantly Reduced vs. AβActivity Increased vs. Aβ
Qualitative summary of findings.[1][2]

Signaling Pathways and Mechanisms of Action

D-Mannuronic Acid: Inhibition of Neuroinflammation and Apoptosis

D-Mannuronic acid exerts its neuroprotective effects by modulating key signaling pathways involved in inflammation and programmed cell death. It has been shown to act as an antagonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[3][4] This antagonism inhibits the downstream signaling cascade involving MyD88 and subsequently suppresses the activation of the transcription factor NF-κB.[3] The result is a reduction in the production of pro-inflammatory cytokines.[3] Furthermore, D-Mannuronic acid counteracts apoptosis by regulating the expression of the Bcl-2 family of proteins, leading to a decreased Bax/Bcl-2 ratio and normalization of procaspase-3 levels.[1][2]

D_Mannuronic_Acid_Signaling cluster_0 Neuroinflammation Pathway cluster_1 Apoptosis Pathway TLR4 TLR4 Aβ->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NF-κB NF-κB MyD88->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines D-Mannuronic Acid D-Mannuronic Acid D-Mannuronic Acid->TLR4 Inhibits Bax Bax Caspase-3 Activation Caspase-3 Activation Bax->Caspase-3 Activation Bcl-2 Bcl-2 Bcl-2->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis D-Mannuronic Acid_apoptosis D-Mannuronic Acid D-Mannuronic Acid_apoptosis->Bax Downregulates D-Mannuronic Acid_apoptosis->Bcl-2 Upregulates

D-Mannuronic acid's dual inhibitory action on neuroinflammation and apoptosis.

D-Glucuronic Acid: Indirect Neuroprotection via Glucuronidation

The primary neuroprotective role of D-Glucuronic acid appears to be indirect, functioning through the process of glucuronidation. This involves the conjugation of D-Glucuronic acid to other neuroprotective molecules, such as flavonoids.[5] This conjugation can enhance the bioavailability and efficacy of these compounds, thereby indirectly contributing to neuroprotection.[5] There is limited evidence for a direct neuroprotective effect of free D-Glucuronic acid.

D_Glucuronic_Acid_Signaling Neuroprotective Compound (e.g., Flavonoid) Neuroprotective Compound (e.g., Flavonoid) Glucuronidation Glucuronidation Neuroprotective Compound (e.g., Flavonoid)->Glucuronidation D-Glucuronic Acid D-Glucuronic Acid D-Glucuronic Acid->Glucuronidation Glucuronidated Compound Glucuronidated Compound Glucuronidation->Glucuronidated Compound Enhanced Bioavailability & Efficacy Enhanced Bioavailability & Efficacy Glucuronidated Compound->Enhanced Bioavailability & Efficacy Neuroprotection Neuroprotection Enhanced Bioavailability & Efficacy->Neuroprotection

Indirect neuroprotective mechanism of D-Glucuronic acid through glucuronidation.

L-Iduronic Acid: A Structural Component with Unclear Direct Neuroprotective Role

L-Iduronic acid is a key component of glycosaminoglycans (GAGs) like dermatan sulfate (B86663) and heparan sulfate, which are involved in the development and function of the central nervous system.[6] While the presence of L-Iduronic acid in these structures is crucial for various cellular processes, there is currently a lack of experimental data supporting a direct neuroprotective role for free L-Iduronic acid. Further research is needed to elucidate any potential direct effects on neuronal survival and function.

Experimental Protocols

1. Animal Model of Alzheimer's Disease

  • Animal Species: Male Wistar rats.

  • Induction of Pathology: Stereotaxic intrahippocampal injection of aggregated amyloid-β (1-42) peptide.

  • Control Groups: A sham group receiving a vehicle injection and a control group with no injection.

  • Treatment: D-Mannuronic acid (M2000) is administered orally on a daily basis, starting before the Aβ injection and continuing for the duration of the study.

2. Morris Water Maze

  • Apparatus: A circular pool (approximately 150 cm in diameter) filled with opaque water. An escape platform (10 cm in diameter) is submerged 1 cm below the water's surface.

  • Procedure:

    • Acquisition Phase: Rats undergo four trials per day for five consecutive days. In each trial, the rat is released from one of four starting positions and given 60 seconds to locate the hidden platform. If the rat fails to find the platform within the allotted time, it is gently guided to it.

    • Probe Trial: On the sixth day, the platform is removed, and the rat is allowed to swim freely for 60 seconds to assess spatial memory.

Morris_Water_Maze_Workflow cluster_0 Experimental Setup cluster_1 Procedure cluster_2 Data Collection Circular Pool Circular Pool Acquisition (5 days) Acquisition (5 days) Circular Pool->Acquisition (5 days) Opaque Water Opaque Water Hidden Platform Hidden Platform Probe Trial (Day 6) Probe Trial (Day 6) Acquisition (5 days)->Probe Trial (Day 6) Escape Latency Escape Latency Acquisition (5 days)->Escape Latency Distance Traveled Distance Traveled Acquisition (5 days)->Distance Traveled Time in Target Quadrant Time in Target Quadrant Probe Trial (Day 6)->Time in Target Quadrant

Workflow for the Morris Water Maze experiment.

3. Western Blot for Apoptotic Proteins

  • Sample Preparation: Brain tissue is homogenized in lysis buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bax, Bcl-2, and procaspase-3, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

4. Oxidative Stress Biomarker Assays

  • Malondialdehyde (MDA) Assay:

    • Brain tissue homogenates are reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions.

    • The resulting MDA-TBA adduct is measured spectrophotometrically at approximately 532 nm.

  • Superoxide Dismutase (SOD) Assay:

    • This assay is typically based on the inhibition of the reduction of a chromogenic compound (e.g., WST-1) by superoxide radicals generated by an enzymatic reaction (e.g., xanthine/xanthine oxidase).

    • The SOD activity in the brain tissue homogenate is determined by measuring the decrease in the colorimetric signal.

Conclusion

The current body of scientific literature strongly supports the neuroprotective potential of D-Mannuronic acid. Its multifaceted mechanism of action, targeting both neuroinflammation and apoptosis, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. In contrast, the direct neuroprotective roles of D-Glucuronic acid and L-Iduronic acid remain to be clearly established. While D-Glucuronic acid may offer indirect benefits through the glucuronidation of other therapeutic agents, and L-Iduronic acid is integral to the structure of the central nervous system, more research is required to determine if they possess intrinsic neuroprotective properties. Future studies should focus on direct, quantitative comparisons of these uronic acids in standardized in vitro and in vivo models of neurodegeneration to fully elucidate their relative therapeutic potential.

References

A Comparative Analysis of D-Mannuronic Acid and L-Guluronic Acid: Unveiling the Therapeutic Potential of Alginate Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Bioactivity and Therapeutic Applications of D-Mannuronic Acid and its Epimer, L-Guluronic Acid, Supported by Experimental Data.

Alginate, a naturally occurring polysaccharide derived from brown seaweed, is composed of two constituent monomers: D-Mannuronic acid (M) and L-Guluronic acid (G). While structurally similar as C-5 epimers, emerging research reveals that these alginate oligosaccharides possess distinct biological activities, positioning them as promising candidates for novel therapeutic interventions. This guide provides a comprehensive comparative analysis of their anti-inflammatory, immunomodulatory, and anti-tumor properties, supported by quantitative experimental data, detailed methodologies, and visual representations of their molecular mechanisms.

Quantitative Bioactivity Data: A Side-by-Side Comparison

The following tables summarize the key quantitative data on the bioactivities of D-Mannuronic acid and L-Guluronic acid, offering a clear comparison of their effects on various biological targets.

BioactivityD-Mannuronic Acid (as M2000)L-Guluronic AcidKey Findings & Comparative Insights
Anti-inflammatory Effects Both monomers demonstrate significant anti-inflammatory properties through the inhibition of key inflammatory mediators.
Inhibition of Pro-inflammatory CytokinesReduces TNF-α and IL-6 production in monocyte-derived macrophages.[1] In rheumatoid arthritis patients, decreases IL-17 gene expression by 22.39-fold after 12 weeks of treatment.Significantly suppresses the secretion of IL-1β by PBMCs.[1] Reduces TNF-α gene expression.[1]Both effectively modulate pro-inflammatory cytokine production, with D-Mannuronic acid showing a particularly strong effect on IL-17 in a clinical setting.
COX Enzyme InhibitionReduces the expression levels of COX-1 and COX-2 in patients with ankylosing spondylitis.[1]Significantly reduces the gene expression and activity of COX-1 and COX-2 enzymes.[1]Both compounds target COX enzymes, suggesting their potential as non-steroidal anti-inflammatory drug (NSAID) candidates.
Immunomodulatory Effects Both exhibit potent immunomodulatory activities by influencing key signaling pathways and transcription factors.
Toll-like Receptor (TLR) SignalingSuppresses TLR2 and TLR4 expression in monocyte-derived macrophages.[1] Effectively inhibits mRNA expression of MyD88, a downstream adaptor of TLR2 and TLR4.[1]Significantly decreases the gene expression of TLR2 and TLR4 in peripheral blood mononuclear cells (PBMCs) of multiple sclerosis patients.[1]Both monomers effectively inhibit the TLR signaling pathway, a critical initiator of innate immune and inflammatory responses.
NF-κB InhibitionSuppresses NF-κB gene expression in monocyte-derived macrophages.[1] Inhibits the p65 subunit of NF-κB in HEK293 cells.[1]Down-regulates NF-κB gene expression in PBMCs.[1]The targeting of the central transcription factor NF-κB underscores their broad anti-inflammatory and immunomodulatory potential.
T-helper Cell DifferentiationIn rheumatoid arthritis patients, significantly decreases RORγt gene expression (2.36-fold) and increases GATA3 gene expression after 12 weeks of treatment.In rheumatoid arthritis patients, it decreases IL-17 and RORγt levels while increasing IL-4 and GATA-3 levels after 12 weeks of treatment.[1]Both appear to modulate the balance between Th17 and Th2 cell responses, suggesting a role in autoimmune disease regulation.
Anti-Tumor Effects L-Guluronic acid has been more extensively studied for its direct anti-tumor effects, particularly its pro-apoptotic activity.
Cell Viability and ApoptosisAt concentrations ≤200 µg/ml, it shows no cytotoxic effect on prostate cancer cells but down-regulates inflammatory molecules.[1]Induces a dose- and time-dependent decrease in cell viability and promotes apoptosis in HepG2 liver cancer cells at a concentration of 200µg/mL.[1]L-Guluronic acid demonstrates a direct pro-apoptotic effect on cancer cells, a characteristic not as prominently reported for D-Mannuronic acid.[1]
Regulatory T cells (Tregs)Reduces the frequency of regulatory T cells (Tregs) in breast cancer patients.[1]Reduces the accumulation of immunosuppressive cells in tumor-bearing mice.[1]Both compounds can modulate the immunosuppressive tumor microenvironment by affecting Treg populations.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

D_Mannuronic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D-Mannuronic Acid D-Mannuronic Acid TLR2 TLR2 D-Mannuronic Acid->TLR2 Inhibits TLR4 TLR4 D-Mannuronic Acid->TLR4 Inhibits MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB Phosphorylates & Inhibits NFkB NF-κB (p65) IκB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Pro_inflammatory_Genes Induces L_Guluronic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L-Guluronic Acid L-Guluronic Acid TLR2 TLR2 L-Guluronic Acid->TLR2 Inhibits TLR4 TLR4 L-Guluronic Acid->TLR4 Inhibits MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB Phosphorylates & Inhibits NFkB NF-κB IκB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Pro_inflammatory_Genes Induces Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Blood_Sample Whole Blood Sample Collection PBMC_Isolation PBMC Isolation (Ficoll Density Gradient) Blood_Sample->PBMC_Isolation Cell_Seeding Cell Seeding & Culture PBMC_Isolation->Cell_Seeding Treatment Treatment with D-Mannuronic Acid or L-Guluronic Acid Cell_Seeding->Treatment Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection RNA_Extraction RNA Extraction Treatment->RNA_Extraction ELISA Cytokine Quantification (ELISA) Supernatant_Collection->ELISA qRT_PCR Gene Expression Analysis (qRT-PCR) RNA_Extraction->qRT_PCR

References

Head-to-head comparison of D-Tetramannuronic acid and existing pain therapeutics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is in a constant state of evolution, driven by the pressing need for more effective and safer therapeutic options. This guide provides a detailed, evidence-based comparison of the investigational drug β-D-mannuronic acid (M2000), a potential new player in the analgesic market, against established pain therapeutics, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like naproxen (B1676952), opioids, and gabapentinoids. Drawing from available preclinical and clinical data, this document aims to provide an objective analysis to inform research and drug development efforts.

Executive Summary

β-D-mannuronic acid, a novel NSAID derived from sodium alginate, distinguishes itself with a dual mechanism of action that targets both inflammatory and immune pathways.[1][2] Clinical trials in inflammatory conditions such as rheumatoid arthritis and ankylosing spondylitis suggest an efficacy comparable to the traditional NSAID naproxen but with a more favorable safety profile, particularly concerning gastrointestinal side effects. In contrast, opioids, while potent analgesics, are associated with a significant risk of adverse events, including addiction and respiratory depression. Gabapentinoids are effective for neuropathic pain but can also have limiting side effects. This guide will delve into the preclinical and clinical data to provide a comprehensive head-to-head comparison of these therapeutic options.

Mechanism of Action: A Comparative Overview

The therapeutic effect of any pain medication is intrinsically linked to its mechanism of action. Below is a comparative analysis of the signaling pathways targeted by β-D-mannuronic acid and existing pain therapeutics.

β-D-mannuronic acid (M2000) exhibits a unique dual mechanism of action. Like traditional NSAIDs, it inhibits the cyclooxygenase (COX) enzymes, which are key to the production of pain- and inflammation-mediating prostaglandins. Additionally, it has been shown to modulate Toll-like receptor (TLR) signaling, suggesting an immunomodulatory effect that is not a feature of traditional NSAIDs.

NSAIDs (e.g., Naproxen) primarily exert their analgesic and anti-inflammatory effects by inhibiting the COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

Opioids (e.g., Morphine) act on opioid receptors (mu, delta, and kappa) in the central nervous system. Their binding to these receptors inhibits the transmission of pain signals to the brain.

Gabapentinoids (e.g., Gabapentin) are thought to exert their analgesic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This action is believed to reduce the release of excitatory neurotransmitters.

Pain_Therapeutics_Mechanisms cluster_BDM β-D-mannuronic acid cluster_NSAID NSAIDs (Naproxen) cluster_Opioid Opioids (Morphine) cluster_Gabapentinoid Gabapentinoids (Gabapentin) BDM β-D-mannuronic acid COX_Inhibition_BDM COX Inhibition BDM->COX_Inhibition_BDM TLR_Modulation TLR Signaling Modulation BDM->TLR_Modulation Pain_Inflammation Pain & Inflammation COX_Inhibition_BDM->Pain_Inflammation Reduces Prostaglandins TLR_Modulation->Pain_Inflammation Reduces Inflammatory Cytokines NSAID Naproxen COX_Inhibition_NSAID COX Inhibition NSAID->COX_Inhibition_NSAID COX_Inhibition_NSAID->Pain_Inflammation Reduces Prostaglandins Opioid Morphine Opioid_Receptors Opioid Receptors Opioid->Opioid_Receptors Opioid_Receptors->Pain_Inflammation Inhibits Pain Signaling Gabapentinoid Gabapentin (B195806) VGCC α2δ-1 subunit of Voltage-Gated Ca2+ Channels Gabapentinoid->VGCC VGCC->Pain_Inflammation Reduces Neurotransmitter Release

Figure 1. Comparative Mechanisms of Action.

Preclinical Data: A Head-to-Head Look

Parameterβ-D-mannuronic acid (M2000)NaproxenMorphineGabapentin
Animal Model Adjuvant-Induced Arthritis (AIA) in rats[3]Formalin Test in mice[4]Hot Plate Test in rats[5]Chronic Constriction Injury (CCI) in rats[6]
Efficacy Endpoint Reduction in arthritis symptoms[3]Inhibition of licking time in the late phase[4]Increased latency to paw licking[5]Attenuation of mechanical allodynia and thermal hyperalgesia[6]
Key Finding Demonstrated therapeutic effects with high tolerability.[3]Effective in inhibiting inflammatory pain.[4]Dose-dependent increase in pain threshold.[5]Significant analgesic effect in a neuropathic pain model.[6]
LD50 (Oral, mice) 4.6 g/kg[3]Data not directly comparableData not directly comparableData not directly comparable

Clinical Efficacy: Comparative Analysis

Clinical trials provide the most robust data for comparing the efficacy of different therapeutics in human populations.

Therapeutic AgentIndication StudiedKey Efficacy Endpoint & ResultComparator & Result
β-D-mannuronic acid (M2000) Ankylosing SpondylitisASAS20 response at 12 weeks: 57.7%Naproxen: 59% (P>0.05 vs M2000)Placebo: 19% (P=0.007 vs M2000)
Rheumatoid ArthritisACR20 response at 12 weeks: 74%Conventional Therapy: 16% (P=0.011 vs M2000)
Naproxen Acute Postoperative PainAt least 50% pain relief over 4-6 hours (500/550 mg dose): NNT = 2.7Placebo: NNT not applicable
Opioids Chronic Non-Cancer Pain≥30% pain reduction: Achieved in 30-50% of patients in some studies.[4]Placebo: Opioids show moderate evidence of pain reduction in the short term.[4]
Gabapentin Neuropathic PainPain score reduction (8-week study): 1.5-point decrease (21%)Placebo: 1.0-point decrease (14%) (P=0.048)[7]

NNT (Number Needed to Treat) is the number of patients who need to be treated for one to benefit compared with a control. A lower NNT indicates a more effective treatment.

Safety and Tolerability: A Critical Comparison

The ideal analgesic would not only be effective but also have a favorable safety profile. The table below summarizes the reported adverse events for each therapeutic class from clinical trials.

Adverse Eventβ-D-mannuronic acid (M2000) (vs. Naproxen)Naproxen (vs. Placebo)Opioids (vs. Placebo)Gabapentin (vs. Placebo)
Any Adverse Event Lower incidence than naproxen.11.6% vs 9.5% (not significant)[8]RR 1.42[9]Higher incidence than placebo.
Serious Adverse Events Not specified in direct comparison.Not specified in direct comparison.RR 2.75[9]Not specified in direct comparison.
Gastrointestinal Notably lower incidence of heartburn and no reported abdominal pain compared to naproxen.RR 4.22 for upper GI events (prescription dose)[8]Constipation, nausea, vomiting (significantly increased risk)[9]Nausea, vomiting.
Central Nervous System Not a prominent feature.Headache, dizziness.Dizziness, drowsiness (significantly increased risk)[9]Dizziness, somnolence (most common, often transient)[7]

RR (Risk Ratio) indicates the risk of an event in the active treatment group relative to the control group. An RR > 1 suggests an increased risk.

Experimental Protocols

For researchers interested in the methodologies behind the data presented, detailed protocols for key preclinical and clinical assessments are outlined below.

Preclinical Pain Models: Experimental Workflow

The following diagram illustrates a general workflow for two common preclinical pain models used to evaluate analgesics.

Preclinical_Pain_Models cluster_hot_plate Hot Plate Test (Thermal Pain) cluster_formalin Formalin Test (Inflammatory Pain) HP_Acclimatize Acclimatize Animal HP_Place Place on Hot Plate (52-55°C) HP_Acclimatize->HP_Place HP_Measure Measure Latency to Paw Lick or Jump HP_Place->HP_Measure HP_Remove Remove Animal HP_Measure->HP_Remove F_Acclimatize Acclimatize Animal F_Inject Inject Formalin (1-5%) into Paw F_Acclimatize->F_Inject F_Observe_Phase1 Observe Phase 1 (0-5 min) Record Licking Time F_Inject->F_Observe_Phase1 F_Observe_Phase2 Observe Phase 2 (20-30 min) Record Licking Time F_Observe_Phase1->F_Observe_Phase2 Drug_Admin Drug or Vehicle Administration Drug_Admin->HP_Acclimatize Drug_Admin->F_Acclimatize

Figure 2. Workflow for Preclinical Pain Models.

Hot Plate Test Protocol:

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

  • Procedure:

    • Set the hot plate temperature to 52-55°C.

    • Individually place a mouse or rat on the hot plate and start a timer.

    • Observe the animal for signs of nociception, typically paw licking or jumping.

    • Record the latency (in seconds) to the first sign of a pain response.

    • A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

    • Administer the test compound or vehicle at a predetermined time before the test.

Formalin Test Protocol:

  • Apparatus: A transparent observation chamber.

  • Procedure:

    • Inject a small volume (e.g., 20 µL) of dilute formalin (1-5%) into the plantar surface of the animal's hind paw.

    • Immediately place the animal in the observation chamber.

    • Record the cumulative time spent licking the injected paw during two distinct phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

      • Phase 2 (Late Phase): 20-30 minutes post-injection, representing inflammatory pain.

    • Administer the test compound or vehicle prior to the formalin injection.

Clinical Assessment Criteria: A Closer Look

ACR20 Response Criteria for Rheumatoid Arthritis:

The American College of Rheumatology 20 (ACR20) response is a composite measure used in clinical trials for rheumatoid arthritis. A patient is considered an ACR20 responder if they show:

  • 20% improvement in tender joint count

  • 20% improvement in swollen joint count

  • 20% improvement in at least three of the following five criteria:

    • Patient's global assessment of disease activity (on a visual analog scale).

    • Physician's global assessment of disease activity (on a visual analog scale).

    • Patient's assessment of pain (on a visual analog scale).

    • Patient's assessment of physical function (using a validated questionnaire like the Health Assessment Questionnaire).

    • Levels of an acute-phase reactant (e.g., C-reactive protein or erythrocyte sedimentation rate).[10][11]

ASAS20 Response Criteria for Ankylosing Spondylitis:

The Assessment of SpondyloArthritis international Society 20 (ASAS20) response is a standard measure of improvement in ankylosing spondylitis clinical trials. An ASAS20 response is defined as:

  • Improvement of at least 20% and an absolute improvement of at least 1 unit on a 0-10 scale in at least three of the following four domains:

    • Patient global assessment.

    • Total back pain.

    • Function (Bath Ankylosing Spondylitis Functional Index - BASFI).

    • Inflammation (mean of the last two questions of the Bath Ankylosing Spondylitis Disease Activity Index - BASDAI).

  • Absence of deterioration (worsening of ≥20% and an absolute worsening of at least 1 unit on a 0-10 scale) in the remaining domain. [12]

Conclusion

β-D-mannuronic acid (M2000) presents a promising profile as a novel analgesic and anti-inflammatory agent. Its dual mechanism of action, targeting both COX enzymes and TLR signaling, may offer a broader therapeutic window compared to traditional NSAIDs. Clinical data in inflammatory arthritic conditions suggest an efficacy comparable to naproxen but with a superior gastrointestinal safety profile.

For researchers and drug development professionals, β-D-mannuronic acid represents a compelling area for further investigation. Head-to-head preclinical studies in various pain models are warranted to fully elucidate its analgesic potential compared to existing therapeutics. Furthermore, clinical trials in a broader range of pain indications will be crucial to establish its place in the pain management armamentarium. The favorable safety profile observed thus far makes it an attractive candidate for development, potentially addressing the significant unmet need for effective and well-tolerated pain relief.

References

D-Tetramannuronic Acid: An In Vivo Anti-Inflammatory Agent with a Unique Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo anti-inflammatory efficacy of D-Tetramannuronic acid, also known as β-D-mannuronic acid (M2000), reveals its potential as a novel therapeutic agent. This guide provides a detailed comparison of its performance against traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), supported by experimental data from preclinical in vivo models and insights into its molecular mechanisms.

This compound, a monosaccharide derived from alginate, has demonstrated significant anti-inflammatory and immunosuppressive properties in various in vivo studies. Marketed under the designation M2000, this compound has been investigated in preclinical models of chronic inflammation, such as adjuvant-induced arthritis (AIA) and experimental autoimmune encephalomyelitis (EAE), showing promising results in mitigating disease severity. Its mechanism of action distinguishes it from conventional NSAIDs by not only inhibiting the cyclooxygenase (COX) enzymes but also by modulating key inflammatory signaling pathways, including Toll-like receptor (TLR) and Nuclear Factor-kappa B (NF-κB) signaling.

Comparative Efficacy in Preclinical Models

While direct head-to-head preclinical studies with quantitative comparisons to other NSAIDs in models like lipopolysaccharide (LPS)-induced endotoxemia or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis are not extensively published, existing research in other chronic inflammatory models provides valuable insights into the efficacy of this compound.

Adjuvant-Induced Arthritis (AIA) in Rats

In the AIA rat model, a widely used preclinical model for rheumatoid arthritis, oral and/or intraperitoneal administration of M2000 has been shown to significantly reduce paw edema and improve histopathological parameters.[1] Although specific quantitative comparisons with other NSAIDs within the same study are limited in the available literature, clinical trials have shown that M2000 has beneficial therapeutic effects on pain, stiffness, and inflammation in patients with ankylosing spondylitis, comparable to naproxen (B1676952) but with a more favorable safety profile.[2][3]

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

The EAE model is a common preclinical model for multiple sclerosis. Treatment with M2000 in this model has been shown to significantly suppress the development of the disease, both prophylactically and therapeutically.[4] Administration of M2000 at doses of 40 and 80 mg/kg/day resulted in a marked decrease in the mean numbers of vessels with perivascular cellular infiltration compared to untreated controls.[4] This effect is associated with a suppression of myelin basic protein-specific T-cell reactivity.[4]

Mechanism of Action: A Dual Approach to Inflammation

This compound exhibits a multi-faceted mechanism of action that contributes to its anti-inflammatory effects.

Inhibition of NF-κB and MAPK Signaling Pathways

A key aspect of this compound's anti-inflammatory activity is its ability to inhibit the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By suppressing these pathways, this compound can effectively reduce the production of these key inflammatory mediators.

Modulation of Toll-like Receptor (TLR) Signaling

This compound has been identified as an antagonist for TLR2 and TLR4. TLRs are crucial in the innate immune response and their activation leads to the initiation of inflammatory cascades. By inhibiting TLR2 and TLR4 signaling, M2000 can prevent the downstream activation of NF-κB and the subsequent inflammatory response. This dual mechanism of COX and TLR inhibition suggests a broader and potentially more potent anti-inflammatory effect compared to traditional NSAIDs that primarily target COX enzymes.

Data Summary

Table 1: In Vivo Efficacy of this compound (M2000) in Preclinical Models

Animal ModelKey Parameters AssessedObserved Effects of this compound (M2000)Citations
Adjuvant-Induced Arthritis (AIA) in RatsPaw Edema, HistopathologySignificant reduction in paw edema and improvement in histopathological scores.[1]
Experimental Autoimmune Encephalomyelitis (EAE) in MiceClinical Score, Perivascular InfiltrationSignificant suppression of disease development, reduction in perivascular cellular infiltration.[4]

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats
  • Induction: Arthritis is induced in rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the footpad of a hind paw.

  • Treatment: this compound (M2000) is administered orally or intraperitoneally at specified doses daily, starting from the day of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic). A control group receives the vehicle, and a comparator group may receive a standard NSAID like indomethacin.

  • Assessment: The severity of arthritis is evaluated by measuring the volume of the injected and contralateral paws using a plethysmometer. Histopathological examination of the joints is performed at the end of the study to assess inflammation, pannus formation, and bone and cartilage destruction.

Lipopolysaccharide (LPS)-Induced Endotoxemia Model
  • Induction: Male mice are injected intraperitoneally with a single dose of LPS (e.g., 10 mg/kg) to induce a systemic inflammatory response.

  • Treatment: this compound is administered, typically intraperitoneally or orally, at various doses prior to or concurrently with the LPS challenge. Control groups receive either vehicle or a standard anti-inflammatory drug.

  • Assessment: Blood samples are collected at different time points after LPS injection to measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA. Survival rates are also monitored over a period of 24-48 hours.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model
  • Induction: Colitis is induced in mice by administering DSS (typically 3-5%) in their drinking water for a period of 5-7 days.[5]

  • Treatment: this compound is administered orally daily throughout the DSS treatment period. Control groups receive regular drinking water, and a positive control group might receive an established anti-inflammatory agent.

  • Assessment: Disease activity is monitored daily by scoring for weight loss, stool consistency, and the presence of blood in the stool. At the end of the experiment, the colon is removed, its length is measured, and histological analysis is performed to assess the degree of inflammation, ulceration, and tissue damage. Cytokine levels in the colon tissue can also be measured.[6][7]

Visualizing the Molecular Pathways and Experimental Processes

To better understand the mechanisms and experimental setups discussed, the following diagrams are provided.

G Experimental Workflow for In Vivo Anti-inflammatory Validation cluster_0 Model Induction cluster_1 Treatment Groups cluster_2 Assessment AIA Adjuvant-Induced Arthritis (AIA) Vehicle Vehicle Control AIA->Vehicle DTetra This compound AIA->DTetra NSAID Comparator NSAID AIA->NSAID LPS LPS-Induced Endotoxemia LPS->Vehicle LPS->DTetra LPS->NSAID DSS DSS-Induced Colitis DSS->Vehicle DSS->DTetra DSS->NSAID Clinical Clinical Scoring (Paw Volume, DAI) Vehicle->Clinical Histo Histopathology Vehicle->Histo Cytokine Cytokine Analysis (ELISA) Vehicle->Cytokine DTetra->Clinical DTetra->Histo DTetra->Cytokine NSAID->Clinical NSAID->Histo NSAID->Cytokine

General experimental workflow for in vivo validation.

G This compound's Anti-inflammatory Signaling Pathway cluster_0 Intracellular Signaling cluster_1 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 DTetra D-Tetramannuronic Acid (M2000) DTetra->TLR4 Inhibits TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK IKK IKK TRAF6->IKK NFkB_A NF-κB (active) MAPK->NFkB_A NFkB_I NF-κB/IκBα IKK->NFkB_I NFkB_I->NFkB_A IκBα degradation Gene Pro-inflammatory Gene Transcription NFkB_A->Gene Nuclear Translocation Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines

Modulation of TLR4-NF-κB/MAPK signaling by this compound.

References

A Comparative Analysis of D-Mannuronic Acid from Diverse Algal Sources for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Mannuronic acid, a C-5 epimer of L-guluronic acid, is a key monosaccharide component of alginate, a structural polysaccharide abundant in brown algae (Phaeophyceae). The ratio of β-D-mannuronic acid (M) to α-L-guluronic acid (G), known as the M/G ratio, is a critical determinant of the physicochemical and biological properties of alginate. This guide provides a comprehensive comparison of D-Mannuronic acid content from various algal sources, details the experimental protocols for its extraction and characterization, and explores its therapeutic potential, particularly its anti-inflammatory and antioxidant activities.

Quantitative Comparison of D-Mannuronic Acid from Various Algal Sources

The content of D-Mannuronic acid varies significantly among different species of brown algae, which is reflected in the alginate yield and the M/G ratio. A higher M/G ratio indicates a greater proportion of D-Mannuronic acid residues in the alginate polymer. The following tables summarize the alginate yield, M/G ratio, and the calculated percentage of D-Mannuronic acid in the alginate for several common brown algae species.

Table 1: Alginate Yield and D-Mannuronic Acid Content in Various Brown Algae Species

Algal SpeciesAlginate Yield (% of Dry Weight)Mannuronic to Guluronic Acid (M/G) RatioD-Mannuronic Acid (% of Alginate)Reference(s)
Laminaria digitata16 - 51.81.08 - 2.151.9 - 67.7[1][2]
Sargassum vulgare8.420.7643.2[1]
Ascophyllum nodosum15 - 200.8545.9[1]
Macrocystis pyrifera20 - 251.763.0[1]
Laminaria hyperborea14 - 210.8245.1[1]
Himanthalia elongata (dried)Not Specified3.6178.3 ± 2.7[3]
Sargassum aquifolium>16Not SpecifiedNot Specified[1]
Turbinaria triquetra22.2 ± 0.56>1.0>50[4]

Note: The percentage of D-Mannuronic acid is calculated from the M/G ratio using the formula: % M = (M/G) / (1 + M/G) * 100, assuming the molar masses of mannuronic and guluronic acid residues are approximately equal.

Comparative Biological Activity

The M/G ratio of alginate, and by extension, the D-Mannuronic acid content, has been shown to influence its biological activities. Alginates with a higher M/G ratio (rich in D-Mannuronic acid) have demonstrated distinct immunomodulatory effects. For instance, alginates with a higher proportion of mannuronic acid have been shown to be more effective at inducing the production of certain cytokines like TNF-α.[5]

Conversely, some studies suggest that alginates with a lower M/G ratio may be more effective in promoting a pro-repair M2 macrophage phenotype, which is beneficial for wound healing.[6] The anti-inflammatory properties of D-Mannuronic acid are partly attributed to its ability to act as an antagonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) downstream signaling pathways.[1]

While direct comparative studies on the antioxidant activity of purified D-Mannuronic acid from different algal sources are limited, studies on crude extracts of brown algae demonstrate varying antioxidant capacities. The IC50 values for DPPH radical scavenging activity of extracts from different Sargassum and Padina species, for example, show a range of antioxidant potentials.

Table 2: Antioxidant Activity of Crude Extracts from Various Brown Algae

Algal SpeciesAssayIC50 Value (µg/mL)Reference(s)
Sargassum polycystumDPPH3.21 ± 0.01[2]
Padina minorDPPH3.44 ± 0.01[2]
Sargassum ilicifoliumDPPH799.00 ± 1.66[7]
Padina australisDPPH171.50 ± 43.13[7]

Note: These values represent the antioxidant activity of the entire extract and not solely that of D-Mannuronic acid. However, they provide an indication of the potential of these algae as sources of antioxidant compounds, including D-Mannuronic acid.

Experimental Protocols

Alginate Extraction from Brown Seaweed

This protocol outlines a general method for the extraction of sodium alginate from dried brown seaweed biomass.[1]

Materials:

  • Dried seaweed powder

  • Formaldehyde (B43269) solution (4%)

  • Hydrochloric acid (HCl, 0.1 M)

  • Sodium carbonate (Na₂CO₃) solution (3%)

  • Calcium chloride (CaCl₂) solution

  • Ethanol (B145695) (96%)

  • Deionized water

Procedure:

  • Pre-treatment: Wash the dried seaweed powder with deionized water to remove impurities. Treat the washed seaweed with a 4% formaldehyde solution to fix phenolic compounds, followed by another wash with deionized water.

  • Acid Pre-treatment: Perform an acid pre-treatment with dilute HCl to convert the alginate salts into the insoluble alginic acid form.

  • Alkaline Extraction: Treat the acid-treated biomass with a sodium carbonate solution to solubilize the alginic acid as sodium alginate.

  • Solid-Liquid Separation: Separate the solid algal residue from the viscous alginate solution by filtration or centrifugation.

  • Precipitation: Precipitate the sodium alginate from the solution by adding ethanol. Alternatively, precipitate as calcium alginate using a CaCl₂ solution.

  • Conversion to Sodium Alginate (if using CaCl₂): If calcium alginate was precipitated, convert it back to sodium alginate by treating it with a sodium carbonate solution.

  • Drying: Wash the final sodium alginate precipitate with ethanol to remove residual salts and then dry it in an oven at a controlled temperature.

Determination of the M/G Ratio

The M/G ratio is a crucial parameter and can be determined using spectroscopic methods such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

a) ¹H NMR Spectroscopy Method:

  • Dissolve the sodium alginate sample in deuterium (B1214612) oxide (D₂O).

  • Acquire the ¹H NMR spectrum of the solution.

  • The signals corresponding to the anomeric protons of the M and G residues are distinct and can be integrated. The M/G ratio is calculated from the ratio of the integrated areas of these signals. This method is considered a reference for accurate M/G ratio determination.

b) FTIR Spectroscopy Method:

  • Acquire the FTIR spectrum of the dried sodium alginate sample.

  • Identify the absorption bands corresponding to mannuronic acid and guluronic acid residues. The ratio of the intensities of these specific bands can be used to estimate the M/G ratio.[1]

Quantification of D-Mannuronic Acid by HPLC

For a precise quantification of D-Mannuronic acid, a High-Performance Liquid Chromatography (HPLC) method can be employed following acid hydrolysis of the alginate.[3]

Procedure:

  • Hydrolysis: Hydrolyze a known weight of the purified alginate using an acid (e.g., sulfuric acid) to break it down into its constituent monosaccharides.

  • Neutralization: Neutralize the hydrolysate.

  • HPLC Analysis: Separate and quantify the uronic acids using an HPLC system equipped with a suitable column (e.g., SAX column) and a UV detector.

  • Quantification: Determine the concentration of D-Mannuronic acid by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of D-Mannuronic acid.

Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Alginate Extraction cluster_Analysis Analysis Seaweed Dried Brown Algae Powder Ground Seaweed Powder Seaweed->Powder Grinding Pretreatment Pre-treatment (Formaldehyde, HCl) Powder->Pretreatment Alkaline_Extraction Alkaline Extraction (Na2CO3) Pretreatment->Alkaline_Extraction Separation Solid-Liquid Separation Alkaline_Extraction->Separation Precipitation Precipitation (Ethanol or CaCl2) Separation->Precipitation Purified_Alginate Purified Sodium Alginate Precipitation->Purified_Alginate NMR_FTIR Characterization (1H NMR, FTIR) Purified_Alginate->NMR_FTIR Hydrolysis Acid Hydrolysis Purified_Alginate->Hydrolysis MG_Ratio M/G Ratio Determination NMR_FTIR->MG_Ratio HPLC HPLC Analysis Hydrolysis->HPLC Quantification D-Mannuronic Acid Quantification HPLC->Quantification

Caption: Experimental workflow for extraction and analysis of D-Mannuronic acid.

TLR_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular cluster_Nucleus Nucleus LPS LPS / PAMPs TLR4 TLR4 LPS->TLR4 TLR2 TLR2 LPS->TLR2 Mannuronic_Acid D-Mannuronic Acid Mannuronic_Acid->TLR4 Mannuronic_Acid->TLR2 MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex IκB IκB IKK_complex->IκB phosphorylates & degrades NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_active Active NF-κB NFkB_p50_p65->NFkB_p50_p65_active translocates to nucleus IκB->NFkB_p50_p65 Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_p50_p65_active->Inflammatory_Genes

Caption: D-Mannuronic acid inhibits TLR signaling.

References

A Comparative Analysis of D-Tetramannuronic Acid and Other Neuroprotective Agents in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic stroke remains a critical area of investigation. This guide provides a comparative overview of the preclinical efficacy of D-Tetramannuronic acid against established and emerging neuroprotective agents, including Edaravone, Citicoline, and NA-1 (Nerinetide). The comparison focuses on key efficacy markers, underlying mechanisms of action, and the experimental models used for their evaluation.

While extensive preclinical data exists for Edaravone, Citicoline, and NA-1 in stroke models, it is important to note that similar quantitative data for this compound (or its related forms such as Polymannuronic acid and Sodium Oligomannate) in the context of ischemic stroke is limited in the currently available scientific literature. Much of the research on this compound and its derivatives has focused on its potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where it has shown promise in modulating neuroinflammation and the gut-brain axis. The information presented herein for this compound is based on its known biological activities that are relevant to the pathophysiology of stroke.

Comparative Efficacy in Preclinical Stroke Models

The efficacy of neuroprotective agents in preclinical stroke models is primarily assessed by their ability to reduce infarct volume and improve neurological function. The following table summarizes the available quantitative data for the selected agents.

AgentAnimal ModelStroke InductionKey Efficacy Endpoints
This compound Data not availableData not availableData not available
Edaravone Rats/MiceMCAO- Infarct volume reduction: ~25-50% - Significant improvement in neurological scores
Citicoline Rats/MiceMCAO- Infarct volume reduction: ~25-38% - Significant improvement in neurological scores
NA-1 (Nerinetide) Non-human primates/RatsMCAO- Significant reduction in infarct volume - Improved neurological outcomes

Note: The ranges of efficacy for Edaravone and Citicoline are derived from multiple studies and can vary based on the specific experimental conditions.

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these agents are attributed to their distinct mechanisms of action that target various aspects of the ischemic cascade.

This compound (Polymannuronic Acid)

This compound, a marine-derived polysaccharide, is believed to exert its neuroprotective effects primarily through its anti-inflammatory properties. In models of neurodegenerative diseases, it has been shown to modulate the gut-brain axis, which can influence systemic inflammation. The proposed mechanism relevant to stroke involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downregulation of the transcription factor NF-κB. This, in turn, reduces the production of pro-inflammatory cytokines.

G cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Ischemic Insult Ischemic Insult DAMPs Damage-Associated Molecular Patterns Ischemic Insult->DAMPs DAMPs->TLR4 D-Tetramannuronic_acid This compound D-Tetramannuronic_acid->TLR4 Inhibition TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκB IκB IKK->IκB NF-κB NF-κB IKK->NF-κB IκB->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Transcription

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Edaravone

Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in ischemic stroke. Its mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under ischemic conditions, Edaravone promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[1][2][3]

G Ischemic Insult Ischemic Insult ROS Reactive Oxygen Species Ischemic Insult->ROS Edaravone Edaravone Edaravone->ROS Scavenges Nrf2 Nrf2 Edaravone->Nrf2 Promotes dissociation Keap1 Keap1 Keap1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Enzymes (HO-1) Antioxidant Enzymes (HO-1) ARE->Antioxidant Enzymes (HO-1) Upregulates Oxidative Stress Reduction Oxidative Stress Reduction Antioxidant Enzymes (HO-1)->Oxidative Stress Reduction

Figure 2: Edaravone's activation of the Nrf2/HO-1 antioxidant pathway.

Citicoline

Citicoline's neuroprotective effects are attributed to its role as an essential intermediate in the synthesis of phosphatidylcholine, a primary component of neuronal cell membranes.[4][5][6] By providing choline (B1196258) and cytidine, Citicoline supports membrane repair and integrity, which is compromised during ischemia. This helps to reduce the release of free fatty acids and subsequent inflammatory cascades.

G Citicoline Citicoline Choline Choline Citicoline->Choline Cytidine Cytidine Citicoline->Cytidine Choline_Kinase Choline Kinase Choline->Choline_Kinase Phosphocholine Phosphocholine Choline_Kinase->Phosphocholine CTP_synthase CTP:Phosphocholine Cytidylyltransferase Phosphocholine->CTP_synthase CDP-Choline CDP-Choline CTP_synthase->CDP-Choline CPT Choline Phosphotransferase CDP-Choline->CPT Diacylglycerol Diacylglycerol Diacylglycerol->CPT Phosphatidylcholine Phosphatidylcholine CPT->Phosphatidylcholine Membrane Integrity Membrane Integrity Phosphatidylcholine->Membrane Integrity Supports

Figure 3: Citicoline's role in the phosphatidylcholine synthesis pathway.

NA-1 (Nerinetide)

NA-1 is a peptide that targets excitotoxicity, a major mechanism of neuronal death in stroke. It works by disrupting the interaction between the N-methyl-D-aspartate (NMDA) receptor and the postsynaptic density protein-95 (PSD-95).[7][[“]] This uncoupling prevents the activation of neuronal nitric oxide synthase (nNOS) and the subsequent production of neurotoxic nitric oxide, thereby reducing neuronal damage.

G cluster_synapse Postsynaptic Terminal NMDA_Receptor NMDA Receptor PSD-95 PSD-95 NMDA_Receptor->PSD-95 Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx nNOS nNOS PSD-95->nNOS NO_Production Nitric Oxide Production nNOS->NO_Production Glutamate Glutamate Glutamate->NMDA_Receptor NA-1 NA-1 (Nerinetide) NA-1->PSD-95 Disrupts interaction Ca_influx->nNOS Activates Excitotoxicity Excitotoxicity NO_Production->Excitotoxicity

Figure 4: NA-1 (Nerinetide) mechanism of action at the postsynaptic density.

Experimental Protocols

The most common preclinical model used to evaluate the efficacy of neuroprotective agents in ischemic stroke is the Middle Cerebral Artery Occlusion (MCAO) model in rodents (rats or mice).

Middle Cerebral Artery Occlusion (MCAO) Model Workflow

G Animal_Preparation Animal Preparation (Anesthesia, Monitoring) Artery_Exposure Exposure of Carotid Arteries Animal_Preparation->Artery_Exposure Filament_Insertion Intraluminal Filament Insertion into MCA Artery_Exposure->Filament_Insertion Occlusion MCA Occlusion (e.g., 60-90 min) Filament_Insertion->Occlusion Reperfusion Filament Withdrawal (Reperfusion) Occlusion->Reperfusion Drug_Administration Neuroprotective Agent Administration Occlusion->Drug_Administration Reperfusion->Drug_Administration Outcome_Assessment Outcome Assessment (Neurological Scoring, Infarct Volume Measurement) Reperfusion->Outcome_Assessment

Figure 5: General workflow of the transient MCAO experimental model.

Key Methodological Details:

  • Stroke Induction: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia. For transient MCAO, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion, mimicking clinical scenarios of thrombolysis or thrombectomy.

  • Drug Administration: The neuroprotective agent is typically administered intravenously or intraperitoneally at a predetermined time point before, during, or after the ischemic insult.

  • Infarct Volume Measurement: At a specified time post-MCAO (e.g., 24 or 48 hours), the animal is euthanized, and the brain is sectioned. The slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains unstained (white). The unstained area is then quantified using image analysis software to determine the infarct volume.

  • Neurological Scoring: Neurological deficits are assessed at various time points using standardized scoring systems. Common scales include the Bederson score, the modified Neurological Severity Score (mNSS), and the Garcia score. These scales evaluate various parameters such as motor function, sensory function, reflexes, and balance.[9][10][11]

Conclusion

Edaravone, Citicoline, and NA-1 (Nerinetide) have demonstrated significant neuroprotective efficacy in preclinical models of ischemic stroke, each operating through distinct and clinically relevant mechanisms. While this compound shows promise as an anti-inflammatory agent with neuroprotective potential, further research is critically needed to establish its efficacy in preclinical stroke models with quantifiable endpoints such as infarct volume reduction and neurological score improvement. Direct comparative studies between this compound and other neuroprotective agents in a stroke context will be essential to determine its relative therapeutic potential. The continued investigation into these and other novel neuroprotective strategies is vital for the development of effective adjunctive therapies for acute ischemic stroke.

References

Comparative Analysis of the Antioxidant Capacity of D-Tetramannuronic Acid and Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of D-Tetramannuronic acid against well-established antioxidants: Vitamin C (Ascorbic Acid), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT). This document summarizes quantitative data from various in vitro antioxidant assays, details the experimental protocols for these assays, and visualizes key biological pathways and experimental workflows to support research and development in the fields of oxidative stress and antioxidant therapeutics.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is a measure of its ability to inhibit oxidative processes. Several assays are commonly used to determine this capacity, each with its specific mechanism. The table below summarizes the available data for this compound and known antioxidants across three prevalent assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

It is important to note that direct quantitative antioxidant data for isolated this compound is not extensively available in the public literature. Therefore, data from studies on alginate oligosaccharides, which are rich in mannuronic acid residues, are used as a proxy to provide an estimate of its potential antioxidant activity. The results are typically expressed as the half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays, where a lower value indicates higher antioxidant activity, and as Trolox Equivalents (TE) for the ORAC assay, where a higher value signifies greater antioxidant capacity.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC (µmol TE/g)
This compound (as Alginate Oligosaccharides) 9710[1]6740[1]Data not available
Vitamin C (Ascorbic Acid) 2.26 - 10[2][3]~205.4 mg/100g (VCEAC)[4]1,019,690 (pure substance)[5]
Trolox 3.77 - 4.0[6]2.93 - 3.0[6]Standard (1.0)
Butylated Hydroxytoluene (BHT) 3.08 - 32.06[7][8]Data variesData varies

Note: The values presented are derived from various sources and may differ based on specific experimental conditions. The data for this compound is based on alginate oligosaccharides and should be interpreted with caution.

Mechanism of Action: The Nrf2-ARE Signaling Pathway

Recent studies suggest that this compound exerts its protective effects against oxidative stress, at least in part, by modulating key cellular signaling pathways. One such critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Nrf2_Pathway Oxidative_Stress Oxidative Stress (e.g., UVA, ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 induces Nrf2_dissociation Nrf2 Dissociation and Stabilization Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_dissociation->Nrf2_translocation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_translocation->Nrf2_nucleus ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection D_Tetramannuronic_acid This compound D_Tetramannuronic_acid->Keap1_Nrf2 modulates Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Sample_Prep Sample Preparation (this compound, Standards) Reaction_Setup Reaction Setup (Mixing sample and reagents) Sample_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (DPPH, ABTS, Fluorescein, AAPH) Reagent_Prep->Reaction_Setup Incubation Incubation (Time and Temperature Controlled) Reaction_Setup->Incubation Measurement Spectrophotometric / Fluorometric Measurement Incubation->Measurement Data_Processing Data Processing (% Inhibition, AUC) Measurement->Data_Processing Calculation Calculation of Results (IC50, TEAC, ORAC Value) Data_Processing->Calculation Final_Comparison Comparative Analysis Calculation->Final_Comparison

References

Safety Operating Guide

Navigating the Safe Disposal of D-Tetramannuronic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Summary of Safety and Disposal Information

The following table summarizes key safety information for handling and disposing of D-Tetramannuronic acid, based on data for similar compounds.

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance or mixture.[1][2][3]
Primary Routes of Exposure Inhalation of dust, ingestion, skin and eye contact.[1]
Personal Protective Equipment (PPE) Safety glasses, lab coat, and appropriate gloves.[1]
First Aid: Eye Contact Rinse immediately with plenty of water for at least 15 minutes.[1][4]
First Aid: Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[1][4]
First Aid: Ingestion Clean mouth with water and drink plenty of water afterwards.[1][4]
First Aid: Inhalation Remove to fresh air.[1][4]
Environmental Hazards Not expected to be hazardous to the environment.[1]
Disposal Consideration Dispose of substance in accordance with local, state, and federal regulations.[2]

Experimental Protocol for Disposal

This protocol outlines a safe and compliant method for the disposal of this compound, assuming it is not mixed with any hazardous substances.

Materials:

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

  • Sealable, compatible waste container

  • Label for the waste container

  • Access to a designated non-hazardous solid waste stream or a drain for aqueous solutions (pending local regulations)

Procedure:

  • Risk Assessment: Before handling, review this guidance and any available institutional safety protocols. Although this compound is not classified as hazardous, it is prudent to handle it with care.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves.

  • For Solid Waste:

    • Carefully sweep or scoop the solid this compound into a designated, sealable waste container.

    • Avoid generating dust. If dust is unavoidable, a respirator may be appropriate.

    • Label the container clearly as "this compound" or with its chemical formula.

    • Dispose of the sealed container in the non-hazardous solid laboratory waste stream, in accordance with your institution's guidelines.

  • For Aqueous Solutions:

    • Consult Local Regulations: Before disposing of any chemical down the drain, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and local wastewater regulations. Some jurisdictions prohibit the drain disposal of any laboratory chemicals.

    • If Permitted: If drain disposal of non-hazardous aqueous solutions is permitted, dilute the this compound solution with a large volume of water (at least 20 parts water to 1 part solution).[5]

    • Pour the diluted solution down the drain, followed by a copious amount of running water to ensure it is thoroughly flushed from the plumbing system.

  • Decontamination: Clean any contaminated surfaces, such as benchtops or equipment, with soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the disposal procedure.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_form Assess Waste Form start->assess_form solid_waste Solid Waste assess_form->solid_waste Solid aqueous_solution Aqueous Solution assess_form->aqueous_solution Aqueous package_solid Package in a sealed, labeled container solid_waste->package_solid consult_regs Consult Local/ Institutional Regulations for Drain Disposal aqueous_solution->consult_regs non_hazardous_bin Dispose in Non-Hazardous Solid Waste Stream package_solid->non_hazardous_bin disposal_permitted Disposal Permitted? consult_regs->disposal_permitted yes_dispose Dilute with copious amounts of water disposal_permitted->yes_dispose Yes no_dispose Treat as Chemical Waste disposal_permitted->no_dispose No drain_disposal Dispose down the drain with running water yes_dispose->drain_disposal collect_for_pickup Collect for Chemical Waste Pickup no_dispose->collect_for_pickup end End drain_disposal->end non_hazardous_bin->end collect_for_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on the safety data of structurally similar compounds and should be used as a guide. Always consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。